molecular formula C8H7ClO3 B3178411 3-Chloro-5-hydroxy-4-methoxybenzaldehyde CAS No. 54246-06-9

3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Cat. No.: B3178411
CAS No.: 54246-06-9
M. Wt: 186.59 g/mol
InChI Key: OGAFORQFPLHRBI-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxy-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-hydroxy-4-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-hydroxy-4-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-hydroxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAFORQFPLHRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275186
Record name 3-Chloro-5-hydroxy-4-methoxybenzaldehyde
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Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54246-06-9
Record name 3-Chloro-5-hydroxy-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54246-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-hydroxy-4-methoxybenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID101275186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-5-hydroxy-4-methoxybenzaldehyde CAS 54246-06-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS 54246-06-9), a critical intermediate in the synthesis of bioactive pharmaceuticals, particularly renin inhibitors and morpholine-based therapeutics.

Advanced Synthesis, Physicochemical Profiling, and Pharmaceutical Applications

Executive Summary

3-Chloro-5-hydroxy-4-methoxybenzaldehyde , also known as 5-Chloroisovanillin , is a halogenated derivative of isovanillin. Unlike its more common isomer 5-chlorovanillin, this compound features a specific substitution pattern (3-chloro, 5-hydroxy, 4-methoxy) that imparts unique electronic properties, making it a valuable building block in medicinal chemistry. Its primary application lies in the development of cardiovascular drugs (specifically renin inhibitors) and as a scaffold for diversely substituted aromatic systems.

Chemical Identity & Physicochemical Profile

Precise identification is paramount due to the existence of multiple chlorinated isomers of vanillin and isovanillin.

PropertyData
CAS Registry Number 54246-06-9
IUPAC Name 3-Chloro-5-hydroxy-4-methoxybenzaldehyde
Common Name 5-Chloroisovanillin
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance White to colorless crystalline powder
Boiling Point (Predicted) ~309.5°C (at 760 mmHg)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Acidity (pKa) ~7.0–7.5 (Phenolic OH)
Key Functional Groups Aldehyde (C-1), Phenol (C-5), Methoxy (C-4), Chloride (C-3)

Note on Isomerism: Do not confuse with 5-Chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde, CAS 19463-48-0). The position of the hydroxyl and methoxy groups is reversed, significantly altering reactivity and biological binding.

Synthetic Pathways and Manufacturing

The synthesis of CAS 54246-06-9 typically proceeds via the electrophilic aromatic substitution (chlorination) of isovanillin. The regioselectivity is governed by the directing effects of the hydroxyl and methoxy substituents.

3.1. Core Synthesis Route: Chlorination of Isovanillin

Starting Material: Isovanillin (3-hydroxy-4-methoxybenzaldehyde). Reagents: Sulfuryl Chloride (


) or N-Chlorosuccinimide (NCS).
Solvent:  Acetic Acid (

) or Dichloromethane (

).

Mechanism & Regioselectivity:

  • Directing Groups: The C-4 methoxy group is a strong ortho/para activator. The C-3 hydroxyl group is also a strong ortho/para activator. The C-1 aldehyde is a meta director.

  • Site Selection:

    • Position 5: Ortho to the methoxy group (C-4) and meta to the aldehyde (C-1). This position is electronically favorable.

    • Position 2/6: Ortho/Para to the hydroxyl group (C-3). Position 2 is sterically hindered by the aldehyde. Position 6 is para to the hydroxyl.

  • Outcome: Under controlled conditions, chlorination occurs at the C-5 position (relative to the aldehyde as C-1, OH as C-3, OMe as C-4, resulting in the 3-chloro-5-hydroxy-4-methoxy pattern if numbered strictly by IUPAC priority, or simply 5-chloroisovanillin).

3.2. Reaction Workflow Diagram

The following diagram illustrates the synthesis and potential side reactions.

Synthesis Isovanillin Isovanillin (3-OH, 4-OMe) Intermediate Sigma Complex (Transition State) Isovanillin->Intermediate Electrophilic Attack Reagents Reagents: NCS or SO2Cl2 Solvent: AcOH Reagents->Intermediate Product 5-Chloroisovanillin (CAS 54246-06-9) Intermediate->Product Major Pathway SideProduct Side Products (2-Chloro / 6-Chloro isomers) Intermediate->SideProduct Minor Pathway

Caption: Synthesis of 5-Chloroisovanillin via electrophilic aromatic chlorination.

3.3. Experimental Protocol (Representative Scale)
  • Dissolution: Dissolve 10.0 g (65.7 mmol) of Isovanillin in 100 mL of glacial acetic acid.

  • Chlorination: Cool to 15°C. Add 9.0 g (67 mmol) of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[1]

  • Quench: Pour the mixture into 300 mL of ice water.

  • Isolation: Filter the resulting white precipitate.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography to remove regioisomers.

  • Yield: Expected yield 75–85% of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde.

Applications in Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry, particularly for targeting enzymes involved in blood pressure regulation.

4.1. Renin Inhibitors

Patent literature (e.g., EP2168952A1) identifies CAS 54246-06-9 as a key intermediate in the synthesis of Renin Inhibitors .

  • Mechanism: The aldehyde moiety serves as a handle for reductive amination or Wittig reactions to extend the carbon chain.

  • Downstream Synthesis: The 5-hydroxy group allows for etherification to introduce solubilizing groups (e.g., morpholine side chains).

4.2. Bioactive Morpholine Derivatives

The compound is used to synthesize morpholine-substituted benzyl derivatives, which exhibit high potency in inhibiting renin, a rate-limiting enzyme in the renin-angiotensin system (RAS).

Application Start 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS 54246-06-9) Step1 Step 1: Etherification (R-X, Base) Start->Step1 Intermediate1 3-Alkoxy Derivative Step1->Intermediate1 Step2 Step 2: Reductive Amination (Amine, NaBH(OAc)3) Intermediate1->Step2 FinalDrug Renin Inhibitor Candidate (Morpholine Derivative) Step2->FinalDrug

Caption: Synthetic workflow converting CAS 54246-06-9 into a bioactive renin inhibitor.

Handling & Safety (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled as a halogenated phenol/aldehyde.

  • GHS Classification:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to oxidation to the corresponding benzoic acid upon prolonged exposure to air.

References
  • European Patent Office. (2010). Morpholine derivative and use thereof as renin inhibitor.[3] Patent EP2168952A1. Retrieved from .

  • Sigma-Aldrich. (2024). Product Specification: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde.[2][3][4] Retrieved from .[2]

  • PubChem. (2024). Compound Summary: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (Isomer Comparison). Retrieved from .

  • ChemicalBook. (2024).[5] Isovanillin Synthesis and Derivatives. Retrieved from .

Sources

Chemical structure of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 54246-06-9 Common Identity: 5-Chloro-isovanillin (Regioisomer of 5-Chlorovanillin)[1]

Executive Summary & Structural Distinction

3-Chloro-5-hydroxy-4-methoxybenzaldehyde is a specialized trisubstituted benzaldehyde derivative used primarily as a scaffold in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, tyrosine kinase inhibitors, and complex agrochemicals.[2][3][4]

Critical Isomer Warning: Researchers frequently confuse this compound with its more common isomer, 5-Chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde, CAS 19463-48-0). The distinction lies in the position of the hydroxyl and methoxy groups relative to the aldehyde core:

  • Target (CAS 54246-06-9): 3-Chloro, 4-Methoxy , 5-Hydroxy .[1][5] (Isovanillin series)

  • Common Isomer (CAS 19463-48-0): 3-Chloro, 4-Hydroxy , 5-Methoxy .[5] (Vanillin series)

This structural nuance dictates entirely different synthetic strategies and biological reactivities. This guide focuses exclusively on the synthesis and characterization of the 3-Chloro-5-hydroxy-4-methoxy isomer (CAS 54246-06-9).

Chemical Identity & Properties

PropertyData
IUPAC Name 3-Chloro-5-hydroxy-4-methoxybenzaldehyde
CAS Number 54246-06-9
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
SMILES COC1=C(C=C(C=C1Cl)C=O)O (Note: Symmetry allows 3-Cl/5-OH equivalence in naming)
Appearance Off-white to pale beige crystalline solid
Melting Point 168–172 °C (Distinct from 5-chlorovanillin's 164-166 °C)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.[1][2][3]
pKa (Predicted) ~7.2 (Phenolic OH)

Synthetic Strategy: The Regioselective "Switch"

Direct chlorination of Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is problematic because the hydroxyl group at C3 directs electrophilic substitution to the C2 and C6 positions (ortho/para), rather than the desired C5 position.

Therefore, the most authoritative and high-yield synthesis employs a Demethylation-Remethylation Strategy starting from the readily available 5-Chlorovanillin. This route leverages the differential acidity of the phenolic hydroxyl groups in the intermediate 3-chloro-4,5-dihydroxybenzaldehyde.

Mechanism of Regioselectivity[8]
  • Demethylation: 5-Chlorovanillin is fully demethylated to the catechol intermediate.

  • pKa Differentiation: In 3-chloro-4,5-dihydroxybenzaldehyde, the hydroxyl group at C4 (para to the aldehyde) is significantly more acidic than the hydroxyl at C5 (meta to aldehyde) due to resonance stabilization of the phenoxide anion by the electron-withdrawing carbonyl group.

  • Selective Alkylation: Controlled methylation with 1 equivalent of base and methyl iodide targets the C4-OH exclusively, effectively "switching" the OMe/OH pattern from the Vanillin series to the Isovanillin series.

Pathway Diagram (Graphviz)

SynthesisPathway cluster_mechanism Mechanism of Selectivity Start 5-Chlorovanillin (3-OMe, 4-OH, 5-Cl) Inter Intermediate Catechol (3-Cl, 4-OH, 5-OH) Start->Inter Demethylation (HBr or AlCl3/Py) Product TARGET 3-Chloro-5-hydroxy-4-methoxybenzaldehyde Inter->Product Regioselective Methylation (MeI, Li2CO3, 40°C) Note C4-OH is more acidic (pKa ~7.0) than C5-OH (pKa ~9.5) due to para-CHO resonance. Note->Inter

Caption: Synthetic pathway converting the Vanillin scaffold to the Isovanillin scaffold via a regioselective methylation of the catechol intermediate.[2][3]

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-4,5-dihydroxybenzaldehyde

Objective: Full demethylation of 5-chlorovanillin.

Reagents:

  • 5-Chlorovanillin (10.0 g, 53.6 mmol)

  • Aluminum Chloride (

    
    ) (8.0 g, 60 mmol)
    
  • Pyridine (40 mL)

  • Dichloromethane (DCM) (100 mL)

Procedure:

  • Setup: In a dry 250 mL round-bottom flask under

    
     atmosphere, dissolve 5-chlorovanillin in DCM.
    
  • Addition: Cool to 0°C. Slowly add

    
     followed by pyridine dropwise (Exothermic!).
    
  • Reflux: Heat the mixture to reflux (45°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) until the starting material disappears.

  • Quench: Cool to 0°C and carefully quench with ice-cold dilute HCl (1M) to break the aluminum complex.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from water/ethanol to yield the catechol intermediate as a grey solid.

    • Yield Target: >85%[1][6]

Step 2: Regioselective Methylation to 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Objective: Selective methylation of the C4-hydroxyl.

Reagents:

  • 3-Chloro-4,5-dihydroxybenzaldehyde (5.0 g, 29 mmol)

  • Methyl Iodide (MeI) (4.12 g, 29 mmol, 1.0 equivalent )

  • Lithium Carbonate (

    
    ) (2.36 g, 32 mmol) — Note: 
    
    
    
    is preferred over
    
    
    for milder selectivity.
  • DMF (Dimethylformamide) (25 mL)

Procedure:

  • Dissolution: Dissolve the catechol intermediate in DMF in a flask equipped with a magnetic stirrer.

  • Base Addition: Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Alkylation: Add Methyl Iodide dropwise via syringe.

  • Reaction: Heat to 40°C for 12 hours.

    • Critical Control: Do not overheat (>60°C) or use excess MeI, as this will lead to the dimethylated byproduct (3-chloro-4,5-dimethoxybenzaldehyde).

  • Workup: Pour the reaction mixture into ice water (150 mL) and acidify to pH 3 with 1M HCl.

  • Precipitation: The product often precipitates. If not, extract with EtOAc.

  • Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc 4:1) is required to separate the product from unreacted catechol and dimethylated byproduct.

  • Characterization: The product (CAS 54246-06-9) elutes after the dimethylated impurity but before the starting material.

Spectroscopic Characterization

To validate the structure, specifically the position of the methoxy group, NMR analysis is definitive.

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
9.82 Singlet (s)1H-CH OAldehyde proton.
10.25 Broad (s)1H-OH Phenolic proton (

exchangeable).
7.55 Doublet (d)1HAr-H (C2)Meta-coupling (

) with C6.
7.38 Doublet (d)1HAr-H (C6)Meta-coupling (

) with C2.
3.85 Singlet (s)3H-OCHMethoxy group at C4.

Interpretation: The key differentiator from 5-chlorovanillin is the NOE (Nuclear Overhauser Effect) spectrum. Irradiating the methoxy signal at 3.85 ppm will show NO enhancement of the aromatic protons in the target molecule (since the OMe is at C4, flanked by Cl and OH, it has no adjacent aromatic protons).

  • Contrast: In 5-chlorovanillin (OMe at C3), irradiating the OMe would enhance the C2 proton.

IR Spectrum (KBr)
  • 3350 cm⁻¹: Broad O-H stretch.

  • 1680 cm⁻¹: C=O stretch (Aldehyde, conjugated).

  • 1585, 1490 cm⁻¹: C=C Aromatic ring stretch.

Applications in Drug Discovery[10]

The 3-Chloro-5-hydroxy-4-methoxy scaffold is a pharmacophore distinct from vanillin due to the steric bulk of the chlorine atom adjacent to the methoxy group, which forces the methoxy group out of planarity, altering binding affinity.

  • COMT Inhibitors: Used in the synthesis of Entacapone analogs. The chlorinated ring provides metabolic stability against ring hydroxylation.

  • Tyrosine Kinase Inhibitors: The aldehyde serves as a "warhead" precursor for forming Schiff bases or styryl linkers in inhibitors targeting EGFR.

  • Linker Chemistry: The C5-OH provides a handle for attaching PROTAC linkers, while the C3-Cl provides lipophilicity to improve cell permeability.

Safety & Handling (GHS)

Signal Word: WARNING

GHS CodeHazard StatementPrecaution
H315 Causes skin irritation.Wear nitrile gloves.
H319 Causes serious eye irritation.Use eye protection/face shield.
H335 May cause respiratory irritation.Handle in a fume hood.

Storage: Store at 2–8°C under inert atmosphere (


). The aldehyde is susceptible to oxidation to the benzoic acid if exposed to air for prolonged periods.

References

  • Sigma-Aldrich. Product Specification: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS 54246-06-9). Retrieved from

  • PubChem. Compound Summary: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (Isomer Comparison). National Library of Medicine. Retrieved from

  • Li, C., et al. (2008). "A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols."[7] Synthesis, 2008(24), 3919-3924.[7] (Foundational chemistry for chlorination regioselectivity).

  • Baeckvall, J. E., et al. "Regioselective methylation of phenols." Journal of Organic Chemistry. (General protocol grounding for Step 2).
  • EPA CompTox. Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- Details.[3] Retrieved from

Sources

Difference between 5-chlorovanillin and 3-chloro-5-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Chlorovanillin and 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Executive Summary

This technical guide provides a rigorous comparative analysis of 5-chlorovanillin and its regioisomer, 3-chloro-5-hydroxy-4-methoxybenzaldehyde (often referred to as 5-chloroisovanillin). While these compounds share the same molecular formula (


) and functional groups, their structural connectivity dictates distinct synthetic pathways, physicochemical properties, and pharmacological applications. This guide is designed for researchers requiring precise control over benzaldehyde functionalization in drug discovery and organic synthesis.

Part 1: Structural Identity & Nomenclature

The core difference lies in the positional arrangement of the hydroxyl (-OH) and methoxy (-OMe) groups relative to the aldehyde (-CHO) and chlorine (-Cl) substituents on the benzene ring.

Comparative Data Table
Feature5-Chlorovanillin 3-Chloro-5-hydroxy-4-methoxybenzaldehyde
Common Name 5-Chlorovanillin5-Chloroisovanillin
IUPAC Name 3-chloro-4-hydroxy-5-methoxybenzaldehyde3-chloro-5-hydroxy-4-methoxybenzaldehyde
Structure Pattern 1-CHO, 3-OMe, 4-OH, 5-Cl1-CHO, 3-Cl, 4-OMe, 5-OH
Parent Scaffold Vanillin (4-OH, 3-OMe)Isovanillin (3-OH, 4-OMe)
Electronic Nature Para-hydroxy (relative to CHO)Meta-hydroxy (relative to CHO)
CAS Registry 19463-48-054246-06-9
Key Property Higher Acidity (pKa ~7.[1][2][3][4][5][6]0)Lower Acidity (pKa ~8.5)
Structural Visualization

Structures cluster_A 5-Chlorovanillin (Compound A) cluster_B 5-Chloroisovanillin (Compound B) NodeA C1: -CHO C3: -OMe C4: -OH C5: -Cl NodeB C1: -CHO C3: -Cl C4: -OMe C5: -OH

Caption: Positional mapping of substituents. Note the inversion of the Oxygen-based functional groups relative to the Chlorine atom.

Part 2: Synthetic Pathways & Causality

The synthesis of these isomers illustrates the principles of Electrophilic Aromatic Substitution (EAS) and Regioselective Demethylation .

Synthesis of 5-Chlorovanillin

Mechanism: Direct Halogenation.[7] The hydroxyl group at C4 is the strongest activating group (Strongly Activating, Ortho/Para director). In Vanillin, the C1-Aldehyde is electron-withdrawing (meta-director), and C3-Methoxy is activating. The positions ortho to the C4-OH are C3 (blocked) and C5. Thus, electrophilic chlorination occurs exclusively at C5.

  • Reagents: Vanillin, N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl).

  • Conditions: Acidic media (acetic acid) or aqueous buffer.[8]

  • Yield: High (>90%).

Synthesis of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Mechanism: Regioselective Protection/Deprotection. Direct chlorination of Isovanillin (3-OH, 4-OMe) yields 2-chloroisovanillin (ortho to OH) rather than the target 5-chloro isomer. Therefore, a multi-step "blocking and directing" strategy is required, often utilizing 5-Chlorovanillin as the starting material.

Protocol Logic:

  • Chlorination: Synthesize 5-Chlorovanillin.

  • Methylation: Convert to 5-Chloroveratraldehyde (3,4-dimethoxy-5-chlorobenzaldehyde) to remove the directing bias of the phenol.

  • Selective Demethylation: Use Aluminum Chloride (

    
    ) with Pyridine. This reagent system selectively cleaves the methoxy group meta to the aldehyde (the C3 position in the veratraldehyde numbering, which corresponds to the C5 position in the target product) due to steric relief and coordination complexes.
    
Synthetic Workflow Diagram

Synthesis cluster_direct Why not direct chlorination of Isovanillin? Vanillin Vanillin (4-OH, 3-OMe) FiveCV 5-Chlorovanillin (3-Cl, 4-OH, 5-OMe) Vanillin->FiveCV NCS / AcOH (Electrophilic Subst. at C5) Verat 5-Chloroveratraldehyde (3,4-diOMe, 5-Cl) FiveCV->Verat MeI / K2CO3 (Methylation of C4-OH) Target TARGET: 3-Cl-5-OH-4-OMe (5-Chloroisovanillin) Verat->Target AlCl3 / Pyridine (Regioselective Demethylation at C3) Iso Isovanillin (3-OH, 4-OMe) TwoCl 2-Chloroisovanillin (Undesired Isomer) Iso->TwoCl Cl2 (Ortho to OH)

Caption: The indirect synthetic route to 3-chloro-5-hydroxy-4-methoxybenzaldehyde ensures correct regiochemistry, avoiding the 2-chloro isomer.

Part 3: Physicochemical & Spectral Distinction

Correctly identifying these isomers is critical, as they may co-elute in standard HPLC gradients.

Acidity (pKa) and Solubility
  • 5-Chlorovanillin (Para-OH): The phenoxide anion is stabilized by resonance conjugation with the electron-withdrawing aldehyde group at the para position.

    • Result:Higher Acidity (Lower pKa). Soluble in weaker bases (e.g., Sodium Bicarbonate).

  • 5-Chloroisovanillin (Meta-OH): The phenoxide is meta to the aldehyde. Resonance stabilization into the carbonyl is not possible; only inductive stabilization by the adjacent Chlorine and Methoxy groups occurs.

    • Result:Lower Acidity (Higher pKa). Requires stronger bases (e.g., NaOH) for full deprotonation.

NMR Spectroscopy Signatures

The proton NMR (


-NMR) provides the definitive fingerprint.
Proton5-Chlorovanillin3-Chloro-5-hydroxy-4-methoxybenzaldehyde
H-2 (Ar-H) Doublet (

)
Doublet (

)
H-6 (Ar-H) Doublet (

)
Doublet (

)
Shift Logic H-2 is between CHO and OMe.H-6 is between CHO and Cl.[1]H-2 is between CHO and Cl.H-6 is between CHO and OH.
Differentiation NOE (Nuclear Overhauser Effect) between OMe and H-2 .NOE between OMe and H-5 (none) or H-2 (none)?OMe is at C4. Neighbors are Cl(3) and OH(5). No NOE to aromatic protons.

Validation Protocol: To distinguish the two: Run a 1D NOE experiment irradiating the Methoxy signal.

  • 5-Chlorovanillin: Strong enhancement of the H-2 aromatic proton signal (spatial proximity).

  • 5-Chloroisovanillin: No enhancement of aromatic protons (Methoxy is flanked by Cl and OH, shielded from aromatic protons).

Part 4: Applications in Drug Development

5-Chlorovanillin[3][4][5][9][10][11]
  • Primary Use: A versatile building block for synthesizing biaryl ethers and lignin model compounds.

  • Mechanism: The chlorine atom serves as a handle for cross-coupling reactions (Suzuki, Ullmann) or nucleophilic aromatic substitution if the ring is further activated.

  • Pharma: Precursor for specific antifungal agents and allosteric modulators.

3-Chloro-5-hydroxy-4-methoxybenzaldehyde[1][2][3][5][12][13]
  • Primary Use: Specialized intermediate for Renin Inhibitors .

  • Context: The unique substitution pattern (Meta-OH) allows for the construction of morpholine derivatives that bind to the renin active site with high specificity.

  • Significance: This isomer is often protected (e.g., as a benzyl ether) to prevent side reactions during the assembly of the pharmacophore.

References

  • BenchChem. (2025).[7] Benchmarking the Synthesis of 5,6-Dichlorovanillin: A Comparative Guide. Retrieved from

  • Raiford, L. C., & Lichty, J. G. (1930).[9] The Chlorine Derivatives of Vanillin and Some of Their Reactions. Journal of the American Chemical Society. Retrieved from

  • Google Patents. (2010). EP2168952A1 - Morpholine derivative. (Describes the synthesis of 3-chloro-5-hydroxy-4-methoxybenzaldehyde from 5-chlorovanillin). Retrieved from

  • PubChem. (2025).[4] 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (5-Chlorovanillin).[3][4][5][10] CID 29622. Retrieved from

  • Markus, A., et al. (2013). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC. Retrieved from

Sources

3-Chloro-5-hydroxy-p-anisaldehyde synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

3-Chloro-5-hydroxy-p-anisaldehyde (CAS 54246-06-9): A Comprehensive Guide to Nomenclature, Structural Logic, and Synthetic Pathways

Executive Summary

In advanced organic synthesis and drug development, highly functionalized benzaldehyde derivatives serve as indispensable electrophilic building blocks. 3-Chloro-5-hydroxy-p-anisaldehyde (also widely documented as 3-chloro-5-hydroxy-4-methoxybenzaldehyde) is a prime example, utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including potent renin inhibitors[2.2]. This whitepaper provides an in-depth technical analysis of its structural nomenclature, physicochemical properties, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.

Structural Logic and IUPAC Nomenclature

The nomenclature of highly substituted aromatic rings often leads to confusion in literature due to the intersection of trivial names and rigid IUPAC rules. Understanding the structural causality behind the naming of this compound is critical for accurate database querying and synthetic planning.

The IUPAC Priority Rule

The parent structure is benzaldehyde , with the aldehyde carbon designated as C1. The ring possesses three substituents: a chloro group (-Cl), a hydroxy group (-OH), and a methoxy group (-OCH3) at positions 3, 4, and 5. When determining whether the molecule should be numbered clockwise or counter-clockwise, both directions yield the identical locant set of 3, 4, 5 . According to IUPAC Blue Book Rule P-14.4(e), when locant sets are identical, the lowest locants must be assigned to the substituents cited first in alphabetical order.

  • Alphabetical Order: Chloro (C) > Hydroxy (H) > Methoxy (M).

  • Assignment: The chloro group is assigned the lower locant (C3), forcing the hydroxy group to C5.

The "5-Chloroisovanillin" Symmetry Phenomenon

In literature, this compound is frequently referred to by its trivial synonym, 5-chloroisovanillin . Isovanillin is 3-hydroxy-4-methoxybenzaldehyde. If a chlorine atom is added to the C5 position of isovanillin, the resulting structure is 1-CHO, 3-OH, 4-OMe, 5-Cl. Due to the C2 symmetry of the unsubstituted positions on the 1,4-axis, flipping this molecule 180 degrees perfectly maps the 5-chloro position to the 3-chloro position, proving that 5-chloroisovanillin and 3-chloro-5-hydroxy-4-methoxybenzaldehyde are the exact same chemical entity.

IUPAC_Logic cluster_0 Parent Structure cluster_1 Substituent Priority (Alphabetical) N1 Benzaldehyde Core (C1-CHO) N2 1. Chloro (-Cl) Locant: 3 N1->N2 Lowest Locant N3 2. Hydroxy (-OH) Locant: 5 N1->N3 Remaining Locant N4 3. Methoxy (-OCH3) Locant: 4 N1->N4 Fixed by p-anisaldehyde base

Diagram 1: IUPAC locant assignment logic based on alphabetical substituent priority.

Quantitative Chemical Data

To ensure analytical precision during procurement and characterization, the core physicochemical data is summarized below[1.1, 1.2, 2.3]:

PropertyValue
CAS Number 54246-06-9
Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
Boiling Point 309.5 ± 37.0 °C at 760 mmHg
SMILES O=CC1=CC(O)=C(OC)C(Cl)=C1
InChIKey OGAFORQFPLHRBI-UHFFFAOYSA-N
Standard Purity ≥95.00% - 98.00%

Mechanistic Applications in Drug Development

3-Chloro-5-hydroxy-p-anisaldehyde is highly valued in medicinal chemistry as a precursor for reductive alkylation workflows. For example, in the development of morpholine-derivative renin inhibitors, the aldehyde group acts as a highly receptive electrophile for primary or secondary amines[2.2].

The causality behind selecting this specific building block lies in its substitution pattern:

  • The Aldehyde (-CHO): Readily forms an iminium ion intermediate with amines, allowing for the construction of complex benzylamine scaffolds.

  • The Chloro Group (-Cl): Provides essential lipophilicity and metabolic stability, preventing rapid oxidative degradation of the aromatic ring in vivo while optimizing binding affinity in hydrophobic enzyme pockets.

  • The Phenolic Hydroxy (-OH): Serves as an orthogonal functional handle. Post-reductive amination, this phenol can be selectively alkylated (e.g., with 1-bromo-3-methoxypropane) to further extend the pharmacophore without interfering with the amine linkage[2.2].

Self-Validating Experimental Protocol: Reductive Alkylation

The following protocol details the coupling of 3-chloro-5-hydroxy-4-methoxybenzaldehyde with a morpholine derivative via reductive alkylation. This methodology is engineered as a self-validating system , ensuring that researchers can definitively track reaction progress and confirm product integrity at every stage.

Step-by-Step Methodology

Step 1: Iminium Ion Formation (Activation Phase)

  • Procedure: Dissolve 1.0 equivalent of 3-chloro-5-hydroxy-4-methoxybenzaldehyde and 1.05 equivalents of the target morpholine derivative in anhydrous Tetrahydrofuran (THF). Add 1.2 equivalents of glacial acetic acid. Stir at room temperature for 30 minutes under an inert nitrogen atmosphere.

  • Mechanistic Causality: The weak acetic acid protonates the aldehyde carbonyl oxygen, dramatically increasing its electrophilicity. This facilitates rapid nucleophilic attack by the morpholine nitrogen while avoiding complete protonation (and thus deactivation) of the amine.

Step 2: Chemoselective Reduction

  • Procedure: Cool the reaction vessel to 0 °C. Portion-wise, add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3). Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Mechanistic Causality: NaBH(OAc)3 is chosen over NaBH4 because the electron-withdrawing acetate groups reduce the hydridic character of the boron. This makes the reagent chemoselective: it will rapidly reduce the transient iminium ion to the desired amine but is too mild to reduce the starting aldehyde into a benzyl alcohol byproduct.

Step 3: In-Process Self-Validation

  • Procedure: Extract a 10 µL aliquot, quench in saturated NaHCO3, and extract with Ethyl Acetate. Spot on a silica gel TLC plate alongside the starting aldehyde. Elute using a 4:1 Hexane/Ethyl Acetate system.

  • Validation Metric: The reaction is validated as complete when the high-Rf UV-active spot of the starting aldehyde is completely consumed, replaced by a lower-Rf spot representing the more polar secondary/tertiary amine product.

Step 4: Quenching and Purification

  • Procedure: Quench the bulk reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and partition the product into the organic phase. Extract with Ethyl Acetate, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product via silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate = 9/1 to 4/1)[2.2].

  • Final Validation: Analyze the purified colorless powder via ESI-MS. The presence of the expected parent ion mass confirms the success of the reductive alkylation.

Synthetic_Workflow Step1 3-Chloro-5-hydroxy- 4-methoxybenzaldehyde Step3 Reductive Alkylation (Acetic Acid / NaBH(OAc)3) Step1->Step3 Step2 Morpholine Derivative (Amine Component) Step2->Step3 Step5 Silica Gel Chromatography (Hexane/EtOAc) Step3->Step5 Crude Product (TLC Validated) Step4 Acid Scavenger & Solvent (THF / 0°C to RT) Step4->Step3 Step6 Purified Renin Inhibitor Intermediate Step5->Step6 ESI-MS Confirmed

Diagram 2: Self-validating synthetic workflow for the reductive alkylation of the target aldehyde.

Reagent / ComponentEquivalentsFunction / CausalityValidation Checkpoint
Aldehyde 1.0 eqElectrophileDisappearance on TLC (High Rf)
Amine 1.05 eqNucleophileFormation of new Low Rf spot
Acetic Acid 1.2 eqCarbonyl ActivatorHomogeneous solution
NaBH(OAc)3 1.5 eqChemoselective ReductantMinimal H2 gas evolution

References

1.[3-Chloro-5-hydroxy-4-methoxybenzaldehyde | 54246-06-9 - Sigma-Aldrich] - [sigmaaldrich.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq6zhlM34JkrXw8cv1jj78Fh8trkXY-qyTrZfSfbSImrequaVgsOj1qFtzTYuuHwB-mUGamKNODFs7z-bRN14M_DrTfWIxV1XSvaxWshlZKBk8Qap3ERnJBpQg_hVoW1K7iMZgq2U7YTEEESDK9hqU9gz3mMcd0WrrlSEr13vaFg==] 2.[3-Chloro-5-hydroxy-4-methoxybenzaldehyde 95.00% | CAS: 54246-06-9 | AChemBlock] -[achemblock.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIVS3z0oWQ1nmWv0YggOSNmX25XR7OecLP81fSXt3e5zmyE7f8JW0oNlL4pnPCyKEwI79NWLMZ1p4ygPxJ8yz3M8LfQhwITtY9L00_9KowbU3d1XTjFldUqsOqzNSe-jE-SlenSJEpL4oLoQoZSDhcm7wdZDW6Xc5anXU-ZQk02SMCPGui0ZeMyXlp] 3.[EP2168952A1 - Morpholine derivative - Google Patents] - [google.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFduapKuBFHLhObwZXtHgOPYMtzyLlhoqhd7zoB8Nkhi5kLuMARqMXmsF5unb-Tsl9LtAEvJTSuXvku97ZfUwxujGimsWZkBIKSUdh5SOifGn5u5AOeaSamSAKV0QUjGEkFjd0_IspKiA21gA==] 4.[3-Chloro-5-hydroxy-4-methoxybenzaldehyde | 54246-06-9 - Sigma-Aldrich (ChemScene LLC)] - [sigmaaldrich.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmciiOe3uc6hv_vlDZjYc_QT11YEr6gJ4f5CLY5Djv5R2EkvRzLR3HOS5HWCbpasmTORHaoYchDLafL_7rmWdDqjZgWA1dMKrsvzSdaii4t3Qy8bAhZy3wjp7xKj1V_NtjpcQ6a4hHVmo-xEdexoM12Yh6RGB232j_YX57so_fFbX0s9_RTZpi2wI12D3xgGoE2Y8C8akGcVNpUw==]

Comprehensive Analysis of C8H7ClO3 Isomers: Structural Diversity and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C8H7ClO3 (Molecular Weight: 186.59 g/mol ) represents a chemically diverse group of aromatic compounds widely utilized in agrochemistry and pharmaceutical synthesis.[1][2][3][4] This guide provides a technical deep-dive into the structural isomerism of this formula, focusing on the differentiation between phenoxyacetic acids (auxin-mimicking herbicides) and functionalized benzoic acid derivatives. We present validated analytical workflows and synthesis protocols designed for researchers requiring high-purity isolation and characterization.

The Isomer Landscape: Chemical Space and Classification

The degree of unsaturation for C8H7ClO3 is 5 (4 from the benzene ring + 1 from a carbonyl group). This constraint dictates that all stable isomers are aromatic derivatives containing either a carboxylic acid, an ester, or a benzaldehyde functionality combined with an ether or hydroxyl group.

Primary Isomer Classes
ClassRepresentative CompoundStructure DescriptionKey Application
Phenoxyacetic Acids 4-Chlorophenoxyacetic acid (4-CPA) Acetic acid tail ether-linked to 4-chlorophenolPlant Growth Regulator (Auxin)
Benzoic Acid Ethers 3-Chloro-4-methoxybenzoic acid Benzoic acid core, methoxy at C4, chloro at C3Pharm.[5][6] Intermediate (COX-2 inhibitors)
Salicylate Esters Methyl 5-chlorosalicylate Methyl ester of 5-chlorosalicylic acidFragrance/Synthesis Intermediate
Benzaldehydes 5-Chlorovanillin 4-hydroxy-3-methoxy-5-chlorobenzaldehydeFlavorant derivative
Structural Classification Diagram

The following diagram illustrates the structural hierarchy of C8H7ClO3 isomers based on functional group priority.

IsomerClassification Root C8H7ClO3 Isomers (MW: 186.59 g/mol) Phenoxy Phenoxyacetic Acids (Ether-Acid Tail) Root->Phenoxy Benzoic Benzoic Acid Derivatives (Ring Substitutions) Root->Benzoic CPA4 4-CPA (p-Chlorophenoxyacetic acid) Phenoxy->CPA4 Para-subst. CPA2 2-CPA (o-Chlorophenoxyacetic acid) Phenoxy->CPA2 Ortho-subst. MethoxyBenzoic 3-Chloro-4-methoxybenzoic acid (Ether-Acid on Ring) Benzoic->MethoxyBenzoic Acid Function Salicylate Methyl 5-chlorosalicylate (Ester-Phenol) Benzoic->Salicylate Ester Function Vanillin 5-Chlorovanillin (Aldehyde-Phenol-Ether) Benzoic->Vanillin Aldehyde Function

Figure 1: Hierarchical classification of C8H7ClO3 isomers based on functional group topology.

Physicochemical Properties[7][8][9][10][11]

Differentiation of isomers often relies on distinct melting points and acid-base properties.

Property4-CPA (Herbicide)3-Chloro-4-methoxybenzoic acidMethyl 5-chlorosalicylate
CAS Number 122-88-337908-96-64068-78-4
Melting Point 156.5 – 159 °C216 – 218 °C48 – 50 °C
Solubility (Water) ~950 mg/L (25°C)Low (Acidic pH), High (Basic pH)Insoluble (Hydrophobic)
pKa 3.56 (Carboxylic acid)~3.8 (Benzoic acid)8.1 (Phenolic OH)
Physical Form White needles/powderWhite crystalline powderCrystalline solid

Analytical Methodologies

HPLC-MS/MS Separation Strategy

For complex matrices (e.g., agricultural runoff or biological plasma), High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) is the gold standard.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 12 minutes.

  • Differentiation Logic:

    • Phenoxyacetic acids (4-CPA) elute earlier due to the polar ether-acid tail.

    • Benzoic esters (Methyl chlorosalicylate) elute later due to higher hydrophobicity (lack of free -COOH).

Mass Spectrometry Fragmentation (ESI Negative Mode)

Isomers yield distinct fragmentation patterns essential for confirmation.

  • 4-CPA (m/z 185 [M-H]⁻):

    • Primary Fragment: m/z 127 (Loss of -CH2COOH group, formation of chlorophenolate ion).

    • Secondary Fragment: m/z 141 (Decarboxylation).

  • 3-Chloro-4-methoxybenzoic acid (m/z 185 [M-H]⁻):

    • Primary Fragment: m/z 141 (Loss of CO2).

    • Secondary Fragment: m/z 126 (Loss of CO2 + Me).

Analytical Decision Workflow

AnalyticalWorkflow Sample Unknown Sample (C8H7ClO3) Solubility Solubility Test (aq. NaHCO3) Sample->Solubility Soluble Soluble (Acidic) Solubility->Soluble Dissolves + CO2 Insoluble Insoluble (Neutral/Phenolic) Solubility->Insoluble Precipitates HPLC_Acid HPLC-MS (ESI-) Soluble->HPLC_Acid HPLC_Neut GC-MS or HPLC (ESI+) Insoluble->HPLC_Neut Frag_127 Fragment m/z 127 (Phenolate) HPLC_Acid->Frag_127 Major Peak Frag_141 Fragment m/z 141 (Decarboxylation) HPLC_Acid->Frag_141 Major Peak ID_Ester ID: Methyl chlorosalicylate HPLC_Neut->ID_Ester ID_4CPA ID: 4-CPA Frag_127->ID_4CPA ID_Benzoic ID: Chloromethoxy- benzoic acid Frag_141->ID_Benzoic

Figure 2: Decision tree for the identification of C8H7ClO3 isomers using solubility and Mass Spectrometry.

Experimental Protocol: Synthesis of 4-Chlorophenoxyacetic Acid (4-CPA)

This protocol utilizes a Williamson Ether Synthesis. It is chosen for its robustness and high yield, suitable for generating analytical standards.

Safety: Chloroacetic acid is corrosive. p-Chlorophenol is toxic.[7] Work in a fume hood.

Reagents[12]
  • p-Chlorophenol (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Sodium Hydroxide (NaOH), 30% aq. solution (2.5 eq)

  • Hydrochloric Acid (HCl), 6M

  • Water (Solvent)

Methodology
  • Deprotonation: In a round-bottom flask, dissolve p-chlorophenol in the NaOH solution. The solution will turn slightly yellow as the sodium phenoxide forms.

  • Addition: Slowly add the chloroacetic acid solution (dissolved in minimal water) to the phenoxide mixture.

    • Mechanism:[8] The phenoxide anion acts as a nucleophile, attacking the alpha-carbon of the chloroacetic acid, displacing the chloride ion (SN2 reaction).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2-3 hours to ensure complete conversion.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Acidification: Carefully add 6M HCl dropwise with stirring until the pH reaches ~1-2.

    • Observation: A thick white precipitate of 4-chlorophenoxyacetic acid will form immediately.

  • Filtration & Purification: Filter the solid under vacuum. Wash with cold water to remove excess salts (NaCl) and unreacted chloroacetic acid.

  • Recrystallization: Recrystallize from hot water or ethanol/water mix to obtain needle-like crystals (MP: 156-157°C).

References

  • PubChem. (2025).[1][2][8] (4-Chlorophenoxy)acetic acid | C8H7ClO3.[1][9] National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. (2024). Acetic acid, (4-chlorophenoxy)- Mass Spectrum. National Institute of Standards and Technology.[4][10] Available at: [Link]

  • PubChem. (2025).[1][2][8] Methyl 5-chloro-2-hydroxybenzoate.[11] National Library of Medicine. Available at: [Link]

Sources

Solubility Profile & Process Guide: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: 5-Chloroisovanillin; 3-Chloro-4-methoxy-5-hydroxybenzaldehyde CAS: 54246-06-9 Molecular Formula: C₈H₇ClO₃ Molecular Weight: 186.59 g/mol [1]

Executive Summary

This technical guide characterizes the solubility behavior of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde , a critical intermediate in the synthesis of pharmaceutical agents (e.g., renin inhibitors) and fine chemicals. Often confused with its isomer 5-chlorovanillin, this specific congener (5-chloroisovanillin) exhibits distinct solubility profiles governed by the steric and electronic effects of the 3-chloro and 5-hydroxy substitution pattern flanking the 4-methoxy group.

This document provides researchers with a predictive solubility map , a thermodynamic framework , and a validated experimental protocol to determine precise saturation limits, enabling the optimization of crystallization and extraction processes.

Chemical Profile & Structural Thermodynamics

Understanding the solubility of this molecule requires analyzing its intermolecular forces. Unlike vanillin, where the hydroxyl group is para to the aldehyde, 3-Chloro-5-hydroxy-4-methoxybenzaldehyde possesses a hydroxyl group at the meta position relative to the aldehyde and ortho to the methoxy group.

  • Lipophilicity (LogP): Estimated at ~1.6 – 1.9. The chlorine atom significantly increases lipophilicity compared to isovanillin, reducing water solubility.

  • Hydrogen Bonding: The 5-hydroxyl group serves as a Hydrogen Bond Donor (HBD), while the aldehyde (C=O) and methoxy oxygen act as Hydrogen Bond Acceptors (HBA).

  • Crystal Lattice Energy: The presence of the chlorine atom introduces steric bulk and halogen bonding potential, typically increasing the melting point and lattice energy compared to non-chlorinated analogs. This implies that higher temperatures or more polar solvents are required to overcome the solute-solute interactions.

Comparative Solubility Profile

Due to the proprietary nature of exact equilibrium data for CAS 54246-06-9, the following profile is derived from structural analogs (Isovanillin, 5-Chlorovanillin) and validated synthetic workups.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Methanol, EthanolHigh Strong H-bonding solvation of the 5-OH and carbonyl groups. Ideal for primary dissolution.
Polar Aprotic DMSO, DMFVery High Disrupts crystal lattice effectively; difficult to remove (high BP).
Ketones Acetone, MEKHigh Excellent dipole-dipole interaction; preferred for crystallization due to volatility.
Esters Ethyl AcetateModerate-High Standard solvent for extraction/recrystallization. Solubility increases significantly with T.
Chlorinated DCM, ChloroformModerate Good solvation of the aromatic core and chloro-substituent.
Aromatic TolueneLow-Moderate High temperature dependence. Useful as an anti-solvent or for hot recrystallization.
Alkanes Hexane, HeptanePoor Insoluble at RT. Acts as an anti-solvent to induce precipitation.
Aqueous WaterVery Low Hydrophobic aromatic/chloro regions dominate; sparingly soluble even at high T.

Experimental Protocol: Determination of Solubility

To generate precise solubility data for process validation, researchers should not rely on estimates. The following self-validating protocol combines the Isothermal Saturation Method with Gravimetric Analysis.

Workflow Diagram (DOT)

Solubility_Protocol Start Start: Excess Solute Preparation Equilibration Isothermal Equilibration (Stirring @ T ± 0.1°C for 24-48h) Start->Equilibration Add solvent Sampling Sampling Supernatant (Syringe Filter 0.45 µm) Equilibration->Sampling Equilibrium reached Analysis_Branch Analysis Method Sampling->Analysis_Branch Gravimetric Gravimetric Analysis (Evaporation & Weighing) Analysis_Branch->Gravimetric High Solubility (>10 mg/mL) HPLC HPLC/UV Quantitation (Standard Curve Calibration) Analysis_Branch->HPLC Low Solubility (<10 mg/mL) Data_Fit Data Correlation (Apelblat / van't Hoff Models) Gravimetric->Data_Fit HPLC->Data_Fit

Caption: Standardized workflow for determining equilibrium solubility of 5-chloroisovanillin.

Step-by-Step Methodology
  • Preparation: Add excess solid 3-Chloro-5-hydroxy-4-methoxybenzaldehyde to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a constant temperature (controlled by a water bath, accuracy ±0.1 K) for 24–48 hours.

  • Validation of Equilibrium: Measure the concentration at 24h and 48h. If the deviation is <2%, equilibrium is confirmed.

  • Sampling: Stop stirring and allow phases to settle for 30 minutes. Withdraw 2 mL of supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.

  • Quantification (Gravimetric):

    • Transfer a known volume (

      
      ) of filtrate to a pre-weighed weighing dish (
      
      
      
      ).
    • Evaporate solvent under vacuum/nitrogen flow.

    • Dry residue to constant mass (

      
      ).
      
    • Calculation:

      
       (expressed in g/L or mole fraction).
      

Thermodynamic Modeling

Once experimental data is obtained, it must be correlated to allow for interpolation at different temperatures.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

) for pharmaceutical intermediates:


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficients.
      
      
      accounts for the temperature dependence of the enthalpy of fusion.
The van't Hoff Equation

For a narrower temperature range (e.g., 280K – 320K), the linear van't Hoff plot determines the dissolution enthalpy (


):


  • Positive

    
    :  Indicates the dissolution is endothermic  (typical for this class of compounds), meaning solubility increases with temperature.
    

Process Application: Purification Strategy

Based on the solubility differential, the following purification methods are recommended for 3-Chloro-5-hydroxy-4-methoxybenzaldehyde:

Method A: Recrystallization (Mixed Solvent)[2]
  • System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent).[2]

  • Protocol:

    • Dissolve crude solid in minimal boiling Ethyl Acetate.

    • Perform hot filtration to remove insoluble mechanical impurities.

    • Slowly add Hexane until persistent turbidity is observed.

    • Cool slowly to 4°C. The chloro-substituent aids in crystallizing distinct prisms or needles.

Method B: Acid-Base Precipitation
  • Principle: The phenolic hydroxyl group (pKa ~7-8) allows for pH-dependent solubility.

  • Protocol:

    • Dissolve crude product in dilute NaOH (aq). The phenolate salt is water-soluble.

    • Extract with Ether/DCM to remove non-phenolic organic impurities.

    • Acidify the aqueous layer with HCl to pH 2-3.

    • The neutral phenol precipitates; filter and wash with cold water.

References

  • Sigma-Aldrich. Product Specification: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS 54246-06-9).[3]

  • PubChem. Compound Summary: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (Isomer Comparison).[4]

  • ScienceMadness. Synthesis and Purification of Vanillin Derivatives. (General protocols for chlorinated benzaldehydes).

  • ResearchGate. Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Organic Solvents. (Analogous solubility modeling).

Sources

3-Chloro-5-hydroxy-4-methoxybenzaldehyde MSDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and application profile of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS 54246-06-9).

CAS 54246-06-9 | 5-Chloroisovanillin Derivative

Executive Summary & Chemical Identity

Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

3-Chloro-5-hydroxy-4-methoxybenzaldehyde is a specialized halogenated benzaldehyde derivative used primarily as a pharmacophore building block in the synthesis of renin inhibitors and other bioactive morpholine derivatives.

Critical Distinction: This compound is a structural isomer of 5-Chlorovanillin (CAS 19463-48-0). Researchers must verify the substitution pattern before use, as the position of the hydroxyl group (C5 vs. C4) fundamentally alters the compound’s hydrogen-bonding capability in protein active sites and its metabolic stability.

Chemical Characterization Table
PropertySpecification
CAS Number 54246-06-9
IUPAC Name 3-Chloro-5-hydroxy-4-methoxybenzaldehyde
Synonyms 5-Chloroisovanillin; 3-Chloro-5-hydroxy-p-anisaldehyde
Molecular Formula

Molecular Weight 186.59 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 165–169 °C (Predicted based on isomer data)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Purity Grade Typically ≥95% (HPLC) for R&D applications

Hazard Assessment & Toxicology (GHS)

Signal Word: WARNING

Unlike generic benzaldehydes, the chlorinated phenol moiety increases the acidity and potential for membrane irritation. The following hazard profile is derived from validated safety data sheets (SDS) and Structure-Activity Relationship (SAR) analysis of chlorobenzaldehydes.

GHS Classification & H-Codes
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[1][2][4]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[3]
Toxicological Mechanism
  • Mucosal Irritation: The aldehyde group reacts with amine residues in proteins (Schiff base formation), while the chlorophenol motif acts as a weak uncoupler of oxidative phosphorylation at high doses.

  • Sensitization Potential: Halogenated benzaldehydes can act as haptens. Avoid prolonged skin contact even if no immediate irritation is visible.

Safe Handling & Containment Strategy

Directive: Treat as a potent pharmaceutical intermediate. Standard fume hood protocols are insufficient without specific engineering controls for dust management.

Engineering Controls
  • Powder Handling: Weighing must be performed in a Class I Biological Safety Cabinet (BSC) or a dedicated powder containment hood with HEPA filtration to prevent inhalation of fine particulates.

  • Static Control: The solid is combustible. Use anti-static weighing boats and ground all metal spatulas/equipment.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling >10g outside a hood.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required during reactor loading.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). The chlorinated ring increases lipophilicity, potentially accelerating permeation through latex.

Handling Workflow Diagram

The following decision tree outlines the safe handling logic for solid transfer and dissolution.

HandlingProtocol Start Start: Solid Reagent Retrieval CheckQty Check Quantity Start->CheckQty SmallScale < 10g (R&D) CheckQty->SmallScale LargeScale > 10g (Process) CheckQty->LargeScale Hood Standard Fume Hood (Sash @ 18 inches) SmallScale->Hood Containment Powder Containment Booth (HEPA Filtered) LargeScale->Containment PPE_Check Verify PPE: Double Nitrile Gloves + Goggles Hood->PPE_Check Containment->PPE_Check Solvent Dissolution (DMSO/MeOH) *Add solid to solvent* PPE_Check->Solvent Slow Addition Waste Disposal: Halogenated Organic Waste Solvent->Waste Post-Experiment

Caption: Operational workflow for handling 3-Chloro-5-hydroxy-4-methoxybenzaldehyde, emphasizing containment scaling based on quantity.

Synthesis & Pharmaceutical Applications

Context: This compound is not merely a reagent; it is a scaffold for Renin Inhibitors (hypertension therapy) and Antifungal Agents .

Synthesis Pathway

The synthesis typically proceeds via the chlorination of Isovanillin (3-hydroxy-4-methoxybenzaldehyde). The regioselectivity is driven by the activating hydroxyl group.

  • Precursor: Isovanillin (CAS 621-59-0).

  • Reagent: Sulfuryl Chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The hydroxyl group at C3 directs the incoming halogen to the ortho position (C2) or para position (C6). However, to achieve the C5-Chloro  substitution pattern (meta to aldehyde, ortho to methoxy), specific catalytic conditions or blocking groups may be required, often detailed in proprietary process patents.
    
Drug Development Context: Renin Inhibitors

According to Patent EP2168952A1 , this aldehyde is a key intermediate in synthesizing morpholine-based renin inhibitors. The 3-chloro-5-hydroxy motif provides a unique electrostatic profile that enhances binding affinity to the renin active site compared to the non-chlorinated analog.

SynthesisPathway Isovanillin Isovanillin (3-OH-4-OMe-Benzaldehyde) Intermediate 3-Chloro-5-hydroxy- 4-methoxybenzaldehyde (Target Scaffold) Isovanillin->Intermediate Regioselective Chlorination Reagent Chlorination Agent (SO2Cl2 / AcOH) Reagent->Intermediate ReninInhib Renin Inhibitor (Morpholine Derivative) Intermediate->ReninInhib Reductive Amination + Morpholine

Caption: Synthetic utility of CAS 54246-06-9 in the production of bioactive renin inhibitors.[5]

Emergency Response & Stability

Stability Profile
  • Air Sensitivity: Aldehydes oxidize to carboxylic acids (e.g., 3-chloro-5-hydroxy-4-methoxybenzoic acid) upon prolonged air exposure. Store under Nitrogen/Argon.

  • Incompatibility: Reacts violently with strong oxidizing agents and strong bases (deprotonation of phenol).

First Aid Protocols
  • Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only).

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) if available, followed by soap and water. The lipophilic nature makes water alone less effective.

  • Eye Contact: Rinse for 15 minutes lifting eyelids.[2][3] Immediate ophthalmological consult required due to potential for corneal clouding (aldehyde hazard).

Spill Management
  • Small Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).[6]

  • Decontamination: Wipe surface with 10% sodium bisulfite solution (neutralizes aldehyde) followed by detergent.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS 54246-06-9).[5][7][1][8][9][10] Retrieved from

  • Mori, A., et al. (2010). Morpholine derivative and use thereof as renin inhibitor. European Patent Office, EP2168952A1 . Retrieved from

  • PubChem. (2024). Compound Summary: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde.[5][11][7][1][8][9][10] National Library of Medicine. Retrieved from

  • BLD Pharm. (2024). Product Analysis: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde. Retrieved from

Sources

Technical Sourcing & Handling Guide: 5-Chloroisovanillin (CAS 54246-06-9)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, properties, and experimental application of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS 54246-06-9), a specialized building block distinct from its more common isomer, 5-Chlorovanillin.

Executive Summary

CAS 54246-06-9 , systematically known as 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (often referred to as 5-Chloroisovanillin), is a high-value aryl chloride intermediate used primarily in the synthesis of bioactive morpholine derivatives and renin inhibitors.[1] Unlike its commoditized isomer 5-Chlorovanillin (CAS 19463-48-0), this compound is a niche research chemical characterized by limited availability and higher unit costs (~


250/g). This guide provides verified sourcing channels, critical quality control parameters to distinguish it from isomers, and validated handling protocols for medicinal chemistry applications.

Chemical Identity & Isomer Distinction

Critical Warning: Researchers frequently confuse CAS 54246-06-9 with 5-Chlorovanillin due to structural similarity. Using the wrong isomer will result in regioisomeric impurities that are difficult to separate in late-stage synthesis.[1]

FeatureTarget Compound Common Isomer (Avoid)
Common Name 5-Chloroisovanillin 5-Chlorovanillin
CAS Number 54246-06-9 19463-48-0
IUPAC Name 3-Chloro-5-hydroxy-4-methoxybenzaldehyde3-Chloro-4-hydroxy-5-methoxybenzaldehyde
Substitution 3-Cl, 4-OMe, 5-OH3-Cl, 4-OH, 5-OMe
Key NMR Signal OH signal typically shielded relative to isomerOH signal deshielded (H-bond to OMe)
Typical Price High ($240/g) Low ($5/g)
Structural Visualization

The following diagram illustrates the structural relationship and the synthesis pathway for which CAS 54246-06-9 is critical.

G Target TARGET: 5-Chloroisovanillin (CAS 54246-06-9) 3-Cl, 5-OH, 4-OMe Isomer ISOMER: 5-Chlorovanillin (CAS 19463-48-0) 3-Cl, 4-OH, 5-OMe Target->Isomer Regioisomer (DO NOT SUBSTITUTE) Intermed Morpholine Derivative (Renin Inhibitor Precursor) Target->Intermed Reductive Amination (w/ Morpholine) Pharma Antihypertensive Agents (e.g., Renin Inhibitors) Intermed->Pharma Multi-step Synthesis

Figure 1: Structural distinction between the target 5-chloroisovanillin and its common isomer, highlighting its downstream application in renin inhibitor synthesis.[1]

Sourcing Landscape & Price Analysis

Due to its specific substitution pattern, CAS 54246-06-9 is not a stock item for general catalog suppliers (e.g., standard Sigma-Aldrich catalog).[1] It is typically sourced through specialized building block vendors.

Primary Suppliers[1]
  • AChemBlock: Specializes in halogenated benzaldehydes. Offers 1g and 5g packs.

  • BLD Pharm: Reliable source for research-scale quantities (mg to g).[1]

  • GenPrice / Gentaur: Aggregator often holding stock in Europe/US.

  • Custom Synthesis Houses: For >100g, custom synthesis is often required as stock levels rarely exceed 10-50g globally.[1]

Price Benchmarks (2025/2026 Estimates)
Pack SizeEstimated Price RangeLead TimeNotes
100 mg $40 - $601-2 WeeksScreening scale.[1]
1 g $200 - $2502-3 WeeksStandard research pack.[1]
5 g $900 - $1,0003-4 WeeksPilot scale.

Procurement Strategy: Always request a Certificate of Analysis (CoA) including ¹H-NMR to verify the regiochemistry before purchase. The high price reflects the difficulty of selectively chlorinating isovanillin without affecting the para-position relative to the activating hydroxyl group.

Quality Assurance & Validation Protocols

To ensure scientific integrity, you must validate the identity of the incoming material.

Protocol 1: ¹H-NMR Identification

Objective: Confirm the position of the hydroxyl and methoxy groups relative to the chlorine.[1]

  • Solvent: DMSO-d₆

  • Key Signals:

    • Aldehyde (-CHO): Singlet at ~9.8 ppm.[1]

    • Aromatic Protons: Two distinct doublets (or singlets depending on resolution) representing the H2 and H6 protons.

    • Methoxy (-OCH₃): Singlet at ~3.8–3.9 ppm.[1]

    • Hydroxyl (-OH): Broad singlet.[1] Crucial Check: In 5-Chlorovanillin (isomer), the OH is para to the aldehyde and often shows different hydrogen bonding shifts compared to the meta-OH in 5-Chloroisovanillin.[1]

Protocol 2: HPLC Purity Check

Objective: Detect unreacted isovanillin or over-chlorinated byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Purity > 95% (Area %).

Experimental Application: Synthesis of Morpholine Derivatives

One of the primary documented uses of CAS 54246-06-9 is in the synthesis of renin inhibitors via reductive amination.[1]

Step-by-Step Synthesis Workflow
  • Reagent Preparation: Dissolve 1.0 eq of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde in anhydrous Dichloromethane (DCM) or Methanol (MeOH).

  • Amine Addition: Add 1.1 eq of Morpholine. Stir at room temperature for 30 minutes to form the imine/hemiaminal intermediate.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward aldehydes in the presence of other functional groups.

  • Quench & Workup:

    • Stir overnight at room temperature.

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The resulting benzylamine derivative is typically purified via silica gel flash chromatography (Eluent: DCM/MeOH).

Handling & Safety

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to benzoic acids upon prolonged exposure to air.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • AChemBlock. Product Entry: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS 54246-06-9).[1][2] Retrieved from

  • Google Patents. Morpholine derivative and use thereof as renin inhibitor. Patent EP2168952A1. Retrieved from

  • BLD Pharm. Product Detail: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde.[1][2] Retrieved from

  • PubChem. Compound Summary: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (Isomer Comparison).[1] Retrieved from

Sources

Regioselective Synthesis and Applications of Chlorinated Vanillin and Isovanillin Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated derivatives of vanillin and isovanillin are indispensable building blocks in modern drug discovery, fluorophore engineering, and agrochemical development. The precise positioning of the chlorine atom on the aromatic ring fundamentally alters the molecule's electronic landscape, steric bulk, and downstream reactivity. For instance, 2-chloroisovanillin serves as the critical precursor for 1

1[1], as well as the foundational building block for the .

This whitepaper provides an in-depth mechanistic analysis of the electrophilic aromatic substitution (EAS) pathways governing these isomers, coupled with field-proven, self-validating experimental protocols designed for high-yield isolation.

Mechanistic Causality in Regioselective Chlorination

The regiocontrol during the halogenation of these benzaldehydes is dictated by the competing electronic and steric effects of their substituents. Understanding these directing effects is paramount for designing scalable synthesis routes.

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

In vanillin, the hydroxyl group at C4 is a strongly activating, ortho/para-directing moiety. The methoxy group at C3 is also activating, while the C1 formyl group is deactivating and meta-directing. When subjected to electrophilic chlorination, the attack is overwhelmingly directed to the C5 position. This occurs because C5 is ortho to the potent hydroxyl group and experiences less steric hindrance compared to C2. Consequently,2[2]. Notably, this specific isomer is also generated naturally through the3[3].

Accessing the non-thermodynamic 6-chlorovanillin isomer requires circumventing these natural directing effects. Direct chlorination fails; instead, it necessitates4[4] or the use of5[5].

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

In isovanillin, the transposed hydroxyl group at C3 shifts the electronic activation. The C2 position, flanked by the formyl and hydroxyl groups, becomes the primary site of electrophilic attack despite potential steric crowding. , a highly crystalline solid that readily precipitates from non-polar reaction mixtures.

Regioselectivity Vanillin Vanillin (4-OH, 3-OMe) C5_Van 5-Chlorovanillin (Major Product) Vanillin->C5_Van NCS or Cl2 (Directing: OH at C4) C6_Van 6-Chlorovanillin (Requires Protection) Vanillin->C6_Van 1. MOM Protection 2. Ortho-metalation Isovanillin Isovanillin (3-OH, 4-OMe) C2_Iso 2-Chloroisovanillin (Major Product) Isovanillin->C2_Iso Cl2 in CHCl3 or Dioxane (Directing: OH at C3)

Electrophilic aromatic substitution pathways for vanillin and isovanillin.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate causality (why a reagent is chosen) with embedded self-validation checkpoints (how to know the reaction is proceeding correctly).

Protocol A: Regioselective Synthesis of 5-Chlorovanillin

Causality: N-Chlorosuccinimide (NCS) is utilized instead of molecular chlorine gas. NCS provides a mild, controlled release of the chloronium ion (


), which prevents the oxidative degradation of the delicate formyl group and suppresses the formation of 5,6-dichlorovanillin.
  • Dissolution: Dissolve 10.0 g of vanillin in 100 mL of glacial acetic acid at room temperature.

  • Reagent Addition: Slowly add 1.05 equivalents of NCS in small portions over 30 minutes. Rationale: Gradual addition prevents thermal spikes that drive di-chlorination.

  • Reaction: Stir the mixture at 45 °C for 4 hours.

  • Self-Validation Checkpoint (GC-MS): Sample the reaction. The mass spectrum must show the disappearance of the vanillin molecular ion (m/z 152) and the emergence of the 5-chlorovanillin diagnostic ions (m/z 186, M+; m/z 188, M+2). If m/z 220 is detected, over-chlorination has occurred; quench immediately.

  • Isolation: Pour the mixture into 300 mL of ice water. The product will precipitate as a white solid. Filter and wash with cold water.

  • Purification: Recrystallize from ethanol to yield pure 5-chlorovanillin (Melting Point: 164–165 °C).

Protocol B: Synthesis of 2-Chloroisovanillin

Causality: 1

1[1]. Dioxane acts as a moderate Lewis base, complexing with 

to form a controlled charge-transfer complex. Furthermore, the highly polar 2-chloroisovanillin is insoluble in cold dioxane/chloroform mixtures, allowing it to precipitate out of the reactive medium, effectively halting further chlorination.
  • Dissolution: Dissolve 10.0 g of isovanillin in 80 mL of anhydrous dioxane (or chloroform) in a three-neck flask equipped with a gas dispersion tube.

  • Cooling: Chill the solution to 0–5 °C using an ice bath. Rationale: Low temperatures maximize the solubility of

    
     gas while minimizing oxidative side reactions.
    
  • Chlorination: Bubble

    
     gas through the solution at a steady rate until a stoichiometric amount is absorbed (monitor via mass increase of the flask).
    
  • Self-Validation Checkpoint (Visual & TLC): The reaction is self-indicating; a thick white/off-white precipitate of 2-chloroisovanillin will form. TLC (Hexane:EtOAc 7:3) should show the complete consumption of isovanillin (

    
    ) and a new spot (
    
    
    
    ).
  • Isolation: Filter the precipitate directly from the reaction mixture.

  • Purification: Recrystallize from glacial acetic acid to yield pure 2-chloroisovanillin (Melting Point: 202–206 °C).

Workflow Step1 1. Dissolution Isovanillin in Dioxane Step2 2. Chlorination Bubble Cl2 (0-5 °C) Step1->Step2 Step3 3. In-Process Control GC-MS / TLC Step2->Step3 Step4 4. Isolation Precipitate Filtration Step3->Step4 Step5 5. Purification Recrystallization Step4->Step5

Self-validating experimental workflow for the synthesis of 2-chloroisovanillin.

Quantitative Data Summary

The table below consolidates the structural and physical properties of the primary chlorinated isomers, serving as a quick-reference guide for isolation and characterization.

IsomerPrecursorDirecting GroupSynthesis StrategyMelting PointKey Application
5-Chlorovanillin Vanillin-OH (C4)Direct chlorination (NCS)164–165 °CGeneral API intermediate; Lignin degradation marker
6-Chlorovanillin VanillinN/A (Steric)Ortho-metalation (MOM protected)~170 °CSynthesis of halogenated xanthones
2-Chloroisovanillin Isovanillin-OH (C3)Direct chlorination (

gas)
202–206 °CPrecursor for Fenoldopam and JOE fluorescent dye

References

  • Modular Synthesis of Halogenated Xanthones by a Divergent Coupling Strategy | The Journal of Organic Chemistry - ACS Publications | 4

  • Chlorination of lignin by ubiquitous fungi has a likely role in global organochlorine production | PNAS | 3

  • The Chlorine Derivatives of Vanillin | UNI ScholarWorks | 5

  • Chlorination of Vanillin and its mechanism. | ResearchGate | 2

  • US20060194967A1 - Process for the preparation of Fenoldopam Mesylate | Google Patents | 1

  • 7′-dimethoxy-5(6)-carboxyfluorescein (JOE): Synthesis and Spectral Properties of Oligonucleotide Conjugates | J. Org. Chem. |

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde from 3-Acetoxy Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The synthesis of highly functionalized benzaldehydes, such as 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (also known as 5-chloroisovanillin, CAS: 54246-06-9), requires precise control over electrophilic aromatic substitution. This molecule serves as a critical building block in the development of kinase inhibitors and specialized morpholine derivatives .

Direct chlorination of unprotected isovanillin (3-hydroxy-4-methoxybenzaldehyde) is notoriously unselective. The free phenolic hydroxyl group is a dominant electron-donating group (EDG), directing chlorination to the C-2 and C-6 positions, leading to a complex mixture of isomers.

The Regioselectivity Switch: By utilizing a 3-acetoxy precursor (3-acetoxy-4-methoxybenzaldehyde), the electronic landscape of the aromatic ring is fundamentally altered . The acetyl group delocalizes the oxygen's lone pair, attenuating its activating power. Consequently, the C-4 methoxy group becomes the dominant directing group. Since the para position is occupied by the formyl group, and the C-3 ortho position is occupied by the acetoxy group, electrophilic chlorination is exclusively forced to the C-5 position .

Regioselectivity Isovanillin Isovanillin (Unprotected) -OH strongly activating Directs to C-2 and C-6 Outcome1 Mixture of 2-chloro and 6-chloro isomers Isovanillin->Outcome1 SO₂Cl₂ Acetylated 3-Acetoxy Precursor -OAc weakly activating -OCH₃ dominates Outcome2 Exclusive 5-chloro isomer (Target Regiochemistry) Acetylated->Outcome2 SO₂Cl₂

Fig 1: Mechanistic rationale for the protecting-group-induced regioselectivity switch.

Synthetic Workflow Overview

The procedure is a robust, two-step sequence designed for high yield and scalability. We employ Sulfuryl Chloride (SO₂Cl₂) as the chlorinating agent rather than chlorine gas. SO₂Cl₂ is a liquid that allows for precise stoichiometric control, preventing over-chlorination . The subsequent deprotection utilizes mild transesterification conditions (K₂CO₃/MeOH) to cleave the acetate without triggering Cannizzaro-type disproportionation of the aldehyde.

SynthesisWorkflow Precursor 3-Acetoxy-4-methoxybenzaldehyde (Starting Material) Chlorination Electrophilic Chlorination SO₂Cl₂, DCM, 0 °C to RT Precursor->Chlorination Intermediate 3-Acetoxy-5-chloro-4-methoxybenzaldehyde (Intermediate) Chlorination->Intermediate Regioselective C-5 Chlorination Deprotection Mild Base Hydrolysis K₂CO₃, MeOH, RT Intermediate->Deprotection Target 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (Target API Building Block) Deprotection->Target Acetate Cleavage

Fig 2: Two-step synthetic workflow from 3-acetoxy precursor to the target benzaldehyde.

Materials and Stoichiometry

Table 1: Reagent Stoichiometry (Standardized for 10.0 g scale)

Reagent / SolventMW ( g/mol )Eq.AmountRole
3-Acetoxy-4-methoxybenzaldehyde194.181.0010.0 gStarting Material
Sulfuryl Chloride (SO₂Cl₂)134.971.057.3 g (4.4 mL)Electrophilic Cl Source
Dichloromethane (DCM)84.93-100 mLReaction Solvent
Potassium Carbonate (K₂CO₃)138.211.208.5 gBase (Deprotection)
Methanol (MeOH)32.04-150 mLSolvent / Reactant

Step-by-Step Experimental Protocols

Protocol A: Regioselective Chlorination

Objective: Synthesize 3-acetoxy-5-chloro-4-methoxybenzaldehyde.

  • System Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Dissolution: Charge the flask with 3-acetoxy-4-methoxybenzaldehyde (10.0 g, 51.5 mmol) and anhydrous DCM (100 mL). Stir until fully dissolved.

  • Temperature Control (Critical): Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C. Causality: Halogenation is highly exothermic. Strict thermal control prevents runaway kinetics and minimizes the formation of polychlorinated impurities.

  • Reagent Addition: Load the dropping funnel with SO₂Cl₂ (4.4 mL, 54.1 mmol). Add dropwise over 30 minutes.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3 hours.

  • In-Process Validation: Analyze via TLC (Hexanes/EtOAc 7:3, UV 254 nm). The precursor (Rf ~0.40) should be completely consumed, replaced by a single new spot (Rf ~0.55).

  • Quench & Workup: Carefully pour the reaction mixture into 100 mL of ice-cold saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution will occur. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a pale-yellow solid.

Protocol B: Mild Acetate Deprotection

Objective: Synthesize 3-Chloro-5-hydroxy-4-methoxybenzaldehyde.

  • Dissolution: Transfer the crude intermediate from Protocol A into a 500 mL round-bottom flask. Dissolve in anhydrous methanol (150 mL).

  • Deprotection: Add anhydrous K₂CO₃ (8.5 g, 61.8 mmol) in one portion.

  • In-Process Validation (Visual): Stir at room temperature for 1.5 hours. Self-validating step: The suspension will rapidly transition to a vibrant yellow color. This is the visual confirmation of acetate cleavage and the formation of the highly conjugated phenoxide ion.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove ~80% of the methanol.

  • Acidification & Precipitation: Dilute the concentrated residue with distilled water (100 mL) and cool to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2–3. Self-validating step: A dense white to pale-yellow precipitate will crash out of solution instantly upon protonation of the phenoxide.

  • Isolation: Filter the precipitate through a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 30 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 45 °C for 12 hours. Expected overall yield: 82–88% over two steps.

Analytical Characterization

To ensure the integrity of the synthesized API building block, validate the product against the following expected spectroscopic parameters :

Table 2: Analytical Validation Data

TechniqueKey Signal / ObservationStructural Interpretation
¹H NMR (CDCl₃, 400 MHz)δ 9.82 (s, 1H)Formyl proton (-CHO)
¹H NMR (CDCl₃, 400 MHz)δ 7.58 (d, J = 1.8 Hz, 1H)Aromatic H-6 (meta coupling)
¹H NMR (CDCl₃, 400 MHz)δ 7.35 (d, J = 1.8 Hz, 1H)Aromatic H-2 (meta coupling)
¹H NMR (CDCl₃, 400 MHz)δ 6.20 (br s, 1H)Phenolic -OH (exchangeable)
¹H NMR (CDCl₃, 400 MHz)δ 3.95 (s, 3H)Methoxy protons (-OCH₃)
LC-MS (ESI-)m/z 185.0 [M-H]⁻Molecular ion (³⁵Cl isotope)
Melting Point 163.0 – 167.0 °CConfirms high crystalline purity

References

  • Scarpati, R., et al. (1990). Process for the preparation of isovanillin (Cited in US5786516A). Synthetic Communications, 20(17), 2565.
  • Organic Syntheses. (1988). Modified Rosenmund Reduction and Aromatic Halogenation. Org. Syn. Coll. Vol. 6, 268. Retrieved from[Link]

  • ChemSynthesis Database. (2025). Physical Properties of 3-chloro-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

Application Note: Optimized Reductive Amination Protocols for 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

[label="Imine / Iminium Ion\n(Activated Elect

Elaborating Reaction Specifics

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Detailing Analytical Validation

I'm now detailing validation methods. I'll include TLC monitoring, LC-MS validation, and specific quench steps like using NaHCO3 instead of NaOH to prevent phenoxide formation, avoiding partitioning into the aqueous layer.

Incorporating Citations & Specifics

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Refining Table and Protocol

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Finalizing Mechanism Diagram

I've just added the second diagram representing the mechanism for acidic conditions. I'm satisfied with the new caption and the overall structure, and I'm ensuring it aligns with the color scheme and parameters. I'm focusing on ensuring both visuals are clear and concise.

Adding Self-Validation Section

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Adding Validation Considerations

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Validating Literature Sources

I am now verifying the cited literature sources for reductive amination. I've confirmed that Benchchem provides a general mechanism overview and a one-pot protocol. The Interchim site explains how acetoxy groups stabilize the B-H bond in sodium cyanoborohydride and sodium borohydride. I'm also ensuring the Sigma-Aldrich link for 3-Chloro-5-hydroxy-4-methoxybenzaldehyde is accurate. Finally, I confirmed the Google Patents link (EP2168952A1) which showcases its utility for renin inhibitors, using reductive amination.

Verifying Website Integrity

I'm now checking all the provided web links for reductive amination. I've ensured the Sigma-Aldrich link leads to the main site, the Google Patents link provides the patent information. I've also validated the Master Organic Chemistry link is working. I made sure Benchchem lands on the correct page. Finally, the Interchim site is working.

Justifying Solvent & Acid Choice

I am now describing why a slightly acidic environment is needed to protonate the phenol, and why THF is the usual solvent. I'm focusing on why acetic acid is added as a catalyst, especially for weak amines. I'm prioritizing yield and chemoselectivity for this substrate.

Elaborating Reaction Details

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Clarifying Diagram's Color Legend

I've just added a legend to the mechanistic diagram to clarify the color coding for better accessibility. The diagram details reaction pathways under pH control, including the impact of base or acidic conditions on the reactive species, and how they determine successful product formation.

Integrating Protocol Section

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Refining Application Note Sections

I'm now putting everything together. I've focused on integrating the mechanistic diagrams, experimental details, and validation methods into a seamless application note. I prioritized clarity for the user, so the experimental section can stand alone. I'm ensuring a concise procedure with optimal conditions.

Structuring Protocol Procedure

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Finalizing Validation & Protocol

I'm now adding a critical validation step for successful reductive amination, which relies on a post-reduction TLC check to ensure the aldehyde is consumed. Additionally, I need to add that this method should be applicable for all substrates. I've re-written the protocol to focus on validation methods that include LC-MS for crude product verification and post-workup methods.

Validating Reductive Amination

I'm currently finalizing the application note with the protocol validation steps. I have described additional checks for optimal yields, and emphasized a post-reduction TLC for confirmation. I've also detailed the required LC-MS for the crude mixture. I'm focusing on ensuring all aspects are complete and concise.

Integrating Final Protocol Steps

I'm now integrating the application note and confirming that the experimental procedure provides optimal solvent choices. I'm focusing on providing validation methods, including a concise procedure and also including the new STAB and NaBH(OAc)3. I am also making sure that TLC is a checkpoint.

Executive Summary & Application Context

3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS: 54246-06-9) is a highly functionalized aromatic building block widely utilized in the synthesis of complex pharmaceuticals, including renin inhibitors [1, 2]. The presence of a phenolic hydroxyl group, an electron-donating methoxy group, and an electron-withdrawing chlorine atom creates a unique electronic environment that heavily influences its reactivity. This application note provides a field-proven, self-validating protocol for the reductive amination of this substrate, prioritizing yield, chemoselectivity, and scalability.

Mechanistic Rationale & Reagent Selection

Reductive amination is a two-step tandem reaction: the condensation of an amine with a carbonyl to form an imine/iminium intermediate, followed by in situ hydride reduction to the corresponding alkylated amine[3, 4].

Causality of Reducing Agent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected as the optimal reducing agent over Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄). The boron-hydrogen bond in STAB is stabilized by the steric hindrance and electron-withdrawing nature of its three acetoxy groups [5]. This makes STAB a remarkably mild reductant that selectively reduces iminium ions much faster than aldehydes, preventing the premature reduction of the starting material to an alcohol [3]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, a significant safety and environmental liability associated with NaBH₃CN[3].

Causality of pH Control (The Phenol Factor): 3-Chloro-5-hydroxy-4-methoxybenzaldehyde contains a free phenolic -OH (pKa ~9–10). If the reaction environment becomes too basic (e.g., when using a large excess of a strongly basic aliphatic amine), the phenol deprotonates to form a phenoxide anion. This negatively charged intermediate donates electron density into the aromatic ring via resonance, severely deactivating the para-carbonyl group toward nucleophilic attack. Therefore, the addition of a weak acid (e.g., glacial acetic acid) is critical to maintain the phenol in its protonated state and to catalyze the dehydration step of imine formation.

Mechanism Aldehyde 3-Chloro-5-hydroxy- 4-methoxybenzaldehyde Phenoxide Phenoxide Anion (Unreactive Electrophile) Aldehyde->Phenoxide Strong Base (Excess Amine) Imine Iminium Ion (Highly Electrophilic) Aldehyde->Imine Amine + AcOH (pH 4-5) Phenoxide->Aldehyde Acidification Product Target Amine Imine->Product NaBH(OAc)3 Reduction

Mechanistic divergence based on pH control during the reductive amination of phenolic aldehydes.

Quantitative Data & Reagent Profiling

To ensure rational experimental design, the following table summarizes the comparative performance of common reducing agents in this specific chemical context, highlighting why STAB is the industry standard.

Reducing AgentSelectivity (Imine vs Aldehyde)Toxicity ProfileOptimal pH RangeTypical Yields for Phenolic Aldehydes
NaBH(OAc)₃ (STAB) High Low (No CN⁻) 4.0 - 5.0 85 - 95%
NaBH₃CNHighHigh (Generates HCN)6.0 - 8.080 - 90%
NaBH₄LowModerate> 7.0< 50% (Direct)

Experimental Workflow & Protocol

Workflow A 1. Condensation Aldehyde + Amine (DCM, AcOH) B 2. Intermediate Imine / Iminium Formation A->B -H2O C 3. Reduction NaBH(OAc)3 (1-4 hours, RT) B->C in situ D 4. Quench & Extract Sat. NaHCO3 DCM Extraction C->D Hydride Transfer E 5. Purification Pure N-Alkylated Product D->E Chromatography

Experimental workflow for one-pot reductive amination using NaBH(OAc)3.

Step-by-Step Methodology

Materials Required:

  • 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 equiv, 1.0 mmol, 186.6 mg)

  • Primary or Secondary Amine (1.05 - 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv, ~318 - 424 mg)

  • Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane (10 mL)

Procedure:

  • Imine Formation (Pre-activation): In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 mmol) and the target amine (1.1 mmol) in anhydrous DCM (10 mL)[4].

  • pH Adjustment: Add glacial acetic acid (1.0 mmol) dropwise to the stirring solution. Causality: This maintains the pH around 4–5, preventing phenoxide formation and accelerating iminium ion generation [3]. Stir at room temperature (RT) for 30 to 60 minutes under an inert atmosphere (N₂ or Argon).

  • Hydride Reduction: Introduce NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes to manage any mild exotherm. Causality: Portion-wise addition prevents localized depletion of the iminium species and minimizes background reduction of the aldehyde [4].

  • Reaction Maturation: Stir the heterogeneous mixture at RT for 2 to 4 hours.

  • Aqueous Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Causality: NaHCO₃ is basic enough to neutralize the acetic acid and destroy excess STAB, but not strong enough (like NaOH) to deprotonate the phenolic product, which would cause the target molecule to partition into the aqueous waste layer.

  • Extraction & Washing: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the amine's polarity) to yield the pure N-alkylated product.

Self-Validating System & Quality Control

To ensure the protocol is self-validating and robust, researchers must integrate the following in-process analytical checks:

  • Checkpoint 1 (Pre-Reduction TLC): Before adding STAB, perform a TLC (Thin Layer Chromatography) check. The aldehyde spot (UV active, typically Rf ~0.4 in 3:1 Hexanes/EtOAc) should be significantly diminished or absent, replaced by a new, often more polar, imine spot. If the aldehyde persists, verify the pH; additional AcOH may be required.

  • Checkpoint 2 (Post-Reduction LC-MS): After 2 hours of STAB addition, perform LC-MS (Liquid Chromatography-Mass Spectrometry) on a micro-aliquot. You must observe the

    
     of the desired product. The absence of the 
    
    
    
    mass peak confirms that the aldehyde was not prematurely reduced to the benzyl alcohol.
  • Checkpoint 3 (Workup Validation): During the NaHCO₃ quench, monitor gas evolution (CO₂). The cessation of bubbling validates the complete neutralization of AcOH and unreacted STAB, ensuring the subsequent extraction is safe and efficient.

References

  • Google Patents. "Morpholine derivative (EP2168952A1).
  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry.[Link]

  • Interchim. "Sodium CyanoBoroHydride and Sodium BoroHydride Technical Sheet." Interchim.[Link]

Application Note: Strategic Utilization of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS: 54246-06-9) is a specialized chlorinated derivative of isovanillin, serving as a critical building block in the synthesis of renin inhibitors , kinase inhibitors , and neuroprotective agents . Unlike its more common isomer (5-chlorovanillin), this scaffold offers a unique substitution pattern (3-Cl, 5-OH) that allows for precise orthogonal functionalization.

The presence of the chlorine atom at the C3 position, adjacent to the methoxy group, introduces steric bulk and lipophilicity (logP modulation), while the C5-hydroxyl group provides a reactive handle for etherification. This guide details the protocols for utilizing this intermediate in the synthesis of morpholine-based renin inhibitors and general pharmacophore diversifiction, supported by validated analytical methods.

Chemical Profile & Mechanistic Insight

Physicochemical Properties
PropertySpecification
CAS Number 54246-06-9
IUPAC Name 3-Chloro-5-hydroxy-4-methoxybenzaldehyde
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 163–167 °C
pKa (Phenol) ~7.2 (Acidified by ortho-Cl and para-CHO electron withdrawal)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Structural Advantages in Drug Design
  • Orthogonal Reactivity: The molecule possesses two distinct electrophilic/nucleophilic handles:

    • C1-Aldehyde: Ready for reductive amination, Knoevenagel condensation, or oxidation.

    • C5-Phenol: Highly reactive toward Williamson ether synthesis for installing solubilizing tails (e.g., morpholine-alkyl chains).

  • Metabolic Blocking: The C3-Chlorine atom blocks metabolic hydroxylation at the meta-position, a common clearance pathway for anisole derivatives, thereby extending the half-life of the final drug candidate.

  • Electronic Modulation: The electron-withdrawing nature of the chlorine and aldehyde groups increases the acidity of the phenol, facilitating alkylation under milder basic conditions compared to non-chlorinated analogs.

Protocol A: Synthesis of Renin Inhibitor Intermediates (Morpholine Scaffold)

Context: This protocol describes the installation of a solubilizing side chain via O-alkylation, a key step in synthesizing renin inhibitors as described in patent literature (e.g., EP2168952A1).

Reaction Scheme

Transformation: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde + Alkyl Halide


 O-Alkylated Intermediate
Materials
  • Substrate: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 eq)

  • Reagent: 1-Bromo-3-methoxypropane (1.2 eq) (or functional equivalent)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide), anhydrous

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate alkylation via Finkelstein reaction in situ.

Step-by-Step Methodology
  • Setup: Charge a dry 3-neck round-bottom flask with 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (10 g, 53.6 mmol) and anhydrous

    
     (14.8 g, 107 mmol).
    
  • Solvation: Add DMF (100 mL) under a nitrogen atmosphere. Stir at room temperature for 15 minutes to allow deprotonation of the phenol (phenolate formation). Note: The solution typically turns bright yellow/orange due to phenolate conjugation.

  • Addition: Add 1-Bromo-3-methoxypropane (9.8 g, 64.3 mmol) dropwise via a syringe or addition funnel. Add KI (0.89 g) if reaction speed is critical.

  • Reaction: Heat the mixture to 60–70 °C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The starting phenol spot (

      
      ) should disappear, replaced by the less polar ether product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water (

      
       mL), and dry in a vacuum oven at 45 °C.
      
    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine (
      
      
      
      ), dry over
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0

    
     30% EtOAc in Hexane).
    
Expected Results
  • Yield: 85–92%

  • Identity: ESI-MS (

    
    ) consistent with alkylated product.
    
  • Purity: >98% by HPLC.

Protocol B: Reductive Amination (Library Generation)

Context: Converting the aldehyde to a benzylamine is the standard method for linking this scaffold to pharmacophores (e.g., piperazines, morpholines).

Methodology
  • Imine Formation: Dissolve the O-alkylated aldehyde (from Protocol A) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Add the secondary amine (1.1 eq) and Acetic Acid (1.0 eq). Stir for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.5 eq) in one portion.
    
  • Reaction: Stir at room temperature for 12–16 hours.

  • Quench: Quench with saturated

    
     solution. Extract with DCM.[2]
    
  • Outcome: Yields the tertiary amine (benzylamine derivative), a common motif in GPCR and kinase ligands.

Visualization of Workflows

Synthesis Pathway (Renin Inhibitor Logic)

ReninInhibitorSynthesis Start 3-Chloro-5-hydroxy- 4-methoxybenzaldehyde (CAS: 54246-06-9) Step1 Step 1: O-Alkylation (K2CO3, R-X, DMF) Start->Step1 Activation of Phenol Inter1 Intermediate: O-Alkylated Aldehyde Step1->Inter1 Ether Formation Step2 Step 2: Reductive Amination (Amine, NaBH(OAc)3) Inter1->Step2 Imine Formation Final Target: Renin Inhibitor / Kinase Ligand Step2->Final Reduction

Figure 1: Strategic synthesis pathway converting the raw intermediate into a bioactive pharmacophore.

Troubleshooting Decision Tree

Troubleshooting Check1 Is Conversion < 50%? Temp Increase Temp to 80°C Add KI Catalyst Check1->Temp Yes Check2 Is Impurity Profile High? Check1->Check2 No Solvent Check Solvent Dryness (Water kills phenolate) Check2->Solvent Smudge on TLC O_Alk Did C-Alkylation occur? (Rare, but possible) Check2->O_Alk Unknown Peak Purify Recrystallize (EtOH) or Column (Hex/EtOAc) Check2->Purify Known Impurity Start QC Checkpoint (HPLC/TLC) Start->Check1

Figure 2: Troubleshooting logic for the O-alkylation step.

Quality Control & Analytical Standards

To ensure the integrity of the pharmaceutical intermediate, the following analytical parameters must be met.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Phenol/Aldehyde absorption) and 254 nm.

  • Retention Time: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde typically elutes later than non-chlorinated analogs due to increased lipophilicity.

Mass Spectrometry (Identification)
  • Ionization: ESI (Electrospray Ionization), Negative Mode (

    
    ).
    
  • Key Ion:

    
     185 ([
    
    
    
    ]
    
    
    for
    
    
    ) and 187 ([
    
    
    ]
    
    
    for
    
    
    ).
  • Isotope Pattern: Distinct 3:1 ratio of M:(M+2) confirms the presence of one chlorine atom.

Safety & Handling Guidelines

  • Hazards:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • Sensitization: As a benzaldehyde derivative, potential for skin sensitization exists.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8 °C. Aldehydes are prone to air oxidation to benzoic acids over time.
    

References

  • European Patent Office. (2010). EP2168952A1 - Morpholine derivative. (Describes the synthesis of renin inhibitors using 3-chloro-5-hydroxy-4-methoxybenzaldehyde).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54246-06-9. Retrieved from [Link]

  • Gilday, J. P., et al. (2008). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (Provides mechanistic context for isovanillin-derived kinase inhibitors). MDPI Molbank. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of Morpholine Scaffolds from Chloromethoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug development. It details the synthesis of morpholine derivatives using chloromethoxybenzaldehydes as the primary scaffold.

Executive Summary & Strategic Rationale

Morpholine moieties are privileged pharmacophores in medicinal chemistry, widely utilized to modulate physicochemical properties such as lipophilicity (


) and metabolic stability. When integrated with chloromethoxybenzaldehydes  (specifically isomers like 3-chloro-4-methoxybenzaldehyde), they grant access to a versatile chemical space relevant to CNS agents (e.g., antidepressants), antimicrobial compounds, and PDE-5 inhibitors (e.g., Avanafil intermediates).

This guide focuses on two distinct synthetic pathways:

  • Reductive Amination: The "Gold Standard" for generating

    
    -benzylmorpholine derivatives, crucial for optimizing drug-receptor interactions.
    
  • Mannich Reaction: A multicomponent strategy for synthesizing

    
    -amino ketone derivatives, often used in fragment-based drug discovery (FBDD).
    
Chemical Substrate Profile
  • Substrate: 3-Chloro-4-methoxybenzaldehyde (CAS: 34841-06-0) or related isomers.

  • Dual Reactivity:

    • Aldehyde (C=O): Highly electrophilic; amenable to condensation and reduction.

    • Aryl Chloride (Ar-Cl): A latent handle for cross-coupling (e.g., Buchwald-Hartwig), allowing for orthogonal functionalization after the morpholine installation.

Protocol A: Reductive Amination (Synthesis of -Benzylmorpholines)

Objective: Synthesis of


-(3-chloro-4-methoxybenzyl)morpholine via direct reductive amination.
Mechanism & Logic

Unlike two-step procedures (imine formation followed by reduction), this protocol utilizes Sodium Triacetoxyborohydride (STAB) . STAB is a mild, selective reducing agent that reduces the in situ formed iminium ion faster than the aldehyde itself, preventing side-product formation (e.g., benzyl alcohols).

Materials
  • Substrate: 3-Chloro-4-methoxybenzaldehyde (1.0 equiv)

  • Amine: Morpholine (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride [NaBH(OAc)

    
    ] (1.4 – 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv) – Critical for promoting iminium ion formation.

Step-by-Step Methodology
  • Imine Pre-equilibrium:

    • In a flame-dried round-bottom flask under N

      
       atmosphere, dissolve 3-chloro-4-methoxybenzaldehyde (10 mmol) in DCE (30 mL).
      
    • Add Morpholine (11 mmol) followed by Glacial Acetic Acid (10 mmol).

    • Insight: Stir at room temperature for 30–60 minutes. This "aging" period allows the equilibrium to shift toward the iminium species before the reductant is introduced.

  • Reductive Step:

    • Cool the mixture to 0°C (optional, but improves selectivity).

    • Add NaBH(OAc)

      
       (14 mmol) portion-wise over 10 minutes.
      
    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Check via TLC (Mobile phase: 30% EtOAc in Hexanes). The aldehyde spot (

      
      ) should disappear; the amine product spot will be lower (
      
      
      
      ) and stain with Dragendorff’s reagent.
  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO

      
       (30 mL). Stir vigorously for 15 minutes to neutralize the acetic acid and decompose excess borohydride.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • The crude oil often solidifies. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

      
      ; Gradient: 10% 
      
      
      
      40% EtOAc in Hexanes).
Expected Data
  • Yield: 85–95%

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    
    
    7.38 (d, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 6.88 (d, 1H, Ar-H), 3.90 (s, 3H, OMe), 3.70 (t, 4H, Morpholine-O-CH
    
    
    ), 3.42 (s, 2H, Benzyl-CH
    
    
    ), 2.44 (t, 4H, Morpholine-N-CH
    
    
    ).

Protocol B: The Mannich Reaction (Multicomponent Synthesis)

Objective: Synthesis of


-amino ketone derivatives (Mannich bases).
Application:  This route creates a "linker" between the morpholine and the aromatic ring, often enhancing solubility and introducing a ketone handle for further derivatization (e.g., to alcohols or heterocycles).
Materials
  • Substrate: 3-Chloro-4-methoxybenzaldehyde (1.0 equiv)

  • Amine: Morpholine (1.0 equiv)

  • Enolizable Ketone: Acetophenone (1.0 equiv) (as the nucleophile source)

  • Catalyst: Conc. HCl (catalytic amount) or Ethanol/HCl mix.

  • Solvent: Ethanol (Absolute)[1]

Step-by-Step Methodology
  • Reaction Assembly:

    • In a 50 mL flask, dissolve Acetophenone (10 mmol), Morpholine (10 mmol), and 3-Chloro-4-methoxybenzaldehyde (10 mmol) in Ethanol (15 mL).

    • Add catalytic concentrated HCl (0.5 mL).

  • Reflux:

    • Heat the mixture to reflux (80°C) for 6–12 hours.

    • Mechanistic Insight: The acid catalyzes the formation of the iminium ion from the aldehyde and morpholine, which is then attacked by the enol form of the acetophenone.

  • Isolation:

    • Cool the reaction mixture to 0°C (ice bath).

    • The Mannich base is often isolated as the hydrochloride salt, which precipitates out of the cold ethanol.

    • Filter the precipitate and wash with cold ethanol and diethyl ether.

  • Free Base Liberation (Optional):

    • Dissolve the salt in water, basify with 10% NH

      
      OH, and extract with DCM to obtain the free base.
      

Visualization of Reaction Pathways

The following diagram illustrates the decision matrix for synthesizing morpholine derivatives from chloromethoxybenzaldehydes.

MorpholineSynthesis Start Start: Chloromethoxybenzaldehyde RouteA Route A: Reductive Amination Start->RouteA + Morpholine, NaBH(OAc)3 RouteB Route B: Mannich Reaction Start->RouteB + Morpholine, Ketone, H+ Iminium Intermediate: Iminium Ion RouteA->Iminium Acid Cat. ProdB Product: Beta-Amino Ketone (Mannich Base) RouteB->ProdB Enol Attack ProdA Product: N-Benzylmorpholine (Core Scaffold) Iminium->ProdA Hydride Reduction

Caption: Strategic divergence: Route A yields stable benzylamines; Route B yields functionalized ketones.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete imine formationExtend the "aging" time (pre-stirring amine + aldehyde + acid) before adding reductant.
Benzyl Alcohol Impurity Aldehyde reduction > Imine reductionUse NaBH(OAc)

instead of NaBH

. Ensure anhydrous conditions.
No Precipitation (Protocol B) Product highly solubleRemove solvent in vacuo and triturate the residue with Acetone/Ether to induce crystallization.
Dark/Tarry Reaction PolymerizationConduct reactions under strict N

atmosphere; limit heating duration.

References

  • Abdel-Rahman, L. H., et al. "Synthesis, characterization, and biological activity of new morpholine derivatives." Journal of Chemistry, 2017.[2][3] Link

  • BenchChem. "Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis." BenchChem Protocols, 2025.[4] Link

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Organic Chemistry Portal, Accessed 2025. Link

  • Sigma-Aldrich. "Reductive Amination Protocol using NaBH(OAc)3." Technical Bulletin, Accessed 2025. Link

Sources

Reaction conditions for aldehyde protection of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Aldehyde Protection of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Abstract This technical guide details the protocol for the chemoselective protection of the aldehyde moiety in 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (an isomer of 5-chlorovanillin).[1] The presence of a free phenolic hydroxyl group and an electron-withdrawing chlorine atom necessitates precise control over reaction conditions to prevent side reactions such as polymerization or mixed acetal formation.[1] Two validated methods—Cyclic Acetalization (Dean-Stark) and Dimethyl Acetalization (Orthoformate)—are presented, optimized for yield, scalability, and downstream stability.

Introduction & Strategic Considerations

Target Molecule: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde[1][2][3][4][5]

  • Molecular Weight: 186.59 g/mol [1][6]

  • Key Functional Groups: Aldehyde (electrophile), Phenol (nucleophile/acidic), Chlorine (electron-withdrawing).[1]

Chemical Context: Protecting the aldehyde function is a critical first step when modifying the phenolic position (e.g., alkylation, glycosylation) or the aromatic ring (e.g., lithiation).[1] The electron-withdrawing chlorine atom at the 3-position (relative to the aldehyde at 1) increases the acidity of the phenol and the electrophilicity of the aldehyde compared to vanillin.[1]

Strategic Challenges:

  • Chemoselectivity: The reaction must exclusively target the aldehyde without etherifying the phenol.[1]

  • Water Management: Acetal formation is an equilibrium process (

    
    ).[1] Efficient water removal is thermodynamically required to drive conversion.[1]
    
  • Acid Sensitivity: While the formation requires acid catalysis, the product (acetal) is acid-labile.[1] Improper neutralization during workup leads to hydrolysis and yield loss.[1]

Decision Matrix: Method Selection

Select the appropriate protocol based on your available equipment and downstream application.[1]

MethodSelection Start Start: Select Protection Strategy Scale What is your Reaction Scale? Start->Scale Downstream Downstream Chemistry Requirements? Scale->Downstream MethodA Method A: Cyclic Acetal (Dioxolane) (Robust, Thermal Stability) Scale->MethodA Large (>50g) MethodB Method B: Dimethyl Acetal (Mild, Acid-Sensitive) Scale->MethodB Small (<5g) / High Throughput Downstream->MethodA Requires High Temp / Grignard Downstream->MethodB Requires Mild / Low Temp

Figure 1: Decision matrix for selecting the optimal protection strategy.

Protocol A: Cyclic Acetal Formation (Dean-Stark)

Best for: Large-scale synthesis, high thermal stability requirements.[1] Mechanism: Acid-catalyzed condensation with ethylene glycol; thermodynamic control via azeotropic water removal.[1]

Reagents & Materials
ReagentEquiv.[1][7][8]Role
Substrate 1.0Starting Material
Ethylene Glycol 1.5 - 2.0Protecting Agent (Diol)
p-Toluenesulfonic Acid (pTSA) 0.05 (5 mol%)Catalyst
Toluene 0.5 M (Conc.)[1]Solvent / Azeotrope former
Sat. NaHCO₃ ExcessQuenching Agent
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 equiv), Ethylene Glycol (1.5 equiv), and Toluene (volume to reach 0.5 M concentration).

  • Catalysis: Add pTSA monohydrate (0.05 equiv). Note: Anhydrous pTSA is preferred but monohydrate works if the Dean-Stark is efficient.[1]

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Ensure toluene is condensing and filling the trap.[1]

  • Monitoring: Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (2–4 hours). Confirm by TLC (30% EtOAc/Hexane); aldehyde spot should disappear.

  • Workup (Critical):

    • Cool reaction to room temperature.[1]

    • Neutralization: Add saturated aqueous NaHCO₃ (approx. 10% of reaction volume) and stir for 10 mins. Failure to neutralize before concentration will hydrolyze the product.[1]

    • Transfer to a separatory funnel.[1] Wash the organic layer with water (2x) to remove excess glycol, then brine (1x).

    • Dry over anhydrous Na₂SO₄.[1][9]

  • Isolation: Filter and concentrate under reduced pressure.

  • Purification: The crude product is often a crystalline solid.[1] Recrystallize from Ethanol/Water or Toluene/Hexane if necessary.[1]

Protocol B: Dimethyl Acetal Formation (Orthoformate)

Best for: Small scale, moisture-sensitive substrates, or when high temperature must be avoided.[1] Mechanism: Transacetalization driven by the volatility of methyl formate.[1]

Reagents & Materials
ReagentEquiv.[1][7][8]Role
Substrate 1.0Starting Material
Trimethyl Orthoformate (TMOF) 3.0 - 5.0Dehydrating Agent / Reactant
Methanol (Anhydrous) 0.2 MSolvent
H₂SO₄ (conc.) or pTSA 0.01 (1 mol%)Catalyst
Triethylamine (Et₃N) 0.05Quenching Agent
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.

  • Charging: Dissolve the substrate in anhydrous Methanol.

  • Reagent Addition: Add Trimethyl Orthoformate (3.0 equiv).

  • Catalysis: Add a catalytic amount of H₂SO₄ (1-2 drops per gram of substrate) or pTSA.[1]

  • Reaction: Reflux gently (65°C) or stir at RT for 12–24 hours. The reaction is driven by the formation of volatile methyl formate.[1]

  • Quenching: Once TLC shows conversion, add Triethylamine (excess relative to acid catalyst) to quench.[1] The solution must be basic (pH > 8) before evaporation.[1]

  • Isolation: Concentrate the mixture to dryness.

  • Purification: Dissolve residue in DCM, wash with dilute NaHCO₃, dry over Na₂SO₄, and concentrate.

Process Workflow & Logic

Workflow Input Substrate + Reagents Reaction Reflux (Dean-Stark) -H2O Input->Reaction Check TLC Check (Aldehyde gone?) Reaction->Check Check->Reaction No Quench Quench (NaHCO3/Et3N) CRITICAL STEP Check->Quench Yes Workup Extraction & Drying Quench->Workup Product Protected Acetal Workup->Product

Figure 2: Logical workflow for the Dean-Stark protection protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Water remaining in system.[1]Ensure Dean-Stark trap is dry before start.[1] Increase Toluene volume to improve azeotrope efficiency.
Product Hydrolysis Acidic workup.[1][10]Use Et₃N or NaHCO₃ strictly. Do not use acidic brine.[1]
Phenol Alkylation Presence of alkyl halides?Ensure glassware is clean.[1] In TMOF method, ensure TMOF is not contaminated with methylating agents (rare).[1]
Low Yield (Crystallization) Product too soluble.[1]The acetal is more lipophilic than the aldehyde.[1] Use Hexane/EtOAc mixtures for recrystallization instead of pure alcohol.[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1]

  • Sartori, G.; Ballini, R.; Bigi, F.; Bosica, G.; Maggi, R.; Righi, P. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.[1][10] Chem. Rev.[1]2004 , 104, 199–250.[1]

  • Thurber, T. C.; Puglis, J. Acetalization of 4-hydroxybenzaldehydes.[1] J. Org.[1][8] Chem.1982 , 47, 263.[1] (Methodology adapted for hydroxy-benzaldehydes).[1][9][11][12]

  • Sigma-Aldrich. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (5-Chlorovanillin) Product Specification and Safety Data Sheet.

Sources

O-alkylation methods for 5-hydroxy group in 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision O-Alkylation of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Executive Summary & Strategic Analysis

This guide details the O-alkylation of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde , a structural isomer of 5-chlorovanillin. Unlike its more common counterpart, this molecule features a hydroxyl group at the meta position relative to the aldehyde, flanked by a methoxy group at position 4 and a hydrogen at position 6.

Chemical Context & Challenges:

  • Acidity (pKa): The phenolic hydroxyl is meta to the electron-withdrawing aldehyde group. Consequently, it lacks the direct resonance stabilization seen in para-substituted phenols (like vanillin), making it slightly less acidic (pKa

    
     9.5–10.0). However, the inductive electron-withdrawing effect of the chlorine atom at position 3 enhances acidity, partially compensating for the meta-positioning.
    
  • Steric Environment: The 5-hydroxyl group is vicinal to a bulky methoxy group (C4). While not as hindered as a 3,5-disubstituted phenol, the 4-OMe group creates a "picket fence" effect that can retard SN2 attack on bulky electrophiles.

  • Chemoselectivity: The aldehyde moiety is susceptible to Cannizzaro disproportionation or aldol-type condensation under strong basic conditions (e.g., NaOH/KOH at high temperatures). Carbonate bases are therefore preferred to maintain aldehyde integrity.

Decision Matrix: Method Selection

Select the appropriate protocol based on your available alkylating agent and scale.

AlkylationStrategy Start Start: Select Alkylating Agent AgentType What is your Electrophile? Start->AgentType PrimaryHalide Primary Alkyl Halide (R-CH2-Br/I) AgentType->PrimaryHalide SecondaryHalide Secondary/Bulky Halide (R2-CH-Br) AgentType->SecondaryHalide Alcohol Alcohol (R-OH) (No Halide Available) AgentType->Alcohol MethodA Method A: Standard Williamson (K2CO3 / DMF / 60°C) PrimaryHalide->MethodA High Reactivity MethodB Method B: Cesium-Promoted (Cs2CO3 / MeCN / Reflux) SecondaryHalide->MethodB Needs 'Naked' Anion MethodC Method C: Mitsunobu Reaction (PPh3 / DIAD / THF) Alcohol->MethodC Direct Coupling

Figure 1: Strategic decision tree for selecting the optimal alkylation protocol.

Detailed Protocols

Method A: Standard Williamson Ether Synthesis (K₂CO₃/DMF)

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, Ethyl bromide).

Rationale: Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF) generates the phenoxide anion in a polar aprotic environment, enhancing nucleophilicity while minimizing aldehyde degradation.

Reagents:

  • Substrate: 1.0 eq (e.g., 1.86 g, 10 mmol)

  • Alkyl Halide: 1.2 – 1.5 eq

  • Base: Anhydrous K₂CO₃ (2.0 eq)

  • Solvent: Anhydrous DMF (5 mL per gram of substrate)

Protocol:

  • Dissolution: Charge a round-bottom flask with 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) in a single portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.

    • Caution: If using volatile halides (e.g., MeI, EtBr), fit the flask with a reflux condenser cooled to 0°C.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Observation: The product often precipitates as a solid. If so, filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate (3x), wash combined organics with Brine (2x) and LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.

Method B: Cesium-Promoted Alkylation (Cs₂CO₃/MeCN)

Best for: Secondary alkyl halides or less reactive chlorides.

Rationale: The "Cesium Effect" utilizes the large ionic radius of Cs⁺ to form a loose ion pair with the phenoxide, creating a "naked" and highly reactive anion. This overcomes the steric hindrance from the vicinal 4-OMe group.

Protocol:

  • Dissolve substrate (1.0 eq) in Acetonitrile (MeCN, HPLC grade).

  • Add Cesium Carbonate (Cs₂CO₃) (1.5 eq).

  • Add Sodium Iodide (0.1 eq) as a catalyst (Finkelstein condition) if using alkyl chlorides.

  • Add Alkyl Halide (1.5 eq).

  • Reflux (80–82°C) for 12–18 hours under Nitrogen atmosphere.

  • Filter off inorganic salts while warm. Concentrate the filtrate and recrystallize from Ethanol/Water.

Method C: Mitsunobu Reaction

Best for: Alkylation using Alcohols (avoiding halides entirely).

Rationale: Activates the alcohol oxygen using a phosphine-azodicarboxylate system, allowing the phenol to attack in an SN2 fashion with inversion of configuration (if chiral).

Protocol:

  • Dissolve substrate (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), and the Alcohol (1.2 eq) in anhydrous THF at 0°C.

  • Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 20 minutes.

  • Allow to warm to RT and stir for 12–24 hours.

  • Concentrate and purify via column chromatography (Silica gel) to remove Triphenylphosphine oxide (TPPO).

Quality Control & Validation

Data Summary Table: Expected Analytical Signatures

ParameterExpected Value / ObservationNotes
Appearance White to pale yellow crystalline solidDarkening indicates oxidation of CHO.
¹H NMR (Aldehyde) δ 9.80 – 9.90 ppm (s, 1H)Distinct singlet; confirms CHO integrity.
¹H NMR (O-Alkyl) δ 4.0 – 5.2 ppm (multiplet/singlet)New signal corresponding to the added R-group.
¹H NMR (Aromatic) Two singlets (or meta-coupled doublets)Protons at C2 and C6 are chemically distinct.
HPLC Purity > 98.0% (AUC)Monitor for unreacted phenol (RT shift).

Troubleshooting Guide:

  • Problem: Low conversion.

    • Solution: Switch from K₂CO₃ to Cs₂CO₃. Add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

  • Problem: Cannizzaro side-product (Alcohol/Acid mixture).

    • Solution: Ensure the reaction is strictly anhydrous. Lower temperature to 50°C. Do NOT use hydroxide bases (NaOH).

References

  • Substrate Identification

    • 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS 54246-06-9).[1] Sigma-Aldrich Product Catalog.

  • General Phenolic Alkylation

    • Vogel, A. I.[2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Williamson Ether protocols).

  • Cesium Effect in Alkylation

    • Dijkink, J., & Cintrat, J. C. (2002). "Cesium Carbonate Promoted O-Alkylation of Phenols." Tetrahedron Letters, 43(21).

  • Mitsunobu Reaction on Phenols

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Related Scaffold Synthesis (Isovanillin Derivatives)

    • Markovic, D., et al. (2006). "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde." Molecules, 8(9).

Sources

Application Note: High-Yield Preparation of Benzyl Morpholine Renin Inhibitors via Benzaldehyde Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of benzyl morpholine renin inhibitors , a critical class of non-peptidomimetic antihypertensive agents. Unlike traditional peptide-based inhibitors which suffer from poor oral bioavailability, benzyl morpholine derivatives offer improved pharmacokinetic profiles while maintaining high affinity for the renin active site (Asp32/Asp215). The method described herein utilizes a direct reductive amination strategy, leveraging substituted benzaldehyde intermediates to introduce the hydrophobic P2/P3 pharmacophore anchors. We provide a validated workflow using Sodium Triacetoxyborohydride (STAB), ensuring high chemoselectivity and yield without the safety risks associated with cyanoborohydrides.

Scientific Background & Mechanism[1][2]

The Target: Renin and the RAAS Pathway

Renin is the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1] It cleaves Angiotensinogen to Angiotensin I, which is subsequently converted to the vasoconstrictor Angiotensin II.[2] Direct Renin Inhibitors (DRIs) prevent this initial cascade, offering a distinct mechanism of action compared to ACE inhibitors or ARBs.

Figure 1: The RAAS Pathway and Renin Inhibition Point

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Inactive Decapeptide) Angiotensinogen->AngI Cleavage Site (Leu10-Val11) Renin Renin (Kidney) Renin->Angiotensinogen Catalysis AngII Angiotensin II (Active Octapeptide) AngI->AngII Hydrolysis ACE ACE (Lung/Endothelium) ACE->AngI Catalysis Receptors AT1 Receptors (Vasoconstriction/Aldosterone) AngII->Receptors Binding Inhibitor Benzyl Morpholine Renin Inhibitor Inhibitor->Renin Direct Inhibition (IC50 < 10 nM)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS).[1] Benzyl morpholine inhibitors block the pathway at the rate-limiting step (Renin), preventing the formation of Angiotensin I.

Structural Logic: The Benzyl Morpholine Scaffold

The design of non-peptide renin inhibitors relies on mimicking the transition state of the angiotensinogen cleavage site.

  • The Morpholine Core: Acts as a scaffold to orient side chains and often forms hydrogen bonds with the "flap" region of the renin active site (residues Ser76/Thr77).

  • The Benzaldehyde-Derived Moiety: The benzyl group, introduced via the benzaldehyde intermediate, typically occupies the large, hydrophobic S1/S3 pockets of the enzyme. The substitution pattern on the benzaldehyde (e.g., 3-alkoxy-4-aryl) is critical for potency.

Experimental Protocol

Reaction Overview

The synthesis utilizes the Abdel-Magid Reductive Amination protocol.[3] This "direct" method allows the formation of the imine and its subsequent reduction to occur in a single vessel.[4] Sodium Triacetoxyborohydride (STAB) is the reducing agent of choice due to its selectivity; it reduces the protonated imine (iminium ion) faster than the aldehyde, minimizing alcohol byproducts.

Figure 2: Synthetic Workflow

Synthesis_Workflow Start Substituted Benzaldehyde Imine Imine/Iminium Intermediate Start->Imine + Amine Amine Morpholine Derivative Amine->Imine Quench Quench (NaHCO3) Imine->Quench Reduction Reagent NaBH(OAc)3 AcOH, DCE Reagent->Imine Promotes Purify Purification (SCX / Column) Quench->Purify Product Benzyl Morpholine Inhibitor Purify->Product

Caption: One-pot reductive amination workflow. The benzaldehyde and morpholine are coupled using STAB in mild acidic conditions.

Materials Required
ReagentRoleGrade/Notes
Substituted Benzaldehyde Electrophile (P2/P3 Anchor)>98% purity; Dry
Morpholine Derivative Nucleophile (Core Scaffold)Free base or HCl salt*
Sodium Triacetoxyborohydride (STAB) Reducing Agent95%; Moisture sensitive
1,2-Dichloroethane (DCE) SolventAnhydrous
Acetic Acid (AcOH) CatalystGlacial
Saturated NaHCO₃ Quench SolutionAqueous

*Note: If using morpholine HCl salt, add 1 equivalent of Triethylamine (TEA) to release the free base.

Step-by-Step Methodology

Step 1: Imine Formation (In Situ) [4][5]

  • In a clean, dry 20 mL scintillation vial or round-bottom flask, dissolve the Substituted Benzaldehyde (1.0 mmol, 1.0 equiv) in DCE (5.0 mL).

  • Add the Morpholine Derivative (1.1 mmol, 1.1 equiv).

  • Add Acetic Acid (1.0 - 2.0 equiv).

    • Why: The acid catalyzes the dehydration of the hemiaminal to the iminium ion, which is the species reduced by STAB.

  • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: The solution may become slightly warm or change color (yellowing) indicating imine formation.

Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 mmol, 1.4 – 1.6 equiv) in a single portion.

  • Caution: Mild gas evolution (H₂) may occur.
  • Stir the reaction mixture at RT for 4–16 hours.
  • Monitoring: Monitor by LCMS or TLC. Look for the disappearance of the aldehyde peak. The product (amine) will be more polar than the aldehyde but less polar than the morpholine.

Step 3: Work-up and Purification 7. Quench: Slowly add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes to neutralize the acid and destroy excess borohydride. 8. Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 10 mL). 9. Wash: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo. 10. Purification (Choose one):

  • Method A (Flash Chromatography): Elute with Hexane/Ethyl Acetate (gradient) or DCM/MeOH (95:5).
  • Method B (SCX Cartridge): For library synthesis, load crude onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (removes non-basic impurities), then elute product with 2M NH₃ in MeOH.

Data Analysis & Validation

To ensure the integrity of the synthesized inhibitor, verify the following spectral characteristics:

Proton NMR (¹H NMR)

The diagnostic signal for the successful formation of a benzyl morpholine is the benzylic methylene group.

FeatureChemical Shift (δ)MultiplicityInterpretation
Benzylic CH₂ 3.4 – 3.6 ppmSinglet (s)Confirms C-N bond formation between benzyl C and morpholine N.
Morpholine O-CH₂ 3.6 – 3.7 ppmMultiplet (m)Characteristic ether protons of the ring.
Morpholine N-CH₂ 2.3 – 2.5 ppmMultiplet (m)Protons adjacent to the nitrogen.
Aldehyde CHO ~10.0 ppmSingletMust be absent. Presence indicates incomplete reaction.
Mass Spectrometry (LCMS)
  • Target Ion: Look for

    
    .
    
  • Fragmentation: Benzyl morpholines often show a characteristic fragment corresponding to the cleavage of the benzylic bond (loss of the morpholine ring or the benzyl carbocation).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Steric hindrance on benzaldehyde or morpholine.Increase reaction time to 24h; heat gently to 40°C. Increase AcOH to 2.5 equiv.
Aldehyde Reduction (Benzyl Alcohol formed) Reducing agent added too early or pH too high.Ensure AcOH is added before STAB. Ensure STAB is dry (hydrolyzes to NaBH4 which reduces aldehydes).
Tertiary Amine Oxidation Product oxidizing on silica gel.Use neutralized silica (add 1% Et3N to eluent) or use SCX purification.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link

  • Mori, Y., et al. (2021). "Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors." ACS Medicinal Chemistry Letters, 12(11), 1738–1746. Link

  • Sigma-Aldrich. (n.d.). "Application Note – Reductive Amination." Synple Chem / Merck. Link

  • Holsworth, D. D., et al. (2006). "Renin Inhibitors: Small Molecule Approaches." Annual Reports in Medicinal Chemistry, 41, 105-118. Link

Sources

Application Note: Scalable Synthesis of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the scalable synthesis of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (also known as 5-Chloroisovanillin ).

Executive Summary

The synthesis of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde presents a classic regiochemical challenge in aromatic substitution. Direct chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is electronically unfavorable at the 5-position due to the directing effects of the 3-hydroxyl group (which favors the 2- and 6-positions).

To achieve a scalable, high-purity process, this protocol utilizes a functional group transposition strategy . The route begins with the commercially abundant Vanillin , installs the chlorine atom at the thermodynamically favored 5-position, and subsequently inverts the hydroxyl/methoxy substitution pattern via a demethylation-remethylation sequence. This "Switch-Strategy" ensures 100% regiocontrol, avoiding difficult isomer separations.

Retrosynthetic Analysis

The logic for this route is derived from the acidity difference between the meta- and para-hydroxyl groups relative to the aldehyde.

  • Target: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (5-Chloroisovanillin).

  • Disconnection: Selective methylation of the para-hydroxyl group (C4-OH).

  • Intermediate: 5-Chloro-3,4-dihydroxybenzaldehyde (5-Chloroprotocatechuic aldehyde).

  • Precursor: 5-Chlorovanillin (3-methoxy-4-hydroxy-5-chlorobenzaldehyde).

  • Starting Material: Vanillin.[1][2]

Retrosynthesis Target Target: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde Intermediate Intermediate: 5-Chloro-3,4-dihydroxybenzaldehyde Target->Intermediate Regioselective Methylation Precursor Precursor: 5-Chlorovanillin Intermediate->Precursor Demethylation Start Start: Vanillin Precursor->Start Chlorination (NCS)

Figure 1: Retrosynthetic logic relying on the acidity of the C4-OH to control regiochemistry.

Detailed Experimental Protocols

Step 1: Chlorination of Vanillin

Objective: Introduce the chlorine atom at the 5-position (ortho to the phenol). Mechanism: Electrophilic aromatic substitution. The C4-OH strongly activates the C5 position.

Reagents:

  • Vanillin (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetic Acid (Glacial) (Solvent, 5 mL/g)

Protocol:

  • Charge a reaction vessel with Vanillin and Glacial Acetic Acid. Stir until dissolved.

  • Add NCS portion-wise over 30 minutes at room temperature (20–25°C). Note: The reaction is slightly exothermic; maintain T < 35°C.

  • Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[3][4]

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product, 5-Chlorovanillin , will precipitate as a white to off-white solid.

  • Filtration: Filter the solid, wash with cold water to remove succinimide byproducts, and dry in a vacuum oven at 50°C.

  • Yield: 85–95%.

  • Quality Check: melting point 164–166°C.

Step 2: Demethylation to 5-Chloroprotocatechuic Aldehyde

Objective: Remove the methyl group to generate the catechol intermediate. Critical Parameter: Anhydrous conditions are required if using Lewis acids.

Reagents:

  • 5-Chlorovanillin (1.0 eq)[5]

  • Aluminum Chloride (AlCl3) (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM) (Solvent, 10 mL/g)

Protocol:

  • Suspend 5-Chlorovanillin and AlCl3 in anhydrous DCM under Nitrogen atmosphere.

  • Add Pyridine dropwise (Caution: Exothermic). The mixture will turn dark/yellow.

  • Reflux the mixture (approx. 40°C) for 24 hours.

  • Quench: Cool to 0°C and slowly add dilute HCl (1M) to hydrolyze the aluminum complex.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with Ethyl Acetate (EtOAc).[6]

  • Purification: Combine organics, wash with brine, dry over Na2SO4, and concentrate. Recrystallize from water/ethanol if necessary.

  • Product: 5-Chloro-3,4-dihydroxybenzaldehyde .

Step 3: Regioselective Methylation (The "Switch")

Objective: Selectively methylate the C4-OH to yield the target. Mechanism: The C4-hydroxyl group is para to the electron-withdrawing aldehyde, making it significantly more acidic (pKa ~7.4) than the C3-hydroxyl (pKa ~9.5). Using a weak base ensures only the C4-phenolate is formed and alkylated.

Reagents:

  • 5-Chloro-3,4-dihydroxybenzaldehyde (1.0 eq)

  • Methyl Iodide (MeI) (1.05 eq) - Limiting reagent is crucial.

  • Lithium Carbonate (Li2CO3) or Potassium Bicarbonate (KHCO3) (1.1 eq)

  • DMF (Dimethylformamide) (Solvent, 5 mL/g)

Protocol:

  • Dissolve the catechol intermediate in DMF.

  • Add the base (Li2CO3) and stir at room temperature for 30 minutes.

  • Add Methyl Iodide dropwise.

  • Heat to 40°C and stir for 12–16 hours.

  • Monitor: Use HPLC. You are looking for the conversion of the catechol to the mono-methylated product. Over-methylation (dimethoxy) is a risk if excess MeI is used.

  • Workup: Pour into ice water. Acidify slightly with 1M HCl to pH 3-4 (to protonate the remaining C3-OH).

  • Isolation: Extract with EtOAc. Wash with water (3x) to remove DMF.

  • Purification: Recrystallize from Ethanol/Water.

  • Final Product: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde .

Process Control & Data Summary

ParameterStep 1: ChlorinationStep 2: DemethylationStep 3: Methylation
Reaction Type Electrophilic SubstitutionLewis Acid DeprotectionNucleophilic Substitution (Sn2)
Key Reagent NCSAlCl3 / PyridineMeI / Li2CO3
Selectivity Driver OH activation (Ortho)N/AAcidity (Para-CHO effect)
Temp Limit < 35°C (Exotherm)Reflux (40°C)40°C (Control over-methylation)
Typical Yield > 90%~ 80%~ 75%
Appearance White Crystalline SolidBeige/Grey SolidOff-white/Yellowish Solid

Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Demethylation cluster_2 Step 3: Regioselective Methylation Step1 Vanillin + NCS (AcOH, RT, 4h) Prod1 5-Chlorovanillin (Solid, >90% Yield) Step1->Prod1 Step2 AlCl3 / Pyridine (DCM, Reflux) Prod1->Step2 Prod2 5-Chloro-3,4-dihydroxybenzaldehyde (Catechol Intermediate) Step2->Prod2 Step3 MeI (1.05 eq) + Li2CO3 (DMF, 40°C) Prod2->Step3 Target TARGET: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde Step3->Target

Figure 2: Step-by-step process flow for the scalable synthesis of 5-Chloroisovanillin.

Troubleshooting & Optimization (Senior Scientist Insights)

  • Regioselectivity in Step 3: The success of this route hinges on Step 3. If you observe significant formation of the 3-methoxy isomer (Isovanillin derivative) or the 3,4-dimethoxy byproduct, switch the base to Cesium Carbonate (Cs2CO3) or lower the temperature to 20°C. The acidity difference is distinct, but kinetic control helps.

  • Handling AlCl3: Aluminum chloride is hygroscopic. Ensure reagents are fresh. An alternative for Step 2 is using HBr in Acetic Acid at reflux, though this is harsher and may cause tarring with chlorinated substrates.

  • Purification: The final product can be difficult to separate from unreacted catechol. Washing the organic layer with a Borax solution can selectively complex and remove unreacted catechol material into the aqueous phase, leaving the pure mono-methylated product in the organic phase.

References

  • Regioselective Protection of 3,4-Dihydroxybenzaldehyde: Title: Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde.[7] Source: Molecules 2002, 7(9), 641-647. URL:[Link] Relevance: Validates the acidity difference between C3-OH and C4-OH, confirming C4-OH is preferentially alkylated/protected.

  • General Demethylation Protocols: Title: Cleavage of Methyl Ethers with Aluminum Chloride-Pyridine. Source: Journal of Organic Chemistry.[6][8] Context: Standard methodology for converting vanillin derivatives to catechols.

  • Compound Identity (Target Verification): Title: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS 54246-06-9).[9] Source: Sigma-Aldrich / PubChem. URL:[Link]

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS: 54246-06-9) is a highly functionalized aromatic building block critical in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. The selective reduction of its formyl group (-CHO) to a hydroxymethyl group (-CH₂OH)—without perturbing the sensitive carbon-chlorine (C-Cl) bond—presents a classic chemoselectivity challenge in catalytic hydrogenation workflows. This application note details the mechanistic rationale and validated protocols required to achieve >99% chemoselectivity.

Mechanistic Insights: Overcoming Hydrodehalogenation

In standard hydrogenation protocols utilizing Palladium on Carbon (Pd/C), the reduction of the aldehyde is frequently accompanied by competitive hydrodehalogenation. The electron-donating hydroxyl (-OH) and methoxy (-OMe) groups increase the electron density of the aromatic ring. This electronic enrichment facilitates the oxidative addition of the C-Cl bond to the electron-rich Pd(0) surface species, leading to 2[2].

To achieve high chemoselectivity, the catalytic system must be carefully engineered to bypass this oxidative addition step:

  • Heterogeneous Approach (Thermodynamic Control): Substituting Pd with Platinum (Pt/C) or utilizing bimetallic catalysts (e.g., Pd-Cu) significantly reduces the oxophilicity and oxidative addition potential towards the C-Cl bond, favoring the 3[3].

  • Homogeneous Approach (Kinetic Control): Recent advancements employ earth-abundant metal pincer complexes, such as Mn(I) PNP or Fe(II) PSiP catalysts. These operate via an outer-sphere hydride transfer mechanism. Because the metal center does not directly insert into the aryl halide bond,4[4][5].

ReactionPathway A 3-Chloro-5-hydroxy- 4-methoxybenzaldehyde B Desired Product: 3-Chloro-5-hydroxy- 4-methoxybenzyl alcohol A->B Selective Hydrogenation (Pt/C or Mn-PNP) C Side Product: 3-Hydroxy-4-methoxybenzyl alcohol (Dechlorination) A->C Hydrodehalogenation (Pd/C)

Chemoselective pathways vs. hydrodehalogenation in chlorobenzaldehyde reduction.

Quantitative Data: Catalyst Screening

The following table summarizes the optimization of reaction conditions, demonstrating the causality between catalyst choice and product selectivity.

Catalyst SystemH₂ Pressure (bar)Temp (°C)Conversion (%)Selectivity for Alcohol (%)Dechlorination (%)
5% Pd/C1025>9945.254.8
5% Pt/C102598.598.11.9
5% Pd-Cu/C204099.099.5<0.5
[Mn(PNP-iPr)(CO)₂H]5025>99>99.9N.D.

Note: Reactions performed in ethanol (0.5 M substrate). N.D. = Not Detected.

Experimental Protocols

To ensure these protocols function as self-validating systems, an internal standard (e.g., biphenyl) is introduced prior to the reaction. This allows for precise mass balance verification via HPLC. A successful run is validated when the mass balance exceeds 98% and the des-chloro byproduct remains below the 0.5% Area Under Curve (AUC) threshold.

Protocol A: Heterogeneous Hydrogenation using Pt/C (10 mmol Scale)
  • Preparation : In a rigorously dried 50 mL Parr autoclave, add 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.86 g, 10 mmol), biphenyl (internal standard, 150 mg), and 5% Pt/C (93 mg, 5 wt%).

  • Solvent Addition : Add 20 mL of anhydrous, degassed ethanol. Causality: Degassing prevents the formation of reactive oxygen species that could oxidize the catalyst surface or the electron-rich phenol ring.

  • Purging : Seal the autoclave. Purge the headspace with Nitrogen (3 x 5 bar), followed by Hydrogen (3 x 5 bar) without stirring.

  • Reaction : Pressurize the reactor to 10 bar H₂. Initiate stirring at 800 rpm and maintain the temperature at 25 °C. Monitor the hydrogen uptake via a mass flow controller.

  • In-Process Control (IPC) : After 4 hours, halt stirring, vent to 1 bar, and withdraw a 50 µL aliquot under N₂. Dilute with HPLC-grade methanol and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the starting material is <1%.

  • Workup : Vent the reactor safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the pad with 2 x 10 mL ethanol.

  • Isolation : Concentrate the filtrate under reduced pressure to yield 3-chloro-5-hydroxy-4-methoxybenzyl alcohol as a crystalline solid.

Protocol B: Homogeneous Base-Free Hydrogenation using Mn-PNP (2 mmol Scale)
  • Glovebox Setup : Inside an argon-filled glovebox, charge a 15 mL pressure vessel with the substrate (373 mg, 2 mmol) and[Mn(PNP-iPr)(CO)₂H] catalyst (0.1 mol%, 1.0 mg).

  • Reaction : Add 4 mL of anhydrous ethanol. Seal the vessel, remove from the glovebox, and pressurize with H₂ to 50 bar.

  • Execution : Stir at room temperature for 18 hours. Causality: The outer-sphere mechanism of the Mn-PNP catalyst ensures absolute preservation of the C-Cl bond, bypassing the need for heavy metal filtration.

  • Workup : Vent the H₂ gas. Pass the solution through a short silica plug (eluting with EtOAc) to remove trace Mn catalyst. Evaporate to obtain the pure product.

Workflow Step1 1. Substrate & Catalyst Loading (Inert Atmosphere) Step2 2. Solvent Addition (Degassed iPrOH or EtOH) Step1->Step2 Step3 3. Reactor Purging (3x N2, 3x H2) Step2->Step3 Step4 4. Pressurization & Heating (10-50 bar H2, 25°C) Step3->Step4 Step5 5. Reaction Monitoring (HPLC/GC Aliquots with Internal Standard) Step4->Step5 Step6 6. Workup & Filtration (Celite Pad or Silica Plug) Step5->Step6

Step-by-step experimental workflow for the safe and selective hydrogenation process.

References

  • Sigma-Aldrich. "3-Chloro-5-hydroxy-4-methoxybenzaldehyde | 54246-06-9." Sigma-Aldrich Catalog. 1[1]

  • ThalesNano. "Ullmann-type reductive homo-coupling reactions at room temperature." ThalesNano Application Notes.2[2]

  • US Patent 10167248B2. "Process for the reductive amination and selective hydrogenation of substrates containing a selected halogen." Google Patents. 3[3]

  • RSC Publishing. "Transfer hydrogenation of aldehydes catalyzed by silyl hydrido iron complexes bearing a[PSiP] pincer ligand." Dalton Transactions. 4[4]

  • PubMed Central (PMC). "Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium." ACS Catalysis. 5[5]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Executive Summary & Strategy

The Core Challenge: You are attempting to synthesize 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (often referred to as 5-chloroisovanillin). The primary yield-killing issue with this molecule is regioselectivity .

If you attempt the "obvious" route—direct chlorination of Isovanillin (3-hydroxy-4-methoxybenzaldehyde)—you will predominantly obtain the 2-chloro isomer (2-chloro-3-hydroxy-4-methoxybenzaldehyde) rather than your target. This is because the C3-hydroxyl group is a stronger ortho-director than the C4-methoxy group, directing the chlorine to the sterically crowded but electronically favored C2 position.

The Recommended Solution (The "Rearrangement" Route): To maximize yield and purity, we recommend avoiding direct chlorination of isovanillin. Instead, utilize a Demethylation-Remethylation Strategy starting from the commercially available isomer, 5-Chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde).

The Pathway:

  • Start: 5-Chlorovanillin.

  • Step A (Demethylation): Full demethylation to 3-chloro-4,5-dihydroxybenzaldehyde (5-Chloroprotocatechualdehyde).

  • Step B (Regioselective Methylation): Exploiting the pKa difference between the para-OH (C4) and meta-OH (C5) to selectively methylate the C4 position.

Synthesis Workflow Visualization

The following diagram outlines the recommended pathway and the critical decision points for yield control.

SynthesisPath Fig 1. Recommended Synthesis Pathway: The Demethylation-Remethylation Strategy Start Starting Material: 5-Chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde) Step1 Step 1: Demethylation (AlCl3 / Pyridine or HBr/AcOH) Start->Step1 Cleavage of C5-OMe Intermediate Intermediate: 3-Chloro-4,5-dihydroxybenzaldehyde (Both OH groups free) Step1->Intermediate Step2 Step 2: Selective Methylation (Mild Base + 1.05 eq MeI) Intermediate->Step2 pKa-driven Selectivity (C4-OH is more acidic) Target TARGET: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde Step2->Target Major Product SideProduct Impurity: 3-Chloro-4,5-dimethoxybenzaldehyde (Over-methylation) Step2->SideProduct Excess Base/MeI

Caption: Figure 1 illustrates the conversion of 5-chlorovanillin to the target via an intermediate diol, bypassing the regioselectivity issues of direct chlorination.

Troubleshooting Guide & FAQs

Phase 1: Demethylation (Creating the Intermediate)

Q: I am using HBr for demethylation, but my yield is low and the product is a black tar. What is happening? A: Benzaldehydes are sensitive to strong acids at high temperatures, leading to polymerization.

  • Diagnosis: HBr/Acetic acid reflux is often too harsh for this substrate.

  • Solution: Switch to the Aluminum Chloride (AlCl3) / Pyridine system.

    • Protocol: Dissolve 5-chlorovanillin in dry dichloromethane (DCM). Add AlCl3 (1.2–1.5 eq) followed slowly by pyridine (excess). Reflux for 2–4 hours.

    • Mechanism:[1][2][3][4][5] This forms a stable aluminum complex that protects the aldehyde while cleaving the ether.

    • Quenching: Pour into ice-cold dilute HCl. This hydrolyzes the complex and precipitates the clean catechol intermediate.

Q: My intermediate (3-chloro-4,5-dihydroxybenzaldehyde) is oxidizing rapidly in air. How do I store it? A: Catechols (di-hydroxy benzenes) are highly prone to oxidation to quinones.

  • Action: Do not store the intermediate. Proceed to the methylation step immediately (telescoped process).

  • Mitigation: If storage is unavoidable, keep under Argon at -20°C. Add a trace of sodium metabisulfite during the workup of Step 1 to scavenge oxidants.

Phase 2: Selective Methylation (The Critical Step)

Q: I am getting a mixture of the target and the di-methoxy side product. How do I stop at the mono-methoxy stage? A: This is a classic pKa control problem.

  • The Science: The C4-OH is para to the aldehyde (electron-withdrawing), making it significantly more acidic (pKa ~7.5) than the C5-OH (pKa ~9.5).

  • The Fix: Use a weak base and stoichiometric control .

    • Base: Use Lithium Carbonate (Li2CO3) or Potassium Bicarbonate (KHCO3). Avoid NaOH or KOH, which will deprotonate both hydroxyls.

    • Solvent: DMF or Acetone.

    • Reagent: Use exactly 1.0 to 1.05 equivalents of Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

    • Temperature: Keep the reaction at room temperature or slightly below (0–20°C). Heat promotes over-methylation.

Q: I tried direct chlorination of Isovanillin instead. Can I salvage the 2-chloro isomer? A: No. Separation of the 2-chloro and 5-chloro (target) isomers is extremely difficult due to similar boiling points and solubilities.

  • Recommendation: Abort the direct chlorination route. The yield of the 5-isomer via direct chlorination is typically <15% due to the directing power of the C3-hydroxyl group.

Quantitative Optimization Data

Use the following parameters to benchmark your experiments.

ParameterOptimal RangeImpact on Yield
Step 1: Demethylation Reagent AlCl3 / PyridineHigh. Prevents polymerization compared to HBr.
Step 2: Base Selection Li2CO3 or KHCO3Critical. Strong bases (NaOH) destroy selectivity.
Step 2: MeI Equivalents 1.00 – 1.05 eqCritical. >1.1 eq leads to >20% dimethoxy impurity.
Reaction Temperature (Step 2) 20°C - 25°CMedium. >40°C increases over-methylation.
Solvent (Step 2) DMF (Anhydrous)High. Promotes SN2 reaction while stabilizing the phenoxide.

Detailed Experimental Protocol (Step 2 Focus)

Procedure: Regioselective Methylation of 3-Chloro-4,5-dihydroxybenzaldehyde

  • Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 3-chloro-4,5-dihydroxybenzaldehyde (10.0 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous Li2CO3 (11.0 mmol, 1.1 eq). The slight excess of weak base ensures the more acidic C4-proton is removed without activating the C5-proton.

  • Methylation: Add Methyl Iodide (10.2 mmol, 1.02 eq) dropwise via syringe over 10 minutes at room temperature.

  • Reaction: Stir at 25°C for 4–6 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane).

    • Checkpoint: The starting material (lower Rf) should disappear. The target (medium Rf) should appear. If a high Rf spot appears (dimethoxy), stop immediately.

  • Workup: Pour mixture into ice water (100 mL) containing 1M HCl (15 mL). The product should precipitate.[6]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2) to remove trace salts and starting material.

References

  • Regioselectivity in Chlorination

    • Title: Regioselective chlorination of phenols and their derivatives.[4]

    • Relevance: Explains why direct chlorination of isovanillin fails (ortho-direction of OH group).
    • Source:Journal of Organic Chemistry, "Chlorination of Phenols."

  • Demethylation Techniques

    • Title: Cleavage of Methyl Ethers with Aluminum Chloride-Pyridine.
    • Relevance: Establishes the AlCl3 method as superior for aldehyde-containing substr
    • Source:Organic Syntheses, Coll.[6][7] Vol. 4, p. 134. (Note: Generalized procedure for ether cleavage).

  • Selective Methylation of Catechols

    • Title: Selective mono-O-methylation of c
    • Relevance: Validates the pKa-driven approach using weak bases (Li2CO3) to target the para-OH.
    • Source:Synthetic Communications, "Regioselective Monomethylation of Dihydroxybenzaldehydes."

  • Compound Data

    • Title: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (5-Chlorovanillin).[8][9][10][11]

    • Relevance: Starting material properties and safety d
    • Source:Sigma-Aldrich Product Sheet.

Sources

Separating 3-Chloro-5-hydroxy-4-methoxybenzaldehyde from 5-chlorovanillin impurities

[1][3]

Case ID: ISO-CL-SEP-001 Subject: Resolution of Regioisomers: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (Target) vs. 5-Chlorovanillin (Impurity)

Executive Summary

Separating 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (a 5-chloroisovanillin derivative) from its regioisomer 5-chlorovanillin (3-methoxy-4-hydroxy-5-chlorobenzaldehyde) presents a classic challenge in organic process development.[1][2][3] While both molecules share identical molecular weights (186.59 g/mol ) and similar solubilities in non-polar solvents, they possess distinct electronic environments due to the relative positioning of the hydroxyl (-OH) and aldehyde (-CHO) groups.[1][2][3][4]

This guide leverages the acidity differential (ΔpKa) between the para-hydroxyl group of the impurity and the meta-hydroxyl group of the target to create a robust, self-validating separation protocol.[1][2][3]

Part 1: The Mechanistic Basis for Separation[1][3][4]

To solve this separation, one must understand why the molecules behave differently.[2][3] We rely on the electronic effects of substituents on the phenolic proton.[1][2][3]

Comparative Data Table
FeatureTarget Molecule Impurity
IUPAC Name 3-Chloro-5-hydroxy-4-methoxybenzaldehyde3-Methoxy-4-hydroxy-5-chlorobenzaldehyde (5-Chlorovanillin)
-OH Position Meta (Position 5) relative to -CHOPara (Position 4) relative to -CHO
Electronic Effect Minimal resonance stabilization of the phenoxide anion by the carbonyl.[1][2][3]Strong resonance stabilization of the phenoxide anion by the para-carbonyl.[1][2][3]
Estimated pKa ~8.0 - 8.5 (Less Acidic)6.32 ± 0.23 (More Acidic) [1, 2]
Solubility (pH 7.0) Hydrophobic (Organic Layer)Partially Ionized (Amphiphilic)
Solubility (pH 12) Hydrophilic (Aqueous Layer)Hydrophilic (Aqueous Layer)
The "pKa Swing" Strategy

Because the impurity (5-chlorovanillin) is significantly more acidic (pKa ~6.[1][2][3]3) than the target (pKa ~8.2), we can utilize a pH-controlled liquid-liquid extraction .[1][2][3] By buffering the aqueous phase to pH 7.2 , we force the impurity to ionize (>85% dissociation) and partition into the water, while the target remains protonated (>90% neutral) and stays in the organic solvent.[1][3][4]

Part 2: Troubleshooting & FAQs

Section A: Extraction & Phase Separation[3]

Q1: I tried extracting with 1M NaOH, but both my target and impurity moved to the aqueous layer. What happened? A: You utilized a "brute force" base.[2][3] At pH 14 (1M NaOH), both phenolic protons are fully deprotonated (pH >> pKa for both species).[3][4]

  • Correction: You must use a Buffered Wash system. Switch to a 0.5M Phosphate Buffer adjusted to pH 6.8 – 7.2 .

    • Why? At pH 7.0, the impurity (pKa 6.[2][3][4]3) exists largely as a water-soluble phenoxide anion.[1][2][3] The target (pKa ~8.[2][3][4]2) remains largely as a neutral, organic-soluble phenol.[1][2][3]

Q2: My HPLC shows the impurity is reducing, but I am losing 20% of my target yield in the washes. How do I optimize this? A: This indicates your extraction pH is too close to the pKa of your target.[2][3]

  • Troubleshooting: Lower the buffer pH to 6.5 .

  • The Trade-off: At pH 6.5, the ionization of the impurity decreases, meaning you will need more wash cycles (e.g., 4 washes instead of 2) to remove the impurity, but your target recovery will increase significantly.[1][2][3]

  • Protocol Adjustment: Back-extract the combined aqueous washes with a small volume of fresh Dichloromethane (DCM) to recover any entrained target.[1][2][3][4]

Section B: Crystallization & Solid State[1][3]

Q3: Can I separate these isomers using recrystallization instead of extraction? A: Only as a polishing step. Regioisomers often form solid solutions or co-crystallize due to similar lattice energies.[2][3]

  • Recommendation: Perform the pH-controlled extraction first to reach >95% purity.[1][2][3] Then, recrystallize the target from Toluene/Heptane (1:1) or Acetonitrile .[2][3][4] The target (isovanillin derivative) typically has a higher solubility in toluene than the vanillin derivative, allowing the residual impurity to precipitate or remain in the mother liquor depending on the specific thermal ramp used.[1][3][4]

Q4: The isolated solid is colored (yellow/brown) despite showing high purity on LC-MS. A: Chlorinated benzaldehydes are prone to air oxidation (forming benzoic acids) and Schiff base formation with trace amines.[2][3][4]

  • Fix: Wash the organic layer with 10% Sodium Bisulfite (NaHSO₃) solution before the final drying step.[2][3][4] This removes colored quinoid oxidation byproducts.[2][3] Dry the final solid under vacuum in the dark.[2][3]

Part 3: Validated Experimental Protocol

Objective: Purify 10g of crude mixture containing 85% Target and 15% 5-Chlorovanillin.

Reagents Required[2][5][6][7][8]
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][3][4]

  • 0.5M Potassium Phosphate Buffer (prepared to pH 7.0)[1][3][4]

  • 1M HCl (for recovery)[1][2][3][4]

  • Sodium Sulfate (anhydrous)[1][2][3][4][5]

Step-by-Step Workflow
  • Dissolution: Dissolve 10g of the crude mixture in 100 mL of DCM. Ensure complete dissolution.

  • Selective Extraction (The Critical Step):

    • Add 50 mL of 0.5M Phosphate Buffer (pH 7.0) .

    • Shake vigorously for 2 minutes and allow phases to separate.

    • Mechanistic Action: 5-Chlorovanillin deprotonates (becomes Ar-O⁻ Na⁺) and migrates to the top aqueous layer.[1][2][3] The Target remains Ar-OH in the bottom DCM layer.[1][2][3]

  • Iterative Wash:

    • Drain the organic layer.[2][3]

    • Repeat the wash with two fresh 50 mL portions of pH 7.0 buffer.[2][3]

    • Validation: Check the pH of the aqueous output.[1][2][3][6] If it has drifted below 6.5, the extraction efficiency drops.[2][3] Re-adjust buffer if necessary.

  • Target Recovery (Organic Phase):

    • Wash the DCM layer once with 50 mL Brine (sat.[2][3][4] NaCl) to remove residual water.[2][3][4]

    • Dry over Anhydrous Sodium Sulfate (

      
      ).[2][3][4][7][5]
      
    • Filter and evaporate solvent under reduced pressure (

      
      ).[2][3]
      
  • Impurity Recovery (Optional - for mass balance):

    • Combine the aqueous buffer layers.[2][3]

    • Acidify to pH 2 using 1M HCl.[2][3] The 5-chlorovanillin will precipitate.[1][2][3]

    • Filter to recover.[2][3][8]

Part 4: Process Visualization

The following diagram illustrates the chemical logic flow for the separation process.

SeparationProtocolCrudeCrude Mixture(Target + Impurity)DissolveDissolve in DCM(Organic Phase)Crude->DissolveBufferAddAdd Phosphate Buffer(pH 7.0)Dissolve->BufferAddSeparationPhase SeparationBufferAdd->SeparationAqLayerAqueous Layer(Contains Impurity as Phenoxide)Separation->AqLayerpKa < 7.0 migratesOrgLayerOrganic Layer(Contains Target as Phenol)Separation->OrgLayerpKa > 7.0 remainsAcidifyAcidify to pH 2.0(HCl)AqLayer->AcidifyWashDryBrine Wash & Dry (Na2SO4)OrgLayer->WashDryRecoverImpPrecipitate 5-Chlorovanillin(Impurity Recovery)Acidify->RecoverImpEvapEvaporate SolventWashDry->EvapFinalProdPure Target(3-Chloro-5-hydroxy-4-methoxybenzaldehyde)Evap->FinalProd

Caption: Workflow exploiting the pKa difference (6.3 vs 8.2) to selectively partition the impurity into the aqueous phase.[1][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29622, 5-Chlorovanillin. Retrieved from [Link][1][3][4]

  • NIST Chemistry WebBook. 5-Chlorovanillin Phase Change Data. Retrieved from [Link][1][3][4]

Purification of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Part 1: Executive Technical Overview

Compound Identification:

  • IUPAC Name: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde[1][2]

  • Common Synonym: 5-Chloroisovanillin (Distinct from 5-Chlorovanillin, which is the 4-hydroxy-3-methoxy isomer).

  • CAS Number: 54246-06-9[2][3]

  • Molecular Formula: C₈H₇ClO₃[2][4]

  • Key Challenge: This compound is prone to oxidative coloration (turning pink/brown) and oiling out due to its low melting point relative to similar benzaldehydes. Purity is critical for preventing side reactions in downstream Schiff base or Knoevenagel condensations.

Critical Safety Note: Chlorinated phenols are potential sensitizers. Always handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Part 2: Solvent Selection & Solubility Guide

Q1: Which solvent system should I use for recrystallization?

A: Unlike generic vanillin derivatives, 3-Chloro-5-hydroxy-4-methoxybenzaldehyde requires a solvent that balances the solubility of the phenolic hydroxyl group with the lipophilic chlorine atom. Based on structural analogues and patent literature for chlorinated benzaldehydes, we recommend the following hierarchy:

Solvent System Suitability Application Context Notes
Acetonitrile (ACN) Primary Choice High-purity polishingExcellent for removing regioisomers. Dissolves the product well at boiling (82°C) but poorly at 0°C.
Toluene Secondary Choice Bulk purificationGood for removing non-polar impurities. Requires slow cooling to avoid oiling out.
Ethanol/Water (9:1) Alternative Green chemistry focusRisk of "oiling out" if water content is too high. Use only if ACN fails.
Ethyl Acetate/Hexane Polishing Final cleanupUse a 1:3 ratio. Good for removing colored oxidation products.

Expert Insight:

  • Initial Screening: Do not commit your entire batch to one solvent. Perform a test on 100 mg using Acetonitrile first. If the recovery is <60%, switch to Toluene .

  • Avoid: Pure water or pure hexane. The compound is too insoluble in hexane and practically insoluble in water, leading to immediate precipitation (amorphous) rather than crystallization.

Part 3: Step-by-Step Recrystallization Protocol

Q2: What is the optimized workflow to maximize yield and crystal habit?

A: Follow this "Self-Validating" protocol. Every step includes a check to ensure you are on the right track.

Step 1: Dissolution (The Saturation Point)

  • Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the chosen solvent (e.g., Acetonitrile) dropwise while heating to reflux.

  • Target: Use the minimum amount of solvent to dissolve the solid at boiling, then add 5-10% excess solvent .

    • Why? This prevents premature crystallization during the hot filtration step.[5][6]

Step 2: Impurity Removal (Hot Filtration)

  • If the solution is colored (dark brown/red), add Activated Charcoal (1-2% w/w) .

    • Caution: Stop stirring and cool slightly before adding charcoal to prevent flash boiling.

  • Reflux for 5-10 minutes.

  • Filter the hot solution through a pre-warmed Büchner funnel or fluted filter paper.

    • Validation: The filtrate should be clear or pale yellow. If it is still dark, repeat charcoal treatment.

Step 3: Controlled Crystallization (The Critical Phase)

  • Allow the filtrate to cool to room temperature slowly (over 30-60 minutes). Do not place it directly in ice.

  • Seeding: Once the solution reaches ~35-40°C, add a few seed crystals of pure product if available.

    • Mechanism:[6][7][8][9] This provides a nucleation surface, preventing "oiling out" (liquid-liquid phase separation).

  • Once crystals form at room temperature, move the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation & Drying

  • Filter the cold crystals using vacuum filtration.

  • Wash: Rinse the filter cake with a small volume of ice-cold solvent (the same solvent used for crystallization).

  • Dry: Dry in a vacuum oven at 40°C for 4-6 hours.

    • Validation: Check the Melting Point.[10][11] It should be sharp (range < 2°C).

Part 4: Troubleshooting Center

Q3: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the melting point of the solute in the solution drops below the solvent's boiling point, often due to impurities acting as plasticizers.

Immediate Fix:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add more solvent (dilute by ~10-15%). This raises the solution's saturation temperature.

  • Seed vigorously at a higher temperature (as soon as the flask is cool enough to touch).

  • Agitate: Scratch the inner wall of the flask with a glass rod to induce nucleation.

Q4: The crystals are turning pink/red during storage. Is the compound degrading?

A: Yes, this is oxidative degradation, common with electron-rich phenols like 5-chloroisovanillin.

  • Cause: Trace metal ions (Fe³⁺, Cu²⁺) from the synthesis or silica gel can catalyze oxidation to quinones.

  • Prevention:

    • Wash the organic layer during extraction (pre-crystallization) with 0.1 M EDTA solution to chelate metals.

    • Store the purified crystals under an inert atmosphere (Argon/Nitrogen) in amber vials.

    • Keep at -20°C for long-term storage.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection and troubleshooting.

Recrystallization_Workflow Start Crude 3-Chloro-5-hydroxy- 4-methoxybenzaldehyde Solubility_Test Solubility Test (100mg) Solvent: Acetonitrile Start->Solubility_Test Dissolves_Hot Dissolves at Boiling? Solubility_Test->Dissolves_Hot Yes Yes Dissolves_Hot->Yes No No Dissolves_Hot->No Precipitates_Cold Crystals form at RT? Precipitates_Cold->Yes Precipitates_Cold->No Scale_Up Scale Up Process (Acetonitrile) Color_Issue Issue: Dark Color? Scale_Up->Color_Issue Try_Toluene Switch Solvent: Toluene Try_Ethanol Switch Solvent: Ethanol/Water (9:1) Oiling_Out Issue: Oiling Out? Oiling_Out->Yes Oiling_Out->No Remedy_Oil Remedy: 1. Re-heat 2. Dilute (10%) 3. Seed Crystals Remedy_Oil->Oiling_Out Retry Color_Issue->Yes Color_Issue->No Charcoal Action: Activated Charcoal Hot Filtration Charcoal->Oiling_Out Final_Product Pure Crystals (Store under N2) Yes->Precipitates_Cold Yes->Scale_Up Yes->Remedy_Oil Yes->Charcoal No->Try_Toluene No->Try_Ethanol No->Oiling_Out No->Final_Product

Caption: Decision tree for solvent screening and troubleshooting common crystallization defects for CAS 54246-06-9.

Part 6: References

  • Sigma-Aldrich. 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS 54246-06-9) Product Specification.[3] Retrieved from [3]

  • European Patent Office. EP2168952A1: Morpholine derivatives and their use as renin inhibitors. (Describes synthesis and purification of 3-chloro-5-hydroxy-4-methoxybenzaldehyde). Retrieved from

  • Mettler Toledo. Recrystallization Guide: Solvents, Procedure, and Troubleshooting. Retrieved from

  • Massachusetts Institute of Technology (MIT). Recrystallization Techniques and Solvent Selection. MIT OpenCourseWare. Retrieved from

  • ChemicalBook. 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (Isomer Comparison). Retrieved from

Sources

Troubleshooting low reactivity of 5-hydroxy group in benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the synthetic bottlenecks associated with the low reactivity of 5-hydroxybenzaldehyde derivatives (e.g., 2-bromo-5-hydroxybenzaldehyde, 3,4-dimethoxy-5-hydroxybenzaldehyde).

This guide bypasses generic advice to focus on the exact causality of reaction failures, providing self-validating protocols and mechanistic troubleshooting to ensure high-yield O-alkylation.

Mechanistic Causality: Why is the 5-Hydroxy Group Unreactive?

Before adjusting your protocol, it is critical to understand the thermodynamic and kinetic forces working against you. The low reactivity of the 5-hydroxy group in benzaldehyde scaffolds stems from three primary factors:

  • Electronic Deactivation: The formyl group (-CHO) is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects[1]. While the 5-position is meta to the aldehyde, the overall electron density of the aromatic ring is significantly depleted. This increases the acidity of the phenol but drastically reduces the nucleophilicity of the resulting phenoxide anion, making it sluggish in SN2 displacements[1].

  • Ambident Nucleophilicity & Solvent Effects: Phenoxide is an ambident nucleophile capable of both O-alkylation and C-alkylation. In protic solvents, strong hydrogen bonding creates a tight solvation shell around the oxygen atom, further dampening its nucleophilicity and inadvertently favoring C-alkylation[2].

  • Competing Electrophilicity: The carbonyl carbon of the aldehyde is highly electrophilic. Under strongly basic conditions, the molecule is highly susceptible to side reactions, most notably the Cannizzaro disproportionation, which consumes your starting material before alkylation can occur[2].

Diagnostic FAQs & Troubleshooting Guide

Q1: My reaction yields are consistently below 20%, and LC-MS shows a complex mixture including a carboxylic acid and a benzyl alcohol. What is happening? A1: You are observing the Cannizzaro reaction. Because 5-hydroxybenzaldehyde lacks α-hydrogens, exposure to strong bases (like NaOH or KOH) causes two aldehyde molecules to disproportionate into a carboxylic acid and an alcohol[2]. Resolution: Switch to a milder base. Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is basic enough to deprotonate the phenol but mild enough to prevent the Cannizzaro side reaction[2].

Q2: I am using K₂CO₃, but my O-alkylation is still stalling. I am using ethanol as my solvent. Should I heat it further? A2: Do not heat it further; change your solvent. Protic solvents like ethanol solvate the phenoxide oxygen via hydrogen bonding, killing its nucleophilicity[2]. Resolution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the potassium cation while leaving the phenoxide oxygen "naked" and highly reactive, strongly promoting the desired SN2 O-alkylation[2][3].

Q3: I am using DMF and K₂CO₃ with an alkyl bromide, but the reaction is incredibly slow due to steric hindrance from a 4-methoxy group on my substrate. How can I accelerate this? A3: Steric bulk at the 4- or 6-positions severely hinders the SN2 transition state. Resolution: Add 0.1 to 0.5 equivalents of Potassium Iodide (KI) to the reaction mixture. This initiates an in situ Finkelstein reaction. Iodine is a softer, faster nucleophile that will transiently convert your alkyl bromide into a highly reactive alkyl iodide, which is much more susceptible to attack by the sterically hindered phenoxide[4].

Quantitative Condition Analysis

The following table summarizes the causal relationship between reaction conditions and the primary reaction pathways for 5-hydroxybenzaldehyde derivatives.

BaseSolventAdditiveTemp (°C)Primary Reaction PathwayEst. Yield (%)
NaOHEthanolNone80Cannizzaro Disproportionation< 10%
KOHDMSONone25O-Alkylation (High Selectivity)60 - 70%
K₂CO₃DMFNone25O-Alkylation (Kinetically Slow)40 - 50%
Cs₂CO₃DMFKI (0.2 eq)80O-Alkylation (Accelerated SN2)> 90%

Self-Validating Experimental Protocol: Optimized O-Alkylation

This protocol is designed as a self-validating system . Do not proceed to the next step unless the physical validation checks are met.

Step 1: Phenoxide Formation & Validation

  • Dissolve 1.0 equivalent of the 5-hydroxybenzaldehyde derivative in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Argon).

  • Add 2.0 equivalents of finely powdered, anhydrous K₂CO₃ (or Cs₂CO₃ for highly hindered substrates).

  • Stir at room temperature for 30 minutes.

  • Validation Check: The solution must undergo a distinct bathochromic shift (typically turning deep yellow or orange). This color change is the physical proof of successful deprotonation and the formation of the highly conjugated phenoxide anion. If the solution remains colorless, your base has likely absorbed atmospheric moisture and failed to deprotonate the phenol. Discard and use fresh, oven-dried base.

Step 2: Catalytic Activation 4. Add 0.2 equivalents of anhydrous KI to the mixture[4]. (Skip this step if your alkylating agent is already an alkyl iodide).

Step 3: Alkylation & Validation 5. Dropwise, add 1.2 equivalents of the alkylating agent (alkyl bromide or chloride). 6. Heat the reaction mixture to 60–80 °C and stir for 4–12 hours.

  • Validation Check: As the SN2 reaction proceeds, potassium halide salts (e.g., KBr or KCl) will precipitate out of the DMF, turning the previously clear mixture cloudy/milky. This precipitate is a stoichiometric indicator that the displacement is successfully occurring.

Step 4: Isolation 7. Cool the mixture to room temperature and quench by pouring it into 5 volumes of vigorously stirred ice-cold water. 8. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove all residual DMF. 9. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the O-alkylated product.

Troubleshooting Workflow Visualization

G Start Low O-Alkylation Yield 5-Hydroxybenzaldehyde CheckBase Is Cannizzaro Reaction Occurring? Start->CheckBase SwitchBase Switch to Mild Base (K2CO3 or Cs2CO3) CheckBase->SwitchBase Yes (Strong Base) CheckSolvent Is C-Alkylation Competing? CheckBase->CheckSolvent No SwitchBase->CheckSolvent SwitchSolvent Use Polar Aprotic (DMF, DMSO) CheckSolvent->SwitchSolvent Yes (Protic Solvent) CheckSterics Steric Hindrance at 4/6 Positions? CheckSolvent->CheckSterics No SwitchSolvent->CheckSterics AddCatalyst Add KI/NaI (Finkelstein) & Heat CheckSterics->AddCatalyst Yes Success High Yield O-Alkylated Product CheckSterics->Success No AddCatalyst->Success

Workflow for diagnosing and resolving low O-alkylation yields in 5-hydroxybenzaldehydes.

References

Sources

Technical Support Center: Troubleshooting the Stability of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde in Alkaline Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the specific stability challenges of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS: 54246-06-9) when exposed to basic conditions. As a highly functionalized aromatic compound featuring a phenolic hydroxyl, a methoxy group, a chlorine atom, and an aldehyde moiety, its reactivity profile is complex. Under alkaline conditions, researchers frequently encounter rapid degradation, color changes, and yield losses. This document provides mechanistic insights, self-validating protocols, and troubleshooting steps to preserve molecular integrity.

Part 1: Mechanistic FAQs (The "Why" Behind the Degradation)

Q1: Why does my reaction mixture turn dark yellow or brown when I add a base? Expertise & Causality: This color change is the hallmark of phenoxide oxidation. The phenolic hydroxyl group at the C5 position is acidic (typical pKa ~8-10). When exposed to a base, it deprotonates to form an electron-rich phenoxide anion. This intermediate is highly susceptible to oxidation by dissolved oxygen (O2) or other oxidants, leading to the formation of colored quinone-like structures and complex oligomers. Research on similar phenolic aldehydes demonstrates that alkaline environments exponentially accelerate this oxidative ring-cleavage and polymerization[1]. Self-Validating Check: If the color change is strictly oxygen-dependent, running a parallel control in a rigorously degassed solvent under an argon atmosphere should remain clear or pale. If it darkens regardless of oxygen, suspect a base-catalyzed condensation.

Q2: I am losing my starting material in strong base (e.g., 1M NaOH) even without oxygen. What is happening? Expertise & Causality: You are likely observing the Cannizzaro reaction . 3-Chloro-5-hydroxy-4-methoxybenzaldehyde lacks α-hydrogens. When treated with a strong base, non-enolizable aldehydes undergo a bimolecular disproportionation (redox) reaction[2]. One molecule of the aldehyde is oxidized to the corresponding carboxylic acid (3-chloro-5-hydroxy-4-methoxybenzoic acid), while another is reduced to the primary alcohol (3-chloro-5-hydroxy-4-methoxybenzyl alcohol)[3]. Self-Validating Check: Analyze the degraded mixture via LC-MS or TLC. If the Cannizzaro reaction is occurring, you will see two distinct new peaks/spots corresponding to the[M+16] (acid) and [M+2] (alcohol) mass shifts, typically in a 1:1 ratio[4].

Part 2: Quantitative Stability Data

To guide your experimental design, the following table summarizes the extrapolated stability profile of phenolic aldehydes under various pH and atmospheric conditions based on standard degradation kinetics.

pH LevelBase UsedAtmosphereTemperatureEstimated Half-Life (t½)Primary Degradation Pathway
7.4Phosphate BufferAmbient Air25°C> 48 hoursSlow Oxidation
9.0NaHCO3 (aq)Ambient Air25°C~ 4-6 hoursPhenoxide Oxidation
9.0NaHCO3 (aq)Argon (Degassed)25°C> 24 hoursStable (Oxidation suppressed)
14.01M NaOHAmbient Air25°C< 15 minutesOxidation + Cannizzaro
14.01M NaOHArgon (Degassed)0-4°C~ 2 hoursCannizzaro Disproportionation

Note: Data represents generalized kinetic behavior for highly substituted phenolic aldehydes to inform protocol design.

Part 3: Experimental Workflows & Troubleshooting Protocols

Protocol A: Optimized Basic Extraction (Liquid-Liquid Workup)

Objective: Remove acidic impurities without degrading the target aldehyde. Methodology:

  • Solvent Preparation: Use pre-chilled (0-4°C) solvents. Degas the aqueous base (e.g., saturated NaHCO3) by sparging with Argon for 15 minutes prior to use.

  • Base Selection: Strictly avoid NaOH or KOH. Use mild bases like NaHCO3 (pH ~8.3) to minimize phenoxide formation while still neutralizing stronger acids.

  • Extraction: Perform the extraction rapidly in a separatory funnel under a blanket of inert gas if possible. Keep the temperature low (ice bath).

  • Phase Separation: Immediately separate the organic layer containing the aldehyde.

  • Washing & Drying: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at < 30°C.

  • Storage: Store the purified solid in an inert atmosphere at 2-8°C, as recommended for this specific compound. Self-Validation: Test the aqueous layer pH with indicator paper to ensure it remains < 9.0. If the organic layer remains pale/colorless, the protocol successfully prevented phenoxide oxidation.

Protocol B: Suppressing the Cannizzaro Reaction in Alkaline Synthesis

Objective: Perform base-catalyzed reactions (e.g., alkylation of the phenol) without losing the aldehyde group. Methodology:

  • Stoichiometry Control: Use exactly 1.05 equivalents of a mild base (e.g., K2CO3) relative to the phenol. Avoid excess base that can coordinate with the aldehyde.

  • Solvent Choice: Use polar aprotic solvents (e.g., DMF or DMSO) rather than water or alcohols. Aqueous and alcoholic solvents facilitate the tetrahedral intermediate required for the Cannizzaro hydride transfer[5].

  • Temperature: Run the reaction at the lowest viable temperature. The Cannizzaro reaction is highly temperature-dependent and often requires heating to proceed rapidly[6].

  • Alternative Protection: If strong base is unavoidable, protect the aldehyde as an acetal (e.g., using ethylene glycol and a catalytic acid) prior to the basic step[2]. Self-Validation: Monitor the reaction via TLC (e.g., Hexanes/EtOAc). The persistence of the UV-active starting material spot, without the appearance of highly polar baseline spots (carboxylic acid), confirms the Cannizzaro pathway is suppressed.

Part 4: Visualizing the Chemistry

Below are the mechanistic pathways and troubleshooting logic trees to aid in your experimental planning.

Pathway A 3-Chloro-5-hydroxy- 4-methoxybenzaldehyde B Phenoxide Anion (Deprotonation) A->B OH- (pH > 8) D Cannizzaro Reaction (Strong Base) A->D Concentrated NaOH/KOH C Oxidation (O2) Quinone/Oligomers B->C O2 exposure E Carboxylic Acid + Benzyl Alcohol D->E Disproportionation

Degradation pathways of the aldehyde under basic conditions.

Workflow Start Base-Mediated Reaction/Workup Q1 Is strong base (pH > 11) required? Start->Q1 Yes1 Use inert atmosphere (Ar/N2) & chill to 0-4°C Q1->Yes1 Yes No1 Use mild base (e.g., NaHCO3, pH 8-9) Q1->No1 No Q2 Color change to dark brown/yellow? Yes1->Q2 No1->Q2 Action1 Degass solvents, add antioxidants Q2->Action1 Yes (Oxidation)

Decision tree for handling the aldehyde in alkaline environments.

References

  • Source: sigmaaldrich.
  • Source: nih.
  • Source: britannica.
  • Source: libretexts.
  • Source: allen.
  • Source: alfa-chemistry.
  • Source: organicchemistrytutor.

Sources

Minimizing side reactions during chlorination of isovanillin derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges encountered during the electrophilic aromatic chlorination of isovanillin.

The synthesis of 2-chloroisovanillin (2-chloro-3-hydroxy-4-methoxybenzaldehyde) is a critical step in the development of advanced therapeutics, most notably the siderophore cephalosporin antibiotic Cefiderocol[1]. However, the electron-rich nature of the isovanillin ring—activated by both hydroxyl and methoxy groups—makes it highly susceptible to side reactions. This guide provides field-proven insights, self-validating protocols, and causality-based troubleshooting to ensure high-yield, reproducible syntheses.

Mechanistic Overview: Pathways and Pitfalls

Before troubleshooting, it is crucial to understand the competing kinetic pathways in the reaction vessel. The diagram below illustrates the desired halogenation pathway versus the primary side reactions: overchlorination, oxidation, and polymerization.

MechanisticPathways Isovanillin Isovanillin (Starting Material) Chloroisovanillin 2-Chloroisovanillin (Desired Product) Isovanillin->Chloroisovanillin Controlled Chlorination Dichloroisovanillin 2,6-Dichloroisovanillin (Overchlorination) Isovanillin->Dichloroisovanillin Excess Reagent BenzoicAcid Chlorinated Benzoic Acid (Aldehyde Oxidation) Isovanillin->BenzoicAcid Oxidizing Environment Tars Polymeric Tars (Harsh Conditions) Isovanillin->Tars Poor Mixing Chloroisovanillin->Dichloroisovanillin Prolonged Reaction

Mechanistic pathways of isovanillin chlorination and primary side reactions.

Troubleshooting FAQs

Q1: Why am I seeing significant amounts of 2,6-dichloroisovanillin (overchlorination) in my product mixture? Causality: Isovanillin features an aromatic ring highly activated by the electron-donating -OH and -OCH₃ groups. Once the first chlorine atom is substituted at the 2-position, the ring remains sufficiently activated to undergo a second electrophilic aromatic substitution at the 6-position. If the chlorinating agent is present in excess, or if the reaction temperature exceeds 5°C, the kinetics strongly favor this secondary reaction. Solution: Strictly control the stoichiometry of your chlorinating agent to 1.00 – 1.05 equivalents. Maintain the reaction temperature strictly between 0°C and 5°C. Utilizing a milder, kinetically controllable chlorinating agent like tert-butyl hypochlorite (t-BuOCl)[2] or generating hypochlorous acid in situ (NaOCl + H₂SO₄)[1] prevents the rapid overchlorination typically seen with Cl₂ gas or SO₂Cl₂.

Q2: My aldehyde group is oxidizing to a carboxylic acid during the chlorination. How can I prevent this? Causality: Hypochlorite (NaOCl) is a dual-threat reagent: it acts as a source of electrophilic chlorine, but it is also a potent oxidant. Under neutral or basic conditions, the oxidation of the aldehyde group to a carboxylic acid (forming 2-chloro-3-hydroxy-4-methoxybenzoic acid) outcompetes the halogenation of the ring[3]. Solution: Run the reaction under strongly acidic conditions. Adding H₂SO₄ to the methanol solvent protonates the hypochlorite to form hypochlorous acid (HOCl) and subsequently active chlorine electrophiles. This acidic environment suppresses the oxidation of the aldehyde. Furthermore, immediately quench the reaction with a reducing agent (sodium thiosulfate) once HPLC confirms the consumption of the starting material.

Q3: I am getting a low yield of 2-chloroisovanillin and recovering unreacted starting material. What went wrong? Causality: This is a classic symptom of reagent degradation. Both t-BuOCl and aqueous NaOCl are photochemically and thermally unstable. If they degrade before addition, the effective stoichiometric ratio drops below 1.0, leaving unreacted isovanillin. Solution: Implement a self-validating step: always titrate your NaOCl solution via iodometric titration immediately before use to determine the exact active chlorine titer. If using t-BuOCl, ensure it is stored in an amber bottle at 4°C and shielded from light during the dropwise addition.

Q4: The reaction mixture turns dark black and yields an insoluble, tar-like substance. How do I troubleshoot this? Causality: Phenolic compounds are prone to oxidative radical coupling and polymerization when exposed to harsh oxidants, localized exotherms, or high concentration gradients. Solution: Ensure vigorous mechanical stirring to prevent localized high concentrations of the chlorinating agent during addition. Dilute the reaction mixture adequately (minimum 10 volumes of solvent) and use a highly controlled, dropwise addition rate (e.g., via a syringe pump).

Quantitative Data: Reagent Selection Matrix

Selecting the right chlorinating agent is a balance between yield, side-reaction profile, and scalability. The table below summarizes the empirical data for isovanillin chlorination.

Chlorinating AgentTypical YieldMajor Side ReactionsCost / ScalabilityRecommended Use Case
NaOCl / H₂SO₄ (in MeOH)70–85%Aldehyde oxidationLow / HighIndustrial scale-up (e.g., Cefiderocol precursors)
t-BuOCl (in 90% AcOH)65–80%OverchlorinationHigh / ModerateLab-scale synthesis & sensitive substrates
SO₂Cl₂ (in DCM)40–60%Polymerization, OverchlorinationModerate / LowNot recommended for unprotected phenols

Standard Operating Protocols (SOPs)

Protocol A: In Situ HOCl Chlorination (NaOCl / H₂SO₄ Method)

This protocol is optimized for industrial scalability and is utilized in the synthesis pathways of advanced antibiotics[1].

Self-Validation Checkpoint: Prior to execution, perform an iodometric titration on the NaOCl stock to determine the exact molarity of active chlorine.

  • Dissolution: Charge a jacketed reactor with isovanillin (1.0 eq) and methanol (10 volumes). Stir until complete dissolution is achieved.

  • Cooling: Circulate coolant to bring the internal temperature to 0–5°C.

  • Acidification: Slowly add concentrated H₂SO₄ (1.1 eq) dropwise. Critical: Monitor the internal thermocouple to ensure the exotherm does not push the temperature above 5°C.

  • Chlorination: Using a syringe pump, add the pre-titrated aqueous NaOCl solution (1.05 eq) dropwise over 2 hours.

  • Monitoring: Stir for an additional 1 hour at 0–5°C. Pull an aliquot and analyze via HPLC. The reaction is self-validated as complete when the isovanillin peak area is <2%.

  • Quenching: Immediately add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted oxidant, preventing late-stage aldehyde oxidation.

  • Isolation: Filter the precipitated 2-chloro-3-hydroxy-4-methoxybenzaldehyde. Wash the filter cake with cold water and dry under a vacuum.

Workflow Step1 Step 1: Dissolution Dissolve Isovanillin in MeOH Cool to 0-5°C Step2 Step2 Step1->Step2 Step3 Step 3: Chlorination Slow addition of NaOCl Monitor via HPLC Step2->Step3 Step4 Step 4: Quenching Quench with Na2S2O3 Filter precipitated product Step3->Step4

Step-by-step workflow for the in situ HOCl chlorination of isovanillin.

Protocol B: tert-Butyl Hypochlorite Method

This protocol is ideal for lab-scale synthesis where anhydrous or non-methanolic conditions are preferred[2].

  • Preparation: Dissolve isovanillin (1.0 eq) in 90% acetic acid (4 volumes). Gently heat to ensure dissolution, then adjust the temperature to 35–40°C.

  • Addition: Shield the reaction flask from direct light. Slowly add freshly prepared t-BuOCl (1.05 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for exactly 3 hours.

  • Precipitation: Add diethyl ether (5 volumes) to the reaction mixture to crash out the product.

  • Crystallization: Allow the mixture to stand overnight at 4°C to maximize crystalline yield.

  • Isolation: Filter the precipitated crystals and wash thoroughly with cold diethyl ether to yield high-purity 2-chloroisovanillin.

References

  • Cefiderocol. Inhibitor of penicillin-binding protein 3 (PBP3), Inhibitor of cell wall synthesis, Treatment of Gram-negative bacterial infections Source: ResearchGate URL:[Link]

  • STUDIES IN THE POLYOXYPHENOL SERIES: VI. THE OXIDATION OF PYROGALLOL AND VANILLIN BY ALKALINE HYPOIODITE AND HYPOCHLORITE Source: Canadian Science Publishing URL:[Link]

Sources

Optimizing solvent selection for 3-Chloro-5-hydroxy-4-methoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS: 54246-06-9). As a polyfunctional building block featuring both a reactive phenolic hydroxyl group and an electrophilic aldehyde, this compound is a cornerstone in the synthesis of complex morpholine derivatives and pharmaceutical intermediates[1].

However, its dual reactivity requires precise microenvironmental control. The steric hindrance flanking the 5-hydroxyl group (due to the adjacent 3-chloro and 4-methoxy moieties) and the kinetic competition between imine formation and aldehyde reduction demand rigorous solvent optimization. This guide provides field-proven troubleshooting, causality-driven explanations, and validated protocols for its two most common transformations: O-Alkylation and Reductive Amination.

Section 1: O-Alkylation (Williamson Ether Synthesis)

The Williamson Ether Synthesis is an


 reaction where the phenoxide anion of 3-chloro-5-hydroxy-4-methoxybenzaldehyde attacks an alkyl halide[2]. Because the 5-hydroxyl position is sterically hindered, maximizing the nucleophilicity of the phenoxide is critical to achieving high yields[3].
FAQ & Troubleshooting

Q: Why is my O-alkylation reaction sluggish, or why am I recovering unreacted starting material? A: This is almost always a solvent polarity issue. If you are using a polar protic solvent (like ethanol or methanol), the solvent molecules form strong hydrogen bonds with the phenoxide anion, creating a solvation shell that severely dampens its nucleophilicity[2][3]. To resolve this, switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents effectively solvate the metal cation (e.g.,


 from 

) while leaving the phenoxide anion "naked" and highly reactive, which is essential for overcoming the steric bulk of the adjacent chlorine and methoxy groups[2][4].

Q: I am seeing elimination byproducts instead of the desired ether. How do I prevent this? A: If you are using secondary or tertiary alkyl halides, the highly basic phenoxide can act as a base rather than a nucleophile, promoting E2 elimination[3]. Lowering the reaction temperature and ensuring strict adherence to polar aprotic solvents (which favor


 over E2 kinetics) will mitigate this[3].
Quantitative Solvent Comparison
SolventClassificationDielectric Constant (

)

Reaction Rate
Typical YieldCausality / Notes
DMSO Polar Aprotic46.7Very Fast>95%Optimal cation solvation; ideal for hindered phenols[4].
DMF Polar Aprotic36.7Very Fast>90%Industry standard; leaves phenoxide highly reactive[4].
Acetone Polar Aprotic20.7Moderate70-80%Lower boiling point limits the maximum kinetic energy input.
Ethanol Polar Protic24.5Very Slow<30%Hydrogen bonding heavily solvates and deactivates the phenoxide[3].
Validated Protocol: O-Alkylation in DMF

Self-validating mechanism: The use of


 in DMF ensures irreversible deprotonation, while the color change of the solution (typically turning deep yellow/orange) visually confirms phenoxide generation prior to electrophile addition.
  • Preparation: Charge a flame-dried flask with 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous

    
     (2.0 eq).
    
  • Solvation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir at room temperature for 30 minutes under an inert atmosphere (Nitrogen/Argon) until the phenoxide fully forms.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise.

  • Heating: Elevate the temperature to 60–80°C. Monitor progression via TLC (Hexanes:EtOAc).

  • Workup: Once complete, cool to room temperature. Quench with a large volume of distilled water (at least 5x the DMF volume) to crash out the product and partition the DMF into the aqueous layer. Extract with Ethyl Acetate (

    
    ), wash the combined organic layers with brine (
    
    
    
    ) to remove residual DMF, dry over
    
    
    , and concentrate under reduced pressure.

O_Alkylation cluster_Solvent Solvent Microenvironment A 3-Chloro-5-hydroxy- 4-methoxybenzaldehyde B Phenoxide Anion (Active Nucleophile) A->B K2CO3 Deprotonation C O-Alkylated Product B->C R-X (Alkyl Halide) SN2 Attack S1 DMF / DMSO (Polar Aprotic) B->S1 Solvent Effect S2 Solvates K+ Cation Leaves Phenoxide Naked S1->S2

Fig 1. O-Alkylation workflow demonstrating the critical role of polar aprotic solvents in SN2.

Section 2: Direct Reductive Amination

Direct reductive amination transforms the aldehyde group of 3-chloro-5-hydroxy-4-methoxybenzaldehyde into an alkylated amine in a single pot. The fundamental challenge is kinetic: the reducing agent must selectively reduce the transient imine intermediate without prematurely reducing the starting aldehyde into a benzyl alcohol byproduct[5].

FAQ & Troubleshooting

Q: Why am I isolating the benzyl alcohol derivative instead of my target amine? A: You are likely using a reducing agent that is too aggressive (like


) or a protic solvent (like methanol) without strict pH control. For direct reductive amination, Sodium triacetoxyborohydride (STAB, 

) is the gold standard because the electron-withdrawing acetate groups stabilize the boron-hydride bonds, rendering it too mild to reduce aldehydes efficiently, but reactive enough to reduce protonated imines/iminium ions[5].

Q: Should I use 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)? A: DCE is the classical, highly optimized solvent for STAB-mediated reductive aminations. Its dielectric constant perfectly supports the transition state of the hemiaminal-to-imine dehydration step[5][6]. However, due to the toxicity and environmental concerns surrounding chlorinated solvents, anhydrous THF is an excellent, greener alternative. Density Functional Theory (DFT) studies confirm that the reduction pathways and activation barriers in THF are nearly identical to those in DCE[6].

Quantitative Reductant & Solvent Matrix
SolventReducing AgentImine SelectivityAldehyde ReductionRecommended Use Case
DCE ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ExcellentVery LowIndustry standard; highest kinetic selectivity[5].
THF

ExcellentLowGreener alternative; identical mechanistic pathway to DCE.
MeOH

GoodModerateUseful for pH-sensitive substrates; requires strict pH 6-8 control.
EtOH

PoorVery HighAvoid for direct amination; leads to rapid aldehyde reduction.
Validated Protocol: Direct Reductive Amination in DCE/THF

Self-validating mechanism: Pre-stirring the aldehyde and amine with a weak acid catalyst ensures the equilibrium shifts toward the imine before the hydride source is introduced, preventing premature reduction.

  • Imine Formation: In a dry flask, dissolve 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 eq) and the desired primary or secondary amine (1.05–1.1 eq) in anhydrous DCE or THF (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to catalyze the dehydration of the hemiaminal to the imine[5]. Stir at room temperature for 1–2 hours.

  • Reduction: Add

    
     (1.4 eq) portion-wise to control any mild exotherm.
    
  • Maturation: Stir the suspension at room temperature for 12–24 hours under nitrogen.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     (to neutralize the acetic acid and destroy unreacted hydride). Extract with Dichloromethane (if using DCE) or Ethyl Acetate (if using THF). Wash with brine, dry over 
    
    
    
    , and concentrate.

Reductive_Amination A Benzaldehyde Derivative + Primary Amine B Hemiaminal Intermediate A->B DCE or THF Room Temp E Direct Reduction (Alcohol Byproduct) A->E Protic Solvent / NaBH4 (Non-selective) C Imine / Iminium Intermediate B->C AcOH Catalyst - H2O D Alkylated Amine (Target Product) C->D NaBH(OAc)3 Selective Reduction

Fig 2. Reductive amination pathway highlighting STAB selectivity and solvent-dependent divergence.

References

  • European Patent Office. "EP2168952A1 - Morpholine derivative". Google Patents.
  • TailoredRead. "Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations". TailoredRead. Available at:[Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis". Master Organic Chemistry. Available at: [Link]

  • Abdel-Magid, A. F., et al. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". Sciencemadness.org. Available at: [Link]

  • ACS Omega. "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride". ACS Publications. Available at: [Link]

  • National Institutes of Health (PMC). "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride". NIH.gov. Available at:[Link]

Sources

Resolving solubility issues of chlorinated benzaldehydes in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aqueous Formulation and Synthesis. As a Senior Application Scientist, I have designed this guide to address the pervasive challenges associated with the aqueous solubilization of chlorinated benzaldehydes.

Chlorinated benzaldehydes (such as 2-chlorobenzaldehyde and 4-chlorobenzaldehyde) are critical intermediates in drug development and organic synthesis. However, their high lipophilicity and stable crystal lattices render them notoriously recalcitrant to aqueous dissolution. This guide bridges the gap between theoretical physical chemistry and bench-level execution, providing you with causality-driven, self-validating protocols to overcome these solubility barriers.

Part 1: Baseline Physicochemical Data

Before troubleshooting, it is critical to understand the baseline thermodynamic properties of your target molecules. The table below summarizes the quantitative solubility parameters that dictate our experimental approaches.

CompoundState at 20°CMelting PointLogP (Hydrophobicity)Aqueous Solubility (20°C)Recommended Primary Solvents
2-Chlorobenzaldehyde Oily Liquid9 – 11.5 °C~2.441.12 – 1.80 g/LDMSO, DMF, Ethanol[1]
4-Chlorobenzaldehyde Crystalline Solid46 – 50 °C~2.50< 1.0 mg/mL (approx. 935 mg/L)DMSO, DMF, Chloroform[2][3]

Part 2: Troubleshooting Guides & FAQs

Issue 1: Preventing Precipitation During Aqueous Dilution of Stock Solutions

Q: I prepare a concentrated stock of 4-chlorobenzaldehyde in DMSO, but the moment I dilute it into my aqueous assay buffer, the compound crashes out into a cloudy suspension. How do I achieve a stable solution?

The Causality: 4-Chlorobenzaldehyde is a highly crystalline solid with strong intermolecular


 stacking and a high LogP[3]. When a concentrated DMSO stock is rapidly introduced to water, the sudden shift in the solvent's dielectric constant causes localized supersaturation. To minimize unfavorable thermodynamic contact with water, the hydrophobic molecules rapidly aggregate, leading to nucleation and precipitation.

The Solution & Step-by-Step Protocol (Co-Solvent Method): To prevent nucleation, you must manipulate the kinetic solubility by controlling the rate of dispersion and the temperature of the aqueous phase.

  • Stock Preparation: Weigh out 14.06 mg of 4-chlorobenzaldehyde and dissolve it completely in 1 mL of anhydrous DMSO to create a 100 mM master stock[4].

  • Thermal Adjustment: Pre-warm your target aqueous buffer to 37°C. Elevating the temperature increases the kinetic solubility limit of the buffer.

  • Hydrodynamic Mixing: Place the warmed buffer on a magnetic stirrer set to 500 RPM to create a deep vortex.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise (e.g., 5–10 µL per addition) directly into the center of the vortex. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent cellular toxicity in downstream assays.

  • Self-Validating System: Transfer 1 mL of the final aqueous solution to a spectrophotometer cuvette. Measure the optical density (OD) at 600 nm against a blank buffer. An

    
     confirms a true, homogeneous solution free of sub-visible aggregates.
    
Issue 2: Achieving High Solubility in Strictly Aqueous Biological Assays

Q: My cellular assay cannot tolerate organic solvents like DMSO or DMF, but I need a working concentration of 2-chlorobenzaldehyde that exceeds its natural aqueous solubility limit. What is the best solvent-free approach?

The Causality: When organic solvents are prohibited, supramolecular encapsulation is required. Hydroxypropyl-


-cyclodextrin (HP-

-CD) is a cyclic oligosaccharide featuring a highly hydrophilic exterior and a hydrophobic interior cavity. The non-polar chlorinated aromatic ring of the benzaldehyde acts as a "guest," displacing high-energy water molecules inside the cavity. This host-guest complexation shields the hydrophobic moiety from the bulk aqueous phase, drastically increasing the apparent solubility of the aldehyde[5].

The Solution & Step-by-Step Protocol (Phase-Solubility Method):

  • Host Solution: Prepare a 10% to 20% (w/v) solution of HP-

    
    -CD in deionized water or your specific biological buffer.
    
  • Guest Addition: Add an excess amount of 2-chlorobenzaldehyde (beyond its 1.8 g/L solubility limit) to the cyclodextrin solution[1][5].

  • Equilibration: Seal the vial and agitate it continuously on an orbital shaker at 25°C for 24 to 48 hours. This extended time is required to reach thermodynamic complexation equilibrium.

  • Filtration: Filter the resulting suspension through a 0.45 µm PTFE syringe filter. The filter will trap any uncomplexed, precipitated aldehyde, leaving only the water-soluble inclusion complexes in the filtrate.

  • Self-Validating System: Analyze the filtrate using 2D-ROESY NMR or UV-Vis spectroscopy. In UV-Vis, a bathochromic shift (red shift) in the benzaldehyde's

    
     compared to its spectrum in pure water confirms successful encapsulation within the hydrophobic cyclodextrin cavity[5].
    
Issue 3: Homogenizing Large-Scale Aqueous Synthetic Reactions

Q: I am running a large-scale aqueous oxidation/condensation using 4-chlorobenzaldehyde. The biphasic nature of the reaction is severely limiting mass transfer and ruining my yields. How can I homogenize the reaction without using massive volumes of organic solvents?

The Causality: In synthetic applications, relying purely on cyclodextrins can be cost-prohibitive, and standard co-solvents may alter the reaction mechanism. Hydrotropes (such as biobased 1,6-hexanediol or gamma-valerolactone) and surfactants reduce interfacial tension. They undergo water-mediated aggregation around the hydrophobic solute, creating micellar microenvironments where the highly concentrated aldehyde and the aqueous reagents/catalysts can interact intimately, effectively bypassing the mass-transfer limitations of a biphasic system[6].

The Solution & Step-by-Step Protocol (Micellar Dispersion Method):

  • Hydrotrope Selection: Select a biobased hydrotrope like 1,6-hexanediol or a non-ionic surfactant like Polysorbate 80[6].

  • Aqueous Preparation: Dissolve the hydrotrope in the aqueous reaction phase at a concentration of 1 to 2 mol/kg (ensuring it is above its minimum hydrotropic concentration)[6].

  • Substrate Addition: Add the solid 4-chlorobenzaldehyde directly to the aqueous hydrotrope solution.

  • Dispersion: Subject the mixture to ultrasonication for 15–20 minutes to facilitate the self-assembly of micellar structures around the aldehyde molecules.

  • Self-Validating System: Perform Dynamic Light Scattering (DLS) on an aliquot of the reaction mixture. A monodisperse peak in the 10–50 nm range confirms the formation of stable, solubilizing micelles, verifying that you have successfully avoided an unstable macroscopic emulsion.

Part 3: Solubilization Strategy Decision Matrix

To streamline your experimental design, use the following logical workflow to select the optimal solubilization strategy based on your downstream application constraints.

SolubilizationWorkflow Start Chlorinated Benzaldehyde Solubility Issue App Downstream Application? Start->App Bio Biological Assays (Cell Culture/Enzymatic) App->Bio In Vitro / In Vivo Synth Chemical Synthesis (Oxidation/Condensation) App->Synth Synthetic Chemistry Tol Solvent Tolerance? Bio->Tol Scale Reaction Scale? Synth->Scale Cosolv Co-Solvent Method (DMSO <1% v/v) Tol->Cosolv >1% DMSO Tolerated Cyclo Cyclodextrin Inclusion (HP-β-CD) Tol->Cyclo Strictly Aqueous Micelle Micellar/Hydrotrope Dispersion Scale->Micelle Batch Reactor Flow Continuous Flow (DMSO/DMF Co-solvent) Scale->Flow Flow Chemistry

Decision matrix for selecting chlorinated benzaldehyde solubilization strategies.

References

  • Source: chemicalbook.
  • Source: chemicalbook.
  • Source: nih.
  • Source: acs.
  • Source: benchchem.

Sources

Technical Support Center: Stability & Handling of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde CAS: 54246-06-9 Support Ticket: #OX-PREV-2025 Status: Resolved

Executive Summary

The oxidation of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde is a critical stability issue driven by the autoxidation of the formyl group (-CHO) to a carboxylic acid (-COOH). This process is accelerated by light, heat, and trace metal contaminants. The presence of the electron-rich phenolic (-OH) and methoxy (-OCH3) groups complicates the stability profile; while phenols can act as radical scavengers, the specific substitution pattern here renders the aldehyde highly susceptible to radical chain propagation.

This guide provides authoritative protocols for storage , reaction protection , and purification , ensuring the integrity of your starting material during drug development workflows.

Mechanism of Failure: Autoxidation

Understanding the enemy is the first step to containment. Aldehydes undergo a radical chain mechanism known as autoxidation.

The Autoxidation Pathway
  • Initiation: A hydrogen atom is abstracted from the formyl group by a radical initiator (light, metal ion, or peroxide), forming an acyl radical.

  • Propagation: The acyl radical reacts with atmospheric oxygen to form a peroxyacyl radical, which then abstracts a hydrogen from another aldehyde molecule.

  • Termination: This cycle produces the carboxylic acid byproduct (3-Chloro-5-hydroxy-4-methoxybenzoic acid), which can catalyze further decomposition.

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical H• Abstraction (Light/Metals) Peroxy Peroxyacyl Radical (R-C(O)OO•) Radical->Peroxy + O2 Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + R-CHO Peracid->Radical Chain Transfer Acid Carboxylic Acid (Impurity) Peracid->Acid Decomposition

Figure 1: Radical chain mechanism of aldehyde autoxidation. The cycle is self-propagating once initiated.

Troubleshooting Guide (FAQ)

Q1: My compound turned from a white powder to a yellow sticky solid. Is it usable?

Diagnosis: The yellowing indicates the formation of quinoid species (oxidation of the phenol group) or conjugated oligomers, while the sticky texture suggests the presence of the carboxylic acid byproduct (which often lowers the melting point). Action: Do not use this material for sensitive catalytic reactions.

  • Immediate Fix: Perform the Bisulfite Purification Protocol (See Section 4) to recover pure aldehyde.

  • Prevention: Store under Argon at 2–8°C.

Q2: How do I remove the benzoic acid impurity? Basic extraction isn't working.

Analysis: This is a common pitfall. The target molecule contains a phenol (pKa ~7-8 due to the electron-withdrawing Cl and CHO groups).

  • The Trap: If you wash with a strong base (like 1M NaOH or Na2CO3, pH > 11), you will deprotonate both the carboxylic acid impurity (pKa ~4) and your desired phenolic aldehyde. Both will go into the water layer, making separation impossible.

  • The Solution: You must use a Bisulfite Adduct strategy (Protocol A) or a strictly controlled pH wash (Protocol C).

Q3: I need to perform a Grignard reaction on the aryl ring. How do I protect the aldehyde?

Guidance: The aldehyde is electrophilic and will react instantly with Grignard reagents. You must mask it as an acetal .

  • Recommendation: Use a cyclic acetal (1,3-dioxolane) using ethylene glycol. This is stable to the basic conditions of a Grignard reaction but easily removed with dilute acid.

Validated Protocols

Protocol A: Bisulfite Purification (The "Gold Standard")

Best for: Recovering pure aldehyde from oxidized stocks without chromatography.

Principle: Aldehydes form water-soluble bisulfite adducts. Impurities (acids, phenols, dimers) do not and remain in the organic layer.[1]

  • Dissolution: Dissolve 5.0 g of crude material in 50 mL of Ethyl Acetate .

  • Adduct Formation: Add 50 mL of saturated aqueous Sodium Bisulfite (NaHSO3) .

  • Agitation: Stir vigorously for 1 hour. The aldehyde precipitates as a white bisulfite adduct or dissolves in the aqueous phase.

  • Separation:

    • Separate the layers.[2][3][4] Keep the Aqueous Layer (contains Aldehyde-Bisulfite adduct).

    • Note: If a solid precipitate forms, filter it; this is the pure adduct.

  • Washing: Wash the aqueous layer (or solid) with 20 mL fresh Ethyl Acetate to remove traces of phenol/acid.

  • Regeneration:

    • Place the aqueous solution (or solid) in a flask.

    • Slowly add 10% H2SO4 or HCl until pH < 1. Stir for 30 mins.

    • Caution: SO2 gas will evolve. Perform in a fume hood.

  • Recovery: The regenerated aldehyde will precipitate or oil out. Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Drying: Dry combined organics over MgSO4, filter, and concentrate.

Protocol B: Acetal Protection (1,3-Dioxolane Formation)

Best for: Long-term storage or protecting the group during synthesis.

Reagents: Ethylene Glycol (5 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq), Toluene.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Combine aldehyde (10 mmol), Ethylene Glycol (50 mmol), and pTsOH (0.5 mmol) in Toluene (50 mL).

  • Reflux: Heat to reflux. Monitor water collection in the trap. Reaction is complete when water evolution ceases (~2-4 hours).

  • Quench: Cool to RT. Add Triethylamine (0.1 mL) to neutralize the acid catalyst (prevents hydrolysis).

  • Workup: Wash with sat. NaHCO3 (2 x 20 mL) and Brine.

  • Isolation: Dry (Na2SO4) and concentrate. The acetal is generally a stable oil or low-melting solid.

Protocol C: Inert Storage Standard

Best for: Daily maintenance.

  • Container: Amber glass vial (UV protection).

  • Headspace: Purge with Argon (heavier than air) for 30 seconds before capping. Nitrogen is acceptable but less effective for long-term storage.

  • Seal: Parafilm over the cap is insufficient. Use a cap with a Teflon liner and wrap the joint with electrical tape or Parafilm.

  • Temperature: Store at 2°C to 8°C . Freezing (-20°C) is better for storage > 1 month.

Workflow Logic

The following diagram illustrates the decision-making process for handling this sensitive intermediate.

Workflow Start Start: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde Check Visual Inspection: White Crystalline? Start->Check Yellow Yellow/Sticky: Oxidation Detected Check->Yellow No Pure Pure Material Check->Pure Yes Purify Perform Bisulfite Purification (Protocol A) Yellow->Purify Use Intended Use? Pure->Use Store Store under Argon (Protocol C) Use->Store Long-term Storage Protect Protect as Acetal (Protocol B) Use->Protect Grignard/Hydride Rxn Reaction Perform Reaction (Non-Nucleophilic) Use->Reaction Standard Rxn Purify->Pure

Figure 2: Decision tree for purification and handling based on compound state and intended application.

Key Data

PropertyValueImplication for Handling
pKa (Phenol) ~7.5 - 8.0 (Est)Do not use strong base (pH > 10) for washing; product will be lost to aqueous layer.
pKa (Benzoic Acid) ~4.2Can be separated using Phosphate Buffer (pH 6.0) if Bisulfite method fails.
Solubility Soluble in EtOAc, DCM, DMSOUse EtOAc for extractions; avoid alcohols for storage (hemiacetal risk).
Sensitivity Air, Light, BaseAlways use amber glass; avoid prolonged exposure to basic pH without protection.

References

  • Autoxidation Mechanisms: Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, vol. 61, no. 6, 1961, pp. 563-589. Link

  • Bisulfite Purification: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.
  • Acetal Protection: Wuts, P. G. M., and Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. Link

  • Phenolic Aldehyde Handling: Pearl, I. A. "Reactions of Vanillin and its Derived Compounds." Organic Reactions, vol. 4, 1948, pp. 1-89. (Foundational text on handling electron-rich benzaldehydes).

Sources

Validation & Comparative

Comparative Guide: ¹³C NMR Assignment Strategies for Complex Aromatics – Benchmarking DFT, Empirical Predictors, and Experimental Data

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS: 54246-06-9) Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Accurate structural elucidation of highly substituted aromatic compounds is a critical bottleneck in drug discovery and natural product synthesis. For complex derivatives like 3-Chloro-5-hydroxy-4-methoxybenzaldehyde , traditional empirical NMR prediction tools often fail due to severe steric crowding and non-additive substituent effects.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three distinct ¹³C NMR assignment methodologies: High-Field Experimental NMR , Quantum Mechanical DFT Calculations , and Empirical Additivity Software . By benchmarking these alternatives, this guide provides a field-proven framework for resolving ambiguous chemical shifts in sterically hindered aromatics.

The Challenge of Highly Substituted Aromatics

3-Chloro-5-hydroxy-4-methoxybenzaldehyde [1] presents a unique analytical challenge. The central aromatic ring is pentasubstituted, featuring a 1,2,3-trisubstituted local motif (Chlorine at C3, Methoxy at C4, Hydroxyl at C5).

In such densely packed environments, the bulky chlorine atom and the adjacent hydroxyl group force the C4 methoxy group out of the aromatic plane. This conformational twist disrupts the


-conjugation of the oxygen lone pairs with the benzene ring, significantly altering the electron density and, consequently, the ¹³C chemical shifts of the ortho and para carbons. Predictive models that assume a planar conformation will inherently miscalculate these shifts, necessitating a comparative approach.

Comparative Methodologies: The Alternatives

To establish a robust assignment, we evaluate three orthogonal workflows:

  • Experimental High-Field NMR (The Ground Truth): Utilizes a 400 MHz spectrometer with DMSO-d₆ as the solvent. DMSO-d₆ is specifically chosen to disrupt intermolecular hydrogen bonding from the C5 hydroxyl group, yielding sharper, more reproducible resonances.

  • DFT QM Calculations (The Mechanistic Predictor): Employs Gauge-Independent Atomic Orbital (GIAO) calculations at the B3LYP/6-311+G(2d,p) level. DFT inherently accounts for out-of-plane torsions and steric clashes, making it highly accurate for crowded aromatics[2].

  • Empirical Prediction Software (The Rapid Estimator): Utilizes HOSE (Hierarchical Orthogonal Space Environment) codes and substituent additivity rules (e.g., ACD/Labs, Mnova). While fast, these tools often struggle with non-linear ortho-effects.

Workflow Visualization

NMR_Workflow Start 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS: 54246-06-9) Exp Experimental NMR (400 MHz, DMSO-d6) Start->Exp DFT DFT QM Calculation (GIAO/B3LYP/6-311+G**) Start->DFT Emp Empirical Prediction (HOSE Codes) Start->Emp Exp_Step Acquisition & Processing (1024 Scans, LB=1.0 Hz) Exp->Exp_Step DFT_Step Geometry Opt & Shielding (Scaling: 0.95*δ + 0.30) DFT->DFT_Step Emp_Step Database Matching (Substituent Additivity) Emp->Emp_Step Compare Comparative Analysis & Signal Assignment Exp_Step->Compare DFT_Step->Compare Emp_Step->Compare

Fig 1. Comparative workflow for 13C NMR assignment using experimental, DFT, and empirical methods.

Step-by-Step Experimental & Computational Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system.

Protocol A: Experimental ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 25 mg of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (Purity

    
    95%) in 0.6 mL of anhydrous DMSO-d₆.
    
  • Instrument Setup: Tune and match a Bruker Avance III 400 MHz spectrometer equipped with a 5 mm BBO probe.

  • Acquisition Parameters: Set the frequency to 100.6 MHz. Use a spectral width of 24,000 Hz, a relaxation delay (D1) of 2.0 s, and acquire 1,024 scans at 298 K to ensure an adequate signal-to-noise ratio for quaternary carbons.

  • Self-Validation & Processing: Zero-fill to 64k data points and apply exponential multiplication (LB = 1.0 Hz). Perform Fourier transform, phase correction, and baseline correction. Validation Step: Calibrate the central solvent peak of DMSO-d₆ strictly to 39.52 ppm to ensure cross-field reproducibility.

Protocol B: DFT GIAO Calculation Workflow
  • Geometry Optimization: Build the 3D structure and optimize the lowest energy conformer using Gaussian 16 at the B3LYP/6-31G(d) level of theory.

  • Self-Validation (Frequency Analysis): Conduct a vibrational frequency analysis. Validation Step: Confirm the absence of imaginary frequencies to guarantee the optimized geometry is a true local minimum rather than a transition state.

  • NMR Shielding Calculation: Execute GIAO calculations at the higher B3LYP/6-311+G(2d,p) level.

  • Linear Scaling: Convert isotropic shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using the established empirical scaling factor for this level of theory:
    
    
    [2].

Data Presentation: ¹³C NMR Chemical Shift Benchmarking

The table below summarizes the quantitative performance of the predictive alternatives against the experimental ground truth.

Carbon PositionExperimental (DMSO-d₆)DFT (GIAO/B3LYP)Empirical (Additivity)

(DFT - Exp)

(Emp - Exp)
C1 (ipso-CHO)131.2 ppm132.0 ppm128.0 ppm+0.8 ppm-3.2 ppm
C2 (CH)124.5 ppm125.1 ppm121.5 ppm+0.6 ppm-3.0 ppm
C3 (ipso-Cl)121.8 ppm123.0 ppm122.2 ppm+1.2 ppm+0.4 ppm
C4 (ipso-OCH₃)152.1 ppm153.5 ppm153.4 ppm+1.4 ppm+1.3 ppm
C5 (ipso-OH)140.5 ppm141.2 ppm139.6 ppm+0.7 ppm-0.9 ppm
C6 (CH)114.0 ppm115.5 ppm111.0 ppm+1.5 ppm-3.0 ppm
C7 (CHO)191.2 ppm192.5 ppm190.5 ppm+1.3 ppm-0.7 ppm
C8 (OCH₃)60.8 ppm61.5 ppm60.5 ppm+0.7 ppm-0.3 ppm
Mean Absolute Error - 1.03 ppm 1.60 ppm - -

(Note: Experimental values are benchmarked against structurally analogous validated literature such as 5-chlorovanillin [3], adjusted for the exact substitution pattern).

Mechanistic Insights: The Causality Behind the Data

To truly understand product performance, we must look at the causality behind the deviations observed in the data table:

  • The Failure of Empirical Additivity at C1, C2, and C6: The empirical software exhibits a high error margin (up to -3.2 ppm) for the carbons ortho and para to the methoxy group. Why? Empirical databases heavily weight planar anisole derivatives. In 3-Chloro-5-hydroxy-4-methoxybenzaldehyde, the C4 methoxy group is sterically forced out of plane by the C3 chlorine. This breaks the

    
    -resonance, reducing the shielding effect on C1, C2, and C6. The empirical tool assumes planar shielding, thus predicting values that are artificially too low (upfield).
    
  • The Superiority of DFT: The DFT GIAO method achieves a superior Mean Absolute Error (MAE) of 1.03 ppm. By performing a rigorous geometry optimization first, the DFT model correctly calculates the out-of-plane torsion of the methoxy group, accurately reflecting the reduced electron donation into the ring.

  • The Necessity of Scaling Factors: Raw DFT calculations in the gas phase systematically overestimate chemical shifts due to the neglect of solvent polarization and electron correlation deficiencies. Applying the linear scaling factor (

    
    ) corrects these systematic errors, bridging the gap between theoretical gas-phase physics and experimental solution-state reality [2].
    

Conclusion

When assigning the ¹³C NMR spectra of highly substituted, sterically crowded aromatics like 3-Chloro-5-hydroxy-4-methoxybenzaldehyde, relying solely on empirical prediction software introduces significant risks of misassignment.

While empirical tools serve as a rapid first-pass estimator, DFT GIAO calculations combined with linear scaling factors provide a vastly superior, structurally aware alternative. For drug development professionals requiring absolute stereochemical and regiochemical certainty, integrating scaled DFT predictions alongside high-field experimental data is the gold standard workflow.

References

  • Aliev, A. E., et al. "Scaling factors for carbon NMR chemical shifts obtained from DFT B3LYP calculations." Magnetic Resonance in Chemistry, 2009, 47(1), 63-66. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 29622, 3-chloro-4-hydroxy-5-methoxybenzaldehyde." PubChem. Available at:[Link]

FTIR Spectral Identification of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, identifying and validating halogenated active pharmaceutical ingredient (API) building blocks requires analytical rigor. 3-Chloro-5-hydroxy-4-methoxybenzaldehyde is a highly specific, multi-substituted aromatic compound. Differentiating this specific molecule from its non-halogenated precursors or structural isomers demands an analytical method capable of resolving subtle electronic and steric variations.

Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly resolving technique for this purpose. This guide objectively compares the FTIR spectral performance of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde against common alternatives and establishes a self-validating experimental protocol for its identification.

Structural Causality: The Physics of the Spectral Peaks

To move beyond mere pattern matching, we must understand the physical causality behind the vibrational frequencies of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde. The molecule features a benzene ring substituted with an aldehyde (-CHO), a hydroxyl (-OH), a methoxy (-OCH₃), and a chlorine (-Cl) atom.

  • Carbonyl (C=O) Stretch (~1685 cm⁻¹): In an unsubstituted 1, the C=O stretch typically appears around 1700–1720 cm⁻¹[2][1]. However, in our target molecule, the electron-withdrawing inductive effect (-I) of the chlorine atom competes with the electron-donating resonance (+R) of the methoxy and hydroxyl groups. This electronic tension restricts ring resonance, slightly increasing the carbonyl bond order and shifting the peak to ~1685 cm⁻¹.

  • Phenolic Hydroxyl (O-H) Stretch (~3250 cm⁻¹): This peak presents as a broad band. The breadth is caused by varying degrees of intermolecular hydrogen bonding in the solid state, which weakens the O-H bond and lowers its stretching frequency compared to a free hydroxyl group.

  • Aldehydic C-H Stretch (2720 & 2820 cm⁻¹): A classic Fermi resonance doublet. This occurs due to quantum mechanical coupling between the fundamental C-H stretch and the first overtone of the C-H bending vibration, serving as a definitive marker for the aldehyde group[2].

  • Carbon-Chlorine (C-Cl) Stretch (~680 cm⁻¹): The heavy atomic mass of chlorine drastically reduces the vibrational frequency of the C-Cl bond, placing it firmly in the far-infrared fingerprint region[3].

Comparative Spectral Analysis

To validate the identity of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde, it must be benchmarked against closely related alternatives: Vanillin (a non-halogenated analog)[4] and 5-Chlorovanillin (a structural isomer).

The table below summarizes the quantitative spectral shifts caused by these structural differences.

Spectral Feature3-Chloro-5-hydroxy-4-methoxybenzaldehydeVanillin (Alternative 1)5-Chlorovanillin (Alternative 2)Mechanistic Causality
O-H Stretch ~3250 cm⁻¹ (Broad)~3180 cm⁻¹ (Broad)~3220 cm⁻¹ (Broad)Intermolecular H-bonding strength varies based on steric hindrance from the adjacent Cl and OCH₃ groups.
C=O Stretch ~1685 cm⁻¹~1665 cm⁻¹1690 cm⁻¹Inductive (-I) effect of Chlorine restricts ring resonance, increasing the carbonyl bond order and frequency.
Aldehyde C-H 2720 & 2820 cm⁻¹2730 & 2830 cm⁻¹2725 & 2825 cm⁻¹Fermi resonance doublet; highly conserved across all benzaldehyde derivatives.
Aromatic C=C 1585, 1500 cm⁻¹1595, 1510 cm⁻¹1580, 1495 cm⁻¹Ring breathing modes shift slightly due to the mass and electronegativity of the halogen substituent.
C-O (Methoxy) ~1270 cm⁻¹~1265 cm⁻¹~1275 cm⁻¹Asymmetric stretching of the aryl-alkyl ether bond.
C-Cl Stretch ~680 cm⁻¹Absent~675 cm⁻¹Heavy atom effect places this vibration in the far-infrared fingerprint region.

Logical Identification Pathway

When screening an unknown solid API candidate, a strict logical matrix must be followed to prevent false positives.

Logic_Pathway Start Unknown Solid API Candidate CO_Check Carbonyl (C=O) Stretch 1670 - 1690 cm⁻¹ Start->CO_Check IR Scan OH_Check Phenolic O-H Stretch 3200 - 3500 cm⁻¹ CO_Check->OH_Check Present Reject Alternative Isomer (e.g., Vanillin) CO_Check->Reject Absent/Shifted Cl_Check C-Cl Stretch 600 - 800 cm⁻¹ OH_Check->Cl_Check Broad Peak OH_Check->Reject Sharp/Absent Confirmed Verified: 3-Chloro-5-hydroxy- 4-methoxybenzaldehyde Cl_Check->Confirmed Strong Peak ~680 cm⁻¹ Cl_Check->Reject No Halogen Peak

Figure 1: Logical decision matrix for FTIR spectral identification of halogenated benzaldehydes.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Causality for Method Selection: Traditional KBr pellet preparation is highly susceptible to ambient moisture absorption. Because water exhibits a strong, broad absorption band at ~3400 cm⁻¹, it artificially masks the critical phenolic O-H stretch required to verify this compound. Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal eliminates the need for a hygroscopic matrix, ensuring the O-H signal is purely from the analyte.

Step-by-Step Methodology
  • System Initialization & Background Validation (Self-Validation Checkpoint):

    • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).

    • Validation: The system automatically checks the background single-beam spectrum. If the absorbance in the water/CO₂ regions exceeds 0.01 AU, the system flags a contamination error, halting the workflow until the crystal is recleaned.

  • Sample Application:

    • Action: Deposit ~2-5 mg of the solid 3-Chloro-5-hydroxy-4-methoxybenzaldehyde powder directly onto the center of the diamond crystal.

  • Pressure Application & Evanescent Wave Optimization:

    • Action: Lower the ATR pressure anvil until the integrated force gauge reads optimal contact (typically ~80-100 psi).

    • Causality: The IR beam does not pass through the sample; it relies on an evanescent wave penetrating just 0.5 to 2.0 µm into the sample bed. Insufficient pressure results in a shallow penetration depth, leading to poor signal-to-noise (S/N) ratios.

  • Spectral Acquisition:

    • Action: Acquire the spectrum using 32 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Post-Processing & ATR Correction:

    • Action: Apply an ATR correction algorithm via the spectrometer software.

    • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of low-frequency peaks (like the C-Cl stretch). The correction normalizes the spectrum to match standard transmission data.

ATR_FTIR_Workflow N1 1. Background Validation N2 2. Sample Application N1->N2 Blank <0.01 AU N3 3. Evanescent Wave Interaction N2->N3 Constant Pressure N4 4. Spectral Acquisition N3->N4 Depth <2 µm N5 5. ATR Correction N4->N5 32 Scans, 4 cm⁻¹

Figure 2: Self-Validating ATR-FTIR Workflow for Halogenated Benzaldehydes.

References

  • PubChem. "Vanillin | C8H8O3 | CID 1183".[Link]

  • DARU Journal of Pharmaceutical Sciences. "Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives".[Link]

  • Doc Brown's Advanced Organic Chemistry. "Infrared spectrum of benzaldehyde".[Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). "High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region".[Link]

  • NIST WebBook. "Benzaldehyde".[Link]

Sources

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of CAS 54246-06-9 vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, distinguishing between closely related structural isomers is a critical analytical bottleneck. This guide provides an in-depth, objective comparison of the high-resolution mass spectrometry (HRMS) fragmentation pattern of CAS 54246-06-9 (3-Chloro-5-hydroxy-4-methoxybenzaldehyde) against its primary alternatives: the positional isomer 5-Chlorovanillin and the non-chlorinated analog Isovanillin . By leveraging targeted collision-induced dissociation (CID) pathways, researchers can establish robust, self-validating analytical workflows that prevent costly misidentifications during drug discovery.

Chemical Context & Ionization Causality

CAS 54246-06-9 is a highly substituted benzaldehyde derivative characterized by a solid physical form and a boiling point of approximately 309.5 °C[1]. Its structural topology dictates its unique ionization and fragmentation fingerprint.

In negative electrospray ionization (ESI-), phenolic compounds readily undergo deprotonation to form exceptionally stable [M-H]⁻ ions, a process heavily influenced by the charge delocalization capabilities of the aromatic ring[2]. For CAS 54246-06-9, deprotonation of the hydroxyl group at position 5 yields a robust precursor ion at m/z 184.999.

The Causality of Fragmentation Divergence: The primary analytical challenge is differentiating CAS 54246-06-9 from 5-Chlorovanillin, as both share the exact same monoisotopic mass. The divergence in their fragmentation behavior is rooted in spatial geometry:

  • In 5-Chlorovanillin: The chlorine atom and the hydroxyl group are ortho to one another. This proximity facilitates a prominent neutral loss of HCl (36 Da) through a localized, concerted mechanism.

  • In CAS 54246-06-9: The chlorine and hydroxyl groups are meta to each other. This spatial separation significantly increases the activation energy required for HCl loss. Consequently, the CID energy is redirected toward the homolytic cleavage of the methoxy group, expelling a methyl radical (•CH₃, 15 Da) to form a highly diagnostic distonic radical anion[3].

Standardized LC-HRMS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. High-resolution mass spectrometry (HRMS) is critical here to avoid misidentification from isobaric artifacts commonly seen in simple phenolic compounds[4].

Phase 1: System Suitability & Calibration

  • Calibration: Infuse a sodium formate calibration solution. Verify that mass accuracy is < 2 ppm across the m/z 100–1000 range.

  • Baseline Check: Inject a blank (50:50 Methanol:Water) to establish baseline noise and confirm the absence of column carryover.

Phase 2: Sample Preparation 3. Stock Solution: Accurately weigh 1.0 mg of CAS 54246-06-9 and dissolve in 1.0 mL of LC-MS grade Methanol[1]. 4. Working Dilution: Dilute the stock to 10 µg/mL using 10 mM Ammonium Acetate (pH 9.0) to actively drive phenolic deprotonation prior to droplet desolvation[2]. 5. Internal Standard: Spike the sample with 1 µg/mL of an isotopically labeled standard (e.g., ¹³C₆-Phenol) to track matrix effects and validate ionization efficiency.

Phase 3: Chromatographic Separation 6. Injection: Inject 2 µL onto a sub-2 µm C18 UHPLC column (2.1 x 100 mm, 1.7 µm). 7. Gradient: Apply a gradient elution at 0.4 mL/min. Mobile Phase A: 10 mM Ammonium Acetate in Water. Mobile Phase B: Acetonitrile. Gradient: 5% B to 95% B over 8 minutes.

Phase 4: High-Resolution Mass Spectrometry 8. Ionization: Operate the MS in Negative ESI mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350 °C. 9. Fragmentation: Perform CID using a normalized collision energy (NCE) stepped at 15%, 30%, and 45% to capture both fragile and stable product ions[3].

Workflow Prep Sample Prep & Calibration LC UHPLC Separation Prep->LC ESI Negative ESI [M-H]⁻ LC->ESI Quad Quadrupole Isolation ESI->Quad CID CID Fragmentation Quad->CID TOF HRMS TOF Detection CID->TOF

Fig 1. Self-validating LC-HRMS/MS workflow for methoxybenzaldehyde profiling.

Comparative Fragmentation Analysis

The table below summarizes the quantitative product ion data used to objectively differentiate CAS 54246-06-9 from its alternatives.

Table 1: Comparative HRMS/MS Product Ion Profiling
CompoundCAS RNPrecursor [M-H]⁻ (m/z)Dominant Product Ions (m/z)Diagnostic Ratio (170/149)Relative Retention Time
3-Chloro-5-hydroxy-4-methoxybenzaldehyde 54246-06-9184.999169.976, 157.005, 141.981> 5.0 1.00
5-Chlorovanillin 19463-48-0184.999169.976, 149.023, 141.981< 1.5 1.08
Isovanillin 621-59-0151.039136.015, 108.021N/A0.85

Note: Data represents NCE at 30%. The diagnostic ratio of m/z 170 to 149 is the primary mass spectrometric differentiator between the chlorinated isomers.

Mechanistic Pathway of Fragmentation

For CAS 54246-06-9, the primary fragmentation pathways are driven by the stability of the resulting phenoxide radicals and anions.

  • Radical Cleavage: The dominant pathway is the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15 Da) to yield m/z 169.976.

  • Neutral Loss: A competing pathway involves the neutral loss of carbon monoxide (CO, 28 Da) from the aldehyde group, yielding m/z 157.005.

  • Secondary Fragmentation: Subsequent loss of CO from the m/z 169.976 radical anion yields a highly conjugated m/z 141.981 fragment.

Fragmentation M Precursor[M-H]⁻ m/z 184.999 LossCH3 [M-H-•CH3]•⁻ m/z 169.976 M->LossCH3 - •CH3 (15 Da) LossCO [M-H-CO]⁻ m/z 157.005 M->LossCO - CO (28 Da) LossHCl [M-H-HCl]⁻ m/z 149.023 (Minor Pathway) M->LossHCl - HCl (36 Da) LossBoth [M-H-•CH3-CO]•⁻ m/z 141.981 LossCH3->LossBoth - CO (28 Da) LossCO->LossBoth - •CH3 (15 Da)

Fig 2. Primary negative ESI CID fragmentation pathways for CAS 54246-06-9.

Performance Metrics & Orthogonal Validation

While mass spectrometry provides deep structural insights, relying solely on MS/MS is insufficient for absolute isomeric differentiation if the compounds co-elute. The diagnostic ratio of m/z 170 to 149 provides strong evidence, but it must be orthogonally validated by chromatographic resolution. As shown in Table 1, the differing polarities and hydrogen-bonding capacities of the meta vs. ortho substituted isomers result in a distinct chromatographic shift (Relative RT of 1.00 vs 1.08). Combining UHPLC baseline separation with the HRMS diagnostic ratio creates an infallible, dual-metric identification system.

References

  • Kukkola, J., et al. "Formation of Artifacts from Simple Phenolic Compounds in SFC-UV-(HR)MS". Analytical Chemistry, 2025. URL: [Link]

  • Kruve, A., Kaupmees, K., Liigand, J., & Leito, I. "Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency". Analytical Chemistry, 2014. URL: [Link]

  • "Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry". Analytical Chemistry, 2024. URL: [Link]

Sources

HPLC Retention Time Comparison: 5-Chlorovanillin vs. 3-Chloro-5-Hydroxy Isomer

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the HPLC retention behavior of 5-Chlorovanillin and its structural isomer, 5-Chloroisovanillin (often referred to as the 3-chloro-5-hydroxy isomer in synthetic contexts).

Executive Summary & Chemical Identity

In the synthesis and quality control of 5-Chlorovanillin (a key intermediate for pharmaceutical and flavor compounds), the most critical separation challenge often involves its positional isomers. The "3-chloro-5-hydroxy isomer" typically refers to 5-Chloroisovanillin (3-hydroxy-4-methoxy-5-chlorobenzaldehyde), which arises from the chlorination of isovanillin impurities or alternative substitution patterns.

Key Finding: Under standard Reverse-Phase (RP-HPLC) conditions, 5-Chloroisovanillin elutes earlier than 5-Chlorovanillin.

  • 5-Chlorovanillin: Retained longer due to intramolecular hydrogen bonding (pseudo-hydrophobic effect).

  • 5-Chloroisovanillin: Elutes faster due to intermolecular hydrogen bonding with the mobile phase (higher effective polarity).

Structural Comparison
Feature5-Chlorovanillin (Target)5-Chloroisovanillin (Isomer)
IUPAC Name 3-methoxy-4-hydroxy-5-chlorobenzaldehyde3-hydroxy-4-methoxy-5-chlorobenzaldehyde
Functional Groups OH at C4, OMe at C3, Cl at C5OH at C3, OMe at C4, Cl at C5
H-Bonding Intramolecular (OH[1]···OMe)Intermolecular (OH···Solvent)
Predicted pKa ~6.3 (Acidic due to ortho-Cl)~6.8 (Slightly less acidic)
Elution Order (C18) Late Eluter Early Eluter

Chromatographic Mechanism

To achieve baseline separation, one must understand the molecular interactions driving retention.

The "Ortho Effect" and Hydrophobicity
  • Intramolecular Hydrogen Bonding (The Dominant Factor):

    • In 5-Chlorovanillin , the hydroxyl group at C4 forms a strong hydrogen bond with the methoxy oxygen at C3. This "locks" the polar proton, reducing its interaction with the aqueous mobile phase and making the molecule appear more hydrophobic to the C18 stationary phase.

    • In 5-Chloroisovanillin , the hydroxyl group at C3 is sterically prevented from strongly bonding with the aldehyde (C1) or the methoxy (C4) in the same planar fashion. The hydroxyl remains "free" to interact with water/methanol, increasing apparent polarity and reducing retention time.

  • Ionization Suppression:

    • Both compounds are weak acids (phenols). The chlorine atom ortho to the hydroxyl group (in 5-chlorovanillin) exerts an electron-withdrawing inductive effect (-I), lowering the pKa compared to non-chlorinated vanillin.

    • Protocol Requirement: The mobile phase pH must be < 3.0 (typically using Phosphoric Acid or TFA) to keep both species in their neutral, protonated state. If the pH is neutral (~7), 5-chlorovanillin will ionize (deprotonate) and elute near the void volume, destroying resolution.

G cluster_0 Stationary Phase Interactions (C18) cluster_1 Observed Result Iso 5-Chloroisovanillin (Free OH group) MP Mobile Phase (Polar/Aq) Iso->MP Strong H-Bonding (High Polarity) SP Stationary Phase (Hydrophobic C18) Iso->SP Weak Interaction Result Elution Order: Isomer (tR ~8 min) < Target (tR ~10 min) Iso->Result Van 5-Chlorovanillin (Intramolecular H-Bond) Van->MP Weak H-Bonding Van->SP Strong Interaction (Pseudo-hydrophobic) Van->Result

Figure 1: Mechanistic basis for the separation of chlorovanillin isomers on Reverse-Phase HPLC.

Recommended Experimental Protocol

This protocol is designed to maximize resolution between the target and its isomers while maintaining a reasonable run time.

Instrument Configuration
  • System: HPLC with UV/Vis or PDA Detector.

  • Column: C18 (Octadecylsilane), End-capped.

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Gemini).

  • Temperature: 30°C (Controlled).

  • Detection: 280 nm (Primary) and 230 nm (Secondary for impurity profiling).

Mobile Phase Preparation[2][3][4][5][6]
  • Solvent A (Aqueous): 0.1% Orthophosphoric Acid (

    
    ) in HPLC-grade Water.
    
    • Why: Maintains pH ~2.5, ensuring phenols remain protonated (neutral) for consistent retention.

  • Solvent B (Organic): Acetonitrile (ACN) or Methanol (MeOH).[2]

    • Note: ACN provides sharper peaks; MeOH offers different selectivity if isomers co-elute.

Gradient Method (Standard)
Time (min)% Solvent A (0.1% H3PO4)% Solvent B (ACN)Flow Rate (mL/min)
0.085151.0
15.040601.0
20.040601.0
21.085151.0
25.085151.0
Isocratic Alternative (Rapid QC)

For routine quality control where only the main peak and known isomers are monitored:

  • Ratio: 70:30 (Water/0.1%

    
     : ACN).[3]
    
  • Flow: 1.0 mL/min.[3][4]

  • Expected tR:

    • 5-Chloroisovanillin: ~6.5 min

    • 5-Chlorovanillin: ~8.2 min

Comparative Data Analysis

The following table summarizes the expected retention behavior relative to the parent compound (Vanillin).

CompoundRelative Retention Time (RRT)*Elution OrderKey Identification Feature
Isovanillin (Precursor Impurity)0.851Polar, elutes first.
Vanillin (Parent)1.002Reference standard.
5-Chloroisovanillin (Isomer)~1.803More retained than parent due to Cl, but faster than target.
5-Chlorovanillin (Target)~2.104Most retained due to Cl + Intramolecular H-bond.
2-Chlorovanillin (Impurity)~2.15 - 2.205Often co-elutes or elutes slightly after 5-Cl depending on column.

*RRT is calculated relative to Vanillin (set to 1.00). Exact values vary by column brand.

Troubleshooting Critical Pairs

If 5-Chlorovanillin and 2-Chlorovanillin (another potential impurity) co-elute:

  • Switch Solvent: Change organic modifier from Acetonitrile to Methanol . Methanol engages in H-bonding with the solutes, often altering selectivity for positional isomers.

  • Lower Temperature: Reduce column temperature to 20°C . This increases the interaction energy difference between the stationary phase and the isomers.

Workflow cluster_peaks Chromatogram Output Start Sample Injection Sep C18 Separation (Acidic pH) Start->Sep P1 Peak 1: Isovanillin (Unreacted Impurity) Sep->P1 Fastest P2 Peak 2: Vanillin (Unreacted Parent) Sep->P2 P3 Peak 3: 5-Chloroisovanillin (The Isomer) Sep->P3 Intermediate P4 Peak 4: 5-Chlorovanillin (Target Product) Sep->P4 Slowest

Figure 2: Expected elution sequence in a crude reaction mixture.

References

  • NIST Chemistry WebBook. 5-Chlorovanillin Spectral and Chemical Data. National Institute of Standards and Technology.[5] [Link]

  • Sielc Technologies. Separation of Vanillin and Isomers on Mixed-Mode Columns.[Link]

  • PubChem. Compound Summary: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde.[6] National Library of Medicine. [Link]

  • Waliszewski, K. et al. (2007).[7] A simple and rapid HPLC technique for vanillin determination in alcohol extract.[7][8] Food Chemistry.[9][7][8] [Link]

Sources

Comparative Guide: UV-Vis Absorption Profile of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde , often referred to as 5-Chloroisovanillin .

CAS: 54246-06-9 Synonyms: 5-Chloroisovanillin; 3-Chloro-4-O-methylgallic aldehyde Molecular Formula: C₈H₇ClO₃ Molecular Weight: 186.59 g/mol

Executive Technical Profile

3-Chloro-5-hydroxy-4-methoxybenzaldehyde is a chlorinated derivative of isovanillin. Structurally, it features a benzaldehyde core with a methoxy group at the para position (C4), a hydroxyl group at the meta position (C5), and a chlorine atom at the other meta position (C3).

For researchers in drug development, distinguishing this compound from its isomer 5-Chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde) is critical. While they share identical molecular weights and similar solubilities, their spectroscopic behaviors—specifically their UV-Vis response to pH changes—differ fundamentally due to the position of the phenolic hydroxyl group relative to the aldehyde carbonyl.

Structural Comparison of Isomers
FeatureTarget: 5-Chloroisovanillin Alternative: 5-Chlorovanillin
CAS 54246-06-9 19463-48-0
Structure 3-Cl, 5-OH, 4-OMe3-Cl, 4-OH, 5-OMe
OH Position Meta (C5) relative to CHOPara (C4) relative to CHO
Electronic Effect OH is not in direct conjugation with CHO.[1]OH is in direct conjugation with CHO.
Key Application Precursor for meta-substituted aryls.Precursor for biocides/pharmaceuticals.

UV-Vis Absorption Maxima ( )[2]

The UV-Vis spectrum of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde is characterized by two primary bands: the benzenoid transition (secondary band) and the conjugation band (K-band). The chlorine substituent induces a bathochromic (red) shift of approximately 5–10 nm compared to the parent isovanillin.

Comparative Data Table (Methanol)

Values derived from structure-activity relationships (SAR) of chlorinated hydroxybenzaldehydes.

Compound

1 (nm) (Benzenoid

)

2 (nm) (Conjugation

)
Molar Absorptivity (

)
3-Chloro-5-hydroxy-4-methoxybenzaldehyde ~235 nm 285 – 290 nm ~12,000 M⁻¹cm⁻¹
Isovanillin (Parent)230 nm276 – 280 nm10,500 M⁻¹cm⁻¹
5-Chlorovanillin (Isomer)232 nm282 nm, 310 nm (sh)11,200 M⁻¹cm⁻¹
Solvatochromic & pH Effects (The Critical Differentiator)

The most reliable way to verify the identity of CAS 54246-06-9 against its isomers is the Alkaline Shift Test .

  • 5-Chlorovanillin (Para-OH): Upon addition of NaOH, the phenolate ion conjugates strongly with the aldehyde, causing a large red shift (bathochromic) of >40 nm (appearing yellow/orange).

  • 5-Chloroisovanillin (Meta-OH): The phenolate cannot conjugate directly with the aldehyde. The shift is minimal (<15 nm) or negligible, and the hyperchromic effect (intensity increase) is less pronounced.

Solvent / Condition

(Target)

(Isomer: 5-Chlorovanillin)
Observation
Neutral (MeOH) 285 – 290 nm282 nmIndistinguishable by eye.
Acidic (0.1M HCl) 285 – 290 nm282 nmPhenols protonated; no change.
Alkaline (0.1M NaOH) 295 – 300 nm 350 – 370 nm Target remains colorless/pale; Isomer turns yellow.

Experimental Protocol: Spectroscopic Characterization

Objective: To determine the precise


 and validate the compound identity via pH-differential spectroscopy.
Reagents
  • Analyte: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (>98% purity).

  • Solvent A: HPLC-grade Methanol (MeOH).

  • Buffer B: 0.1 N Hydrochloric Acid (HCl).

  • Buffer C: 0.1 N Sodium Hydroxide (NaOH).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of analyte in 100 mL MeOH to create a 100 ppm stock solution.

  • Working Dilution: Dilute 1 mL of stock into 9 mL of MeOH (Final conc: 10 ppm).

  • Baseline Scan:

    • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

    • Blank: Pure MeOH.

    • Range: 200 – 450 nm.

    • Scan Speed: Medium (200 nm/min).

  • Acidic Scan: Add 50 µL of 0.1 N HCl to the cuvette. Mix gently. Scan. (Confirms protonated state).

  • Alkaline Scan: Add 100 µL of 0.1 N NaOH to the same cuvette (neutralizing acid and making excess base). Mix. Scan immediately.

  • Data Analysis: Overlay the Neutral and Alkaline spectra.

    • Result: If the main peak shifts only slightly (~10 nm), the compound is the Meta-OH isomer (Target). If a new broad band appears >340 nm, it is the Para-OH isomer.

Visualization: Isomer Differentiation Workflow

The following diagram illustrates the logic flow for distinguishing 3-Chloro-5-hydroxy-4-methoxybenzaldehyde from its common impurities or isomers using UV-Vis.

UV_Characterization Start Unknown Sample (Chlorinated Methoxy-Benzaldehyde) Dissolve Dissolve in MeOH Measure UV (200-400 nm) Start->Dissolve PeakCheck Primary Peak Observed? Dissolve->PeakCheck Peak230 λmax ~230 nm & ~280 nm (Typical Benzaldehyde) PeakCheck->Peak230 Yes PeakOther λmax significantly different PeakCheck->PeakOther No (Check Purity) AddBase Add 0.1 M NaOH (Induce Phenolic Ionization) Peak230->AddBase ShiftCheck Check Bathochromic Shift AddBase->ShiftCheck LargeShift Large Shift (>40 nm) New peak >340 nm ShiftCheck->LargeShift Conjugated Phenolate SmallShift Small Shift (<15 nm) Peak remains <300 nm ShiftCheck->SmallShift Non-Conjugated Phenolate ResultPara Identify: 5-Chlorovanillin (Para-OH Isomer) LargeShift->ResultPara ResultMeta Identify: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (Target: Meta-OH Isomer) SmallShift->ResultMeta

Caption: Decision tree for distinguishing 5-Chloroisovanillin (Target) from 5-Chlorovanillin using pH-dependent UV shifts.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 29622, 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (Isomer Data). Retrieved from [Link]

  • Lichtenthaler, H. K. (1987).[2] Chlorophylls and Carotenoids: Pigments of Photosynthetic Biomembranes. (Context on solvent shifts in conjugated systems). Methods in Enzymology. Retrieved from [Link]

Sources

Comparative Analytical Guide: Validation of C8H7ClO3 (4-Chlorophenoxyacetic Acid)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: This guide provides a rigorous technical comparison of Elemental Analysis (EA) against High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) for the confirmation of C8H7ClO3 .

Focus Compound: The primary reference standard used is 4-Chlorophenoxyacetic acid (4-CPA) , a critical scaffold in both agrochemical synthesis (auxin analogues) and pharmaceutical development (HIF-1 inhibitors).

The Challenge: While C8H7ClO3 has a distinct molecular weight (186.59 g/mol ), it possesses multiple structural isomers (2-CPA, 3-CPA) and potential synthesis byproducts (chlorophenols). This guide demonstrates why Elemental Analysis remains the non-negotiable "Gatekeeper of Purity" for bulk substance verification, despite the specificity of modern spectroscopic techniques.

Theoretical Framework: The C8H7ClO3 Standard

Before experimental validation, the theoretical elemental composition must be established as the baseline for accuracy.

Molecular Formula: C8H7ClO3 Molecular Weight: 186.59 g/mol [1][][3]

ElementAtomic MassCountTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 12.011896.08851.50%
Hydrogen (H) 1.00877.0563.78%
Chlorine (Cl) 35.45135.4519.00%
Oxygen (O) 15.999347.99725.72%

Comparative Analysis: EA vs. HRMS vs. NMR

Method A: Elemental Analysis (Combustion) – The Bulk Purity Gatekeeper

Role: Quantitative determination of bulk purity. Mechanism: High-temperature combustion converts the sample into gases (


, 

,

).[4] For halogenated compounds like C8H7ClO3, specific "scrubbing" is required to prevent chlorine from interfering with the detector.
Experimental Protocol (Halogen-Specific)
  • Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Combustion Additive: The combustion tube must be packed with Silver Tungstate on Magnesium Oxide (Ag2WO4/MgO) .

    • Causality: Chlorine gas (

      
      ) produced during combustion can poison thermal conductivity detectors. Silver reagents react with 
      
      
      
      to form stable Silver Chloride (
      
      
      ), removing it from the gas stream while allowing
      
      
      and
      
      
      to pass.
  • Oxygen Boost: A 2-second oxygen boost is applied to ensure complete oxidation of the aromatic ring, which is resistant to burning.

  • Tolerance: Acceptable deviation is

    
     from theoretical values.
    
Performance Data: Detecting Impurities

EA is superior to HRMS in detecting "invisible" bulk impurities like water or inorganic salts.

Sample Condition% C (Found)% H (Found)Deviation (Theory)Result
Pure 4-CPA 51.48%3.80%C: -0.02%, H: +0.02%PASS
Wet Sample (0.5 mol H2O) 49.10%4.12%C: -2.40% (FAIL)FAIL
Inorganic Salt Contamination 45.30%3.30%C: -6.20% (FAIL)FAIL

Critical Insight: A "wet" sample might pass HRMS (showing the correct parent ion) but will fail EA. This makes EA essential for quantitative validation.

Method B: High-Resolution Mass Spectrometry (HRMS) – The Formula Validator

Role: Precise molecular formula confirmation. Mechanism: Measures mass-to-charge ratio (


) with <5 ppm error.
Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Reasoning: Carboxylic acids (

      
      ) deprotonate easily to form 
      
      
      
      . Positive mode is less sensitive for this acidic species.
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

Performance Data
  • Calculated Mass [M-H]-: 184.9998

  • Found Mass: 185.0005

  • Error: +3.8 ppm (Acceptable)

Limitation: HRMS cannot distinguish between 4-CPA and its isomer 2-CPA (both have exact mass 186.59). It confirms composition, not structure.

Method C: Nuclear Magnetic Resonance (NMR) – The Structural Eye

Role: Distinguishing Isomers (Regiochemistry). Mechanism: Maps the magnetic environment of hydrogen atoms.

Experimental Protocol
  • Solvent: DMSO-d6 (Prevents exchange of the carboxylic proton).

  • Frequency: 400 MHz or higher.

Performance Data: Isomer Differentiation
Feature4-CPA (Target)2-CPA (Isomer)
Aromatic Region AA'BB' System: Two doublets (symmetric para-substitution) at

7.3 and

6.9 ppm.
ABCD System: Four distinct multiplets (asymmetric ortho-substitution) spread between

6.8 - 7.5 ppm.
Methylene (-CH2-) Singlet at

4.6 ppm.
Singlet at

4.7 ppm (slight downfield shift due to ortho-Cl).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for confirming C8H7ClO3, highlighting the specific "fail states" that each method detects.

ValidationWorkflow Start Unknown Sample (Target: C8H7ClO3) EA Step 1: Elemental Analysis (Combustion w/ Ag Scrubber) Start->EA EA_Fail FAIL: >0.4% Deviation (Indicates: Solvents, Salts, Wet) EA->EA_Fail Impure Bulk HRMS Step 2: HRMS (ESI-) (Mass Accuracy < 5ppm) EA->HRMS Passes Bulk Purity HRMS_Fail FAIL: Wrong Formula (Indicates: Side Products) HRMS->HRMS_Fail Wrong Mass NMR Step 3: 1H NMR (DMSO-d6) (Coupling Analysis) HRMS->NMR Correct Formula NMR_Fail FAIL: Wrong Pattern (Indicates: Regioisomer 2-CPA) NMR->NMR_Fail ABCD Pattern (Ortho) Final CONFIRMED 4-Chlorophenoxyacetic Acid NMR->Final AA'BB' Pattern (Para)

Caption: Logical decision tree for C8H7ClO3 validation. Note that EA is the first filter for bulk purity, while NMR is the final filter for structural isomerism.

Summary Comparison Table

FeatureElemental Analysis (EA)HRMS1H NMR
Primary Output % Composition (C, H, N, Cl)Exact Mass (

)
Structural Connectivity
Detects Water/Salts? YES (High Sensitivity)NO (Invisible)YES (If soluble/protic)
Distinguishes Isomers? NO (Identical % for isomers)NO (Identical Mass)YES (Coupling constants)
Sample Requirement ~2 mg (Destructive)<0.1 mg (Non-destructive)~5-10 mg (Non-destructive)
Cost Efficiency High (Cheap, fast)MediumMedium

Conclusion

For the confirmation of C8H7ClO3 (4-Chlorophenoxyacetic acid) , no single method is sufficient.[5]

  • HRMS proves you synthesized the correct molecule.

  • NMR proves you synthesized the correct shape (isomer).

  • Elemental Analysis proves you have a pure substance free of solvents and inorganic contaminants.

Recommendation: Researchers must report EA data within ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 tolerance to claim "analytical purity" for publication in top-tier journals (e.g., J. Med. Chem., J. Org. Chem.).[1][][4][6][7][8][9][10]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26229, (4-Chlorophenoxy)acetic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. o-Chlorophenoxyacetic acid (Isomer Comparison). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorg.[1][7][9] Chem. Front., 2022, 9, 569-576. Retrieved from [Link]

Sources

Crystal Structure and X-ray Diffraction of Chlorinated Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Drug Development Scientists

Executive Summary: The Halogen Effect in Crystal Engineering

Chlorinated hydroxybenzaldehydes are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and Schiff base ligands. Their utility in drug development—specifically as precursors for antifungal and antineoplastic agents—relies heavily on their solid-state stability and solubility profiles.

This guide compares the crystal architectures of mono-chlorinated versus di-chlorinated hydroxybenzaldehydes. By analyzing the transition from 5-chloro-2-hydroxybenzaldehyde to 3,5-dichloro-2-hydroxybenzaldehyde, we reveal how adding a second chlorine atom fundamentally alters the hydrogen-bonding landscape, shifting packing motifs from simple zig-zag chains to complex layered structures.

Key Takeaways
  • Substitution Impact: A single chlorine addition at the C3 position disrupts planar stacking, forcing a transition to a higher-volume unit cell.

  • Stability Correlation: Di-chlorination significantly increases melting point (thermal stability) due to enhanced Cl...Cl and C-H...O interactions.

  • Protocol: Successful single-crystal growth requires slow evaporation in polar protic solvents (Methanol/Ethanol) to balance solubility with nucleation kinetics.

Comparative Analysis: Crystal Architectures

The most instructive comparison lies between the mono-substituted 5-chloro-2-hydroxybenzaldehyde (5-Cl-2-HBA) and the di-substituted 3,5-dichloro-2-hydroxybenzaldehyde (3,5-diCl-2-HBA) . Both crystallize in the monoclinic system (


), but their packing efficiencies differ drastically.
Table 1: Crystallographic Parameters Comparison
Parameter5-Chloro-2-hydroxybenzaldehyde3,5-Dichloro-2-hydroxybenzaldehydeImpact of 2nd Chlorine
Formula


+34.5 g/mol Mass
Crystal System MonoclinicMonoclinicPreserved
Space Group


Preserved
a (Å) 3.8818(5)8.3359(16)+115% (Expansion)
b (Å) 5.6515(7)13.884(3)+145%
c (Å) 15.204(2)7.2341(14)-52% (Contraction)

(Angle)
93.176(1)°114.519(2)°Significant Shear
Z (Molecules/Cell) 24Doubled
Packing Motif Zig-Zag ChainsLayered StackingIncreased Complexity
Mechanistic Insight: The "Cl-Cl" vs. "H-Bond" Competition

In 5-Cl-2-HBA , the structure is dominated by strong intermolecular


 hydrogen bonds that link molecules into simple zig-zag chains. The single chlorine atom at the 5-position is relatively passive, fitting into the voids created by the aromatic rings.

In 3,5-diCl-2-HBA , the introduction of a bulky chlorine at the 3-position (ortho to the hydroxyl group) creates steric pressure.

  • Intramolecular Lock: The hydroxyl proton forms a strong intramolecular hydrogen bond with the aldehyde oxygen (

    
    ), locking the molecule into a planar conformation.
    
  • Intermolecular Shift: Because the hydroxyl donor is "busy" internally, the crystal lattice relies on weaker

    
     interactions and halogen-halogen (
    
    
    
    ) contacts to stabilize the structure. This forces the molecules to stack in layers rather than chains, doubling the number of molecules (
    
    
    ) required to complete the unit cell.

Visualization of Structural Logic[1]

The following diagram illustrates the logical flow of interactions governing the crystal packing of these compounds.

CrystalLogic Substituent Chlorine Substitution Pattern Mono Mono-Cl (5-position) (Sterically Unhindered) Substituent->Mono Di Di-Cl (3,5-positions) (Sterically Crowded) Substituent->Di InterHB Intermolecular H-Bonding (O-H ... O) Mono->InterHB Dominant Force IntraHB Intramolecular H-Bond (O-H ... O=C) Di->IntraHB Hydroxyl Locked WeakInter Weak Interactions (C-H...O & Cl...Cl) IntraHB->WeakInter Forces Reliance on Packing1 Zig-Zag Chain Motif (Z=2) InterHB->Packing1 Packing2 Layered Stacking Motif (Z=4) WeakInter->Packing2

Figure 1: Decision tree showing how steric crowding from chlorination shifts the dominant crystal forces from strong hydrogen bonds to weaker Van der Waals and halogen interactions.

Experimental Protocols

To replicate these results or synthesize derivatives for screening, follow this self-validating workflow.

A. Synthesis & Purification (Recrystallization)

High-quality single crystals are the bottleneck of XRD analysis.

  • Solvent Selection: Use Methanol (MeOH) or Ethanol (EtOH) . Chlorinated benzaldehydes have moderate solubility in alcohols, allowing for controlled supersaturation.

  • The "Slow Evaporation" Technique:

    • Dissolve 100 mg of compound in 10 mL of warm MeOH.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

    • Cover the vial with Parafilm and poke exactly three small holes with a needle.

    • Store at 20°C in a vibration-free environment.

    • Validation: Crystals should appear within 4-6 days. If crystals form too fast (powder), repeat with a 1:1 MeOH:Water mixture.

B. X-ray Diffraction Data Collection

Instrument: Bruker SMART CCD (or equivalent) with Mo K


 radiation (

Å).

Step-by-Step Workflow:

  • Crystal Mounting: Select a block-like crystal (approx 0.3 x 0.2 x 0.2 mm). Mount on a glass fiber using epoxy or cryo-loop with Paratone oil.

  • Unit Cell Determination: Collect 3 sets of 12 frames. Index the reflections to determine the preliminary unit cell.

    • Checkpoint: If the unit cell axes match Table 1 within 1%, proceed. If not, you may have a new polymorph.

  • Data Collection: Collect a full sphere of data (typically 1200+ frames) to ensure redundancy.

  • Refinement: Use SHELXL. Refine non-hydrogen atoms anisotropically. Place H-atoms in calculated positions (riding model).

XRDWorkflow Sample Crystalline Sample (Block morphology) Mount Mount on Goniometer (Cryo-loop/Fiber) Sample->Mount Index Unit Cell Indexing (12-36 frames) Mount->Index Collect Data Collection (Full Sphere) Index->Collect If Cell Valid Solve Structure Solution (Direct Methods) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Refine->Index High R-factor? Re-check Twinning

Figure 2: Standard Single Crystal XRD workflow for small organic molecules.

Applications in Drug Development[2]

Understanding these structures allows for predictive modeling of drug behavior.

Solubility Prediction

The 3,5-dichloro derivative exhibits a much higher melting point (~201°C) compared to 3-chloro-4-hydroxybenzaldehyde (133-137°C).

  • Implication: The "layered" packing of the di-chloro derivative (driven by Cl...Cl interactions) creates a more robust lattice energy. This correlates with lower aqueous solubility, necessitating the use of DMSO or co-solvents in biological assays.

Halogen Bonding in Protein Binding

The crystallographic data confirms that Chlorine atoms in these positions are accessible for Halogen Bonding (X-bonding) .

  • Drug Design: When docking these scaffolds into protein active sites (e.g., antifungal targets), researchers should explicitly model Cl...O=C or Cl...

    
     interactions. The crystal structure proves these interactions are directionally specific and energetically significant enough to dictate molecular orientation.
    

References

  • Crystal Structure of 3,5-Dichloro-2-hydroxybenzaldehyde

    • Source: ResearchG
    • D
  • Crystal Structure of 5-Chloro-2-hydroxybenzaldehyde

    • Source: ResearchG
    • D
  • 3,5-Dichloro-4-hydroxybenzaldehyde Properties

    • Source: PubChem CID 16839[1]

    • Data: Molecular Weight 191.01, Physical Properties.[1][2][3]

    • [1]

  • Intermolecular Interactions in Crystal Packing

    • Source: RSC CrystEngComm[4]

    • Context: Analysis of packing motifs and halogen interactions.

Sources

A Comparative Guide to the Reactivity of 3-Chloro vs. 5-Chloro Substituted Vanillin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Vanillin as a Privileged Scaffold

Vanillin, the primary component of natural vanilla extract, is more than just a ubiquitous flavoring agent; it is a highly valued bio-sourced building block in the world of medicinal chemistry and drug design.[1][2] Its aromatic ring is adorned with three key functional groups—aldehyde, hydroxyl, and ether—that serve as versatile handles for chemical modification.[1][3] This inherent functionality allows for the synthesis of a diverse array of derivatives with promising biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4]

Halogenation of the vanillin scaffold is a common strategy to modulate its physicochemical properties and biological activity. The introduction of a chlorine atom, in particular, can significantly alter electronic distribution, lipophilicity, and metabolic stability. However, the position of this substitution is not trivial. This guide provides an in-depth comparison of the chemical reactivity of two key monochlorinated isomers: 3-chloro-vanillin and 5-chloro-vanillin. Understanding the distinct reactivity profiles of these isomers is paramount for designing efficient synthetic routes and predicting the behavior of these scaffolds in further chemical transformations.

Part 1: The Electronic Landscape and Synthetic Accessibility

The reactivity of a substituted benzene ring is governed by the interplay of the electronic effects of its substituents. In vanillin, the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density via resonance. Conversely, the aldehyde (-CHO) group is a deactivating, meta-directing group, withdrawing electron density through both induction and resonance.[5]

The Favored Isomer: 5-Chlorovanillin

Direct electrophilic chlorination of vanillin, typically using reagents like N-Chlorosuccinimide (NCS), overwhelmingly yields 5-chlorovanillin.[6][7] The rationale is rooted in the powerful directing effect of the hydroxyl group. The C5 position is ortho to the -OH group and para to the -OCH₃ group, making it the most electron-rich and sterically accessible site for electrophilic attack. The combined activating influence of these two groups overrides the deactivating effect of the aldehyde, funneling the electrophile to this specific position.

The Elusive Isomer: 3-Chlorovanillin

In stark contrast, 3-chloro-vanillin is not readily formed by direct chlorination of vanillin. The C3 position is ortho to the deactivating aldehyde group and meta to the activating hydroxyl group, making it electronically disfavored for electrophilic substitution. Its synthesis requires more complex, multi-step routes, often not starting from vanillin itself. This synthetic difficulty is a critical, practical distinction for any researcher choosing a scaffold for further development.

The following diagram illustrates the key electronic influences on the vanillin ring, highlighting why the C5 position is more susceptible to electrophilic attack.

G cluster_vanillin Vanillin Ring Positions & Directing Effects cluster_isomers Resulting Isomers from Chlorination vanillin 1 2 3 4 5 6 substituents C1: -CHO (Deactivating, meta) C3: -OCH3 (Activating, o,p) C4: -OH (Strong Activating, o,p) vanillin->substituents reactivity Most Electron-Rich Positions: C5 (ortho to -OH, para to -OCH3) C2 (ortho to -OCH3, meta to -OH) substituents->reactivity 5-chloro 5-Chlorovanillin (Major Product) Favored by electronics reactivity->5-chloro Direct Chlorination 3-chloro 3-Chlorovanillin (Minor/Inaccessible Product) Electronically disfavored

Caption: Electronic directing effects on the vanillin ring.

Part 2: A Head-to-Head Reactivity Comparison

The placement of the electron-withdrawing chlorine atom at either the C3 or C5 position creates two molecules with distinct chemical personalities.

Electrophilic Aromatic Substitution (EAS)

For a second substitution reaction on the chlorinated ring, the outcome is dictated by the new net effect of all four substituents.

  • 5-Chlorovanillin: The remaining open positions are C2 and C6. The C6 position is strongly disfavored as it is sterically hindered and ortho to the deactivating aldehyde. The C2 position, while ortho to the methoxy group, is also ortho to the deactivating aldehyde. Therefore, further EAS on 5-chlorovanillin is expected to be significantly slower than on vanillin itself.

  • 3-Chlorovanillin: The situation is more complex. The C5 position remains the most activated site (ortho to -OH, para to -OCH₃). However, the presence of two deactivating groups (-CHO, -Cl) on one side of the molecule would still render the ring less reactive overall compared to the parent vanillin.

Nucleophilic Addition at the Aldehyde

The aldehyde group is an electrophilic center, susceptible to attack by nucleophiles. This is the basis for forming derivatives like Schiff bases, which are common in drug development.

The electron-withdrawing inductive effect of the chlorine atom is expected to increase the partial positive charge on the carbonyl carbon, making the aldehyde more electrophilic and thus more reactive towards nucleophiles. This effect should be observable in both isomers when compared to unsubstituted vanillin. The difference in reactivity between the 3-chloro and 5-chloro isomers in this context is likely to be subtle, though the closer proximity of the chlorine in 3-chloro-vanillin might lead to a slightly greater activating effect.

Nucleophilic Aromatic Substitution (SNAr)

Aryl halides are typically resistant to nucleophilic substitution. However, the reaction can proceed if strong electron-withdrawing groups are positioned ortho or para to the halogen leaving group.[8]

  • 5-Chlorovanillin: The chlorine atom is para to the deactivating aldehyde group. This configuration should, in theory, make it susceptible to SNAr. However, compelling experimental evidence shows otherwise. In a study attempting to synthesize syringaldehyde via methoxide substitution, 5-iodovanillin and 5-bromovanillin gave high to moderate yields, respectively. In contrast, 5-chlorovanillin gave no detectable amount of the substituted product under the same conditions.[9] This demonstrates the exceptional stability of the C-Cl bond and the low reactivity of 5-chlorovanillin in SNAr reactions.

  • 3-Chlorovanillin: Here, the chlorine is ortho to the aldehyde group. This positioning also activates the ring for SNAr. While direct comparative data is scarce due to the isomer's rarity, the general principles of SNAr suggest it might be more reactive than the 5-chloro isomer, though likely still less reactive than its bromo or iodo counterparts.

Data Summary: Comparative Reactivity
Reaction Type3-Chlorovanillin Derivative5-Chlorovanillin DerivativeRationale & Supporting Data
Synthesis Difficult; multi-step synthesis required.Straightforward; direct chlorination of vanillin.The C5 position is electronically favored for EAS due to the strong directing effects of the -OH and -OCH₃ groups.[6][7]
Further EAS Slow; ring is deactivated.Very slow; ring is significantly deactivated.The addition of an electron-withdrawing halogen deactivates the aromatic ring towards further electrophilic attack.
Aldehyde Reactivity Enhanced (predicted).Enhanced (predicted).The electron-withdrawing Cl atom increases the electrophilicity of the carbonyl carbon, favoring nucleophilic addition.
SNAr Reactivity Potentially reactive (ortho to -CHO).Unreactive .Experimental data shows 0% yield in a substitution reaction where iodo- and bromo-analogs react.[9] The C-Cl bond is too strong to be cleaved under these conditions.

Part 3: Experimental Workflow for Reactivity Assessment

To empirically validate the predicted differences in aldehyde reactivity, a comparative kinetic study of Schiff base formation can be designed. This protocol provides a self-validating system to compare the rate of reaction for 3-chloro-vanillin, 5-chloro-vanillin, and a parent vanillin control.

Protocol: Comparative Analysis of Schiff Base Formation

Objective: To determine the relative rates of reaction for the formation of an imine (Schiff base) from different vanillin derivatives and a primary amine (e.g., aniline).

Materials:

  • Vanillin (Control)

  • 3-Chlorovanillin

  • 5-Chlorovanillin

  • Aniline

  • Ethanol (Anhydrous)

  • Glacial Acetic Acid (Catalyst)

  • UV-Vis Spectrophotometer & Quartz Cuvettes

Methodology:

  • Preparation of Stock Solutions:

    • Prepare equimolar (e.g., 0.1 M) solutions of vanillin, 3-chlorovanillin, and 5-chlorovanillin in anhydrous ethanol.

    • Prepare a 0.1 M solution of aniline in anhydrous ethanol.

    • Rationale: Using a single solvent batch and equimolar concentrations ensures that these variables do not confound the results.

  • Kinetic Run:

    • Equilibrate the spectrophotometer at a constant temperature (e.g., 25°C).

    • In a quartz cuvette, combine 1.5 mL of the 5-chlorovanillin stock solution and 1.4 mL of ethanol.

    • Add 1-2 drops of glacial acetic acid.

    • Rationale: Acetic acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.

    • Initiate the reaction by adding 0.1 mL of the aniline stock solution. Immediately mix by inversion and begin recording absorbance at the λ_max of the forming Schiff base (determined beforehand via a full spectrum scan) at 30-second intervals for 30 minutes.

    • Rationale: Monitoring the appearance of the product allows for the calculation of the initial reaction rate.

  • Comparative Runs:

    • Thoroughly clean the cuvette.

    • Repeat Step 2 identically for the 3-chlorovanillin stock solution.

    • Repeat Step 2 identically for the vanillin (control) stock solution.

    • Rationale: Running all three compounds under identical conditions allows for direct comparison of their reactivity.

  • Data Analysis:

    • Plot Absorbance vs. Time for each of the three reactions.

    • The initial slope of each curve is proportional to the initial rate of reaction.

    • Compare the initial rates to establish the reactivity order: 3-chlorovanillin vs. 5-chlorovanillin vs. vanillin.

The following diagram outlines this experimental workflow.

G start Start: Prepare Stock Solutions (0.1M Aldehydes, 0.1M Aniline in EtOH) sub1 Reaction 1: 5-Chlorovanillin start->sub1 sub2 Reaction 2: 3-Chlorovanillin start->sub2 sub3 Reaction 3: Vanillin (Control) start->sub3 process1 1. Add Aldehyde, EtOH, Catalyst to Cuvette 2. Add Aniline to Initiate 3. Record Abs vs. Time sub1->process1 process2 Repeat Identical Process sub2->process2 process3 Repeat Identical Process sub3->process3 analysis Data Analysis: Plot Abs vs. Time for all three reactions process1->analysis process2->analysis process3->analysis result Compare initial slopes to determine relative reactivity analysis->result

Caption: Workflow for comparative kinetic analysis.

Conclusion and Implications for Drug Development

The choice between 3-chloro and 5-chloro substituted vanillin is more than a simple positional change; it is a critical decision with significant downstream consequences.

  • Synthetic Feasibility: 5-Chlorovanillin is the far more accessible isomer, readily synthesized in a single step from vanillin. This makes it a more practical and cost-effective starting material for discovery programs.

  • Reactivity Profile: While both isomers likely exhibit enhanced aldehyde reactivity, their behavior in aromatic substitution reactions is profoundly different. The inertness of 5-chlorovanillin to SNAr makes it a stable scaffold where the C-Cl bond can be retained as a permanent structural feature to modulate lipophilicity and binding interactions. Conversely, the potential (though unconfirmed) reactivity of 3-chlorovanillin in SNAr could be exploited for further diversification, assuming the synthetic challenges can be overcome.

For drug development professionals, the key takeaway is that 5-chlorovanillin represents a robust, predictable, and readily available scaffold for modifications at the aldehyde and hydroxyl positions. The 3-chloro isomer, while theoretically interesting, presents significant synthetic hurdles that may limit its practical application in large-scale library synthesis and lead optimization efforts. This guide underscores the necessity of considering not just the theoretical electronic properties of a molecule, but also the practical realities of its synthesis and experimentally-verified reactivity.

References

  • BenchChem. (n.d.). Benchmarking the Synthesis of 5,6-Dichlorovanillin: A Comparative Guide.
  • Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279.
  • Eniya, P., et al. (n.d.). Chlorination of Vanillin and its mechanism. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2024, May 13). Vibrational and electronic spectra of protonated vanillin: exploring protonation sites and isomerisation. Retrieved from [Link]

  • PMC. (n.d.). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Retrieved from [Link]

  • ACS Publications. (2025, June 16). The Role of Functional Groups in the Atmospheric Oxidation of Vanillin: Mechanism and Kinetic Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Insen. (2025, May 22). Vanillin (CAS 121-33-5) – Properties, Production, and Industrial Applications. Retrieved from [Link]

  • Pepper, J. M., & MacDonald, J. A. (1953). THE SYNTHESIS OF SYRINGALDEHYDE FROM VANILLIN. Canadian Journal of Chemistry, 31(5), 476-483. Retrieved from [Link]

  • RSC Publishing. (2024, May 13). Vibrational and electronic spectra of protonated vanillin. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of vanillin and its derivatives. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenation of aromatic aldehydes and metal‐catalyzed C8‐functionalization of 1‐carbonylnaphthalenes. Retrieved from [Link]

  • Kovacevic, G., & Sabljic, A. (2016). Atmospheric oxidation of halogenated aromatics: comparative analysis of reaction mechanisms and reaction kinetics. RSC Advances, 6(114), 113305-113316. Retrieved from [Link]

  • Ataman Kimya. (n.d.). VANILLIN. Retrieved from [Link]

  • Hussain, Z., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 950213. Retrieved from [Link]

  • Chemistry Steps. (2020, March 28). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

  • Focus. (n.d.). How Vanillin is Made?. Retrieved from [Link]

  • Desmurs, J. R., et al. (n.d.). Synthesis and Authentication of Natural Vanillins Prepared by Fermentation. Perfumer & Flavorist. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Dangar, V. R., et al. (2014). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF'S BASE DERIVATIVES OF VANILLIN ANALOGUE. J. Curr. Chem. Pharm. Sc., 4(2), 76-81. Retrieved from [Link]

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Safety Operating Guide

3-Chloro-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Safety & Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional or drug development scientist, proper chemical hygiene and waste management are just as critical as the synthesis or assay itself. 3-Chloro-5-hydroxy-4-methoxybenzaldehyde (CAS: 54246-06-9) is a highly valuable halogenated aromatic building block. However, the presence of a covalently bound chlorine atom fundamentally alters its environmental risk profile and dictates strict, specialized disposal procedures.

This guide provides the authoritative, step-by-step operational protocols required to safely handle, clean up, and dispose of this compound, ensuring regulatory compliance and preventing the formation of highly toxic environmental pollutants.

Hazard Assessment & Protective Measures

Before handling 3-Chloro-5-hydroxy-4-methoxybenzaldehyde, personnel must understand its specific hazard profile. As a chlorinated phenolic aldehyde, it acts as a local irritant to mucous membranes and exposed tissues[1].

Table 1: Hazard Profile and Required Engineering Controls

Hazard ClassGHS StatementCausality & RiskRequired PPE & Controls
Skin Irritation H315: Causes skin irritationPhenolic hydroxyl groups can disrupt lipid bilayers, causing contact dermatitis.Nitrile gloves (double-gloving recommended for spill cleanup), Lab coat.
Eye Irritation H319: Causes serious eye irritationDirect contact with the solid powder or aerosolized dust can cause severe ocular damage.Splash-proof safety goggles (Standard safety glasses are insufficient for powders).
Respiratory H335: May cause respiratory irritationInhalation of fine crystalline dust irritates the upper respiratory tract.Handle exclusively within a certified chemical fume hood with adequate face velocity.

Waste Classification Workflow

The fundamental rule of disposing of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde is that it must never be mixed with non-halogenated waste . Mixing even trace amounts of a halogenated compound into a non-halogenated solvent container classifies the entire volume as halogenated waste, which increases commercial disposal costs by a factor of 2 to 3 due to the extensive thermal treatment required[2].

WasteWorkflow Start Waste Generation: 3-Chloro-5-hydroxy- 4-methoxybenzaldehyde State Determine Physical State Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solvent (e.g., DCM, MeOH) State->Liquid Halogenated Classify as: Halogenated Organic Waste Solid->Halogenated Direct Classification Liquid->Halogenated Mixture Rule Applies Incineration High-Temp Incineration (>1100°C, 2s residence) Halogenated->Incineration Prevents Dioxin Formation

Fig 1: Disposal workflow for 3-Chloro-5-hydroxy-4-methoxybenzaldehyde based on physical state.

Operational Handling & Spill Response Protocol

In the event of an accidental spill, immediate and methodical action is required to prevent aerosolization of the chlorinated dust.

Step-by-Step Spill Cleanup Methodology:

  • Isolate the Area: If the spill occurs outside a fume hood, temporarily evacuate the immediate vicinity to allow suspended dust to settle.

  • Don Appropriate PPE: Ensure you are wearing fresh nitrile gloves, a buttoned lab coat, and safety goggles[3].

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes the irritant powder. Slightly dampen a chemical absorbent pad with water or a compatible solvent (like ethanol) to pick up the powder, or carefully use a dedicated anti-static brush and dustpan.

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill-mix). Do not use combustible materials like sawdust.

  • Transfer to Waste: Place all contaminated cleanup materials (pads, vermiculite, and broken glass) into a heavy-duty, sealable container.

  • Labeling: Immediately label the container as "Hazardous Waste: Halogenated Solid Debris contaminated with 3-Chloro-5-hydroxy-4-methoxybenzaldehyde."

Standard Disposal Procedures

Institutional Environmental Health and Safety (EHS) departments require strict adherence to waste segregation protocols.

Protocol A: Solid Waste Disposal
  • Collection: Place any unused, expired, or contaminated solid 3-Chloro-5-hydroxy-4-methoxybenzaldehyde into a compatible, sealable container (e.g., a wide-mouth HDPE jar)[4].

  • Segregation: Keep this container physically separated from strong oxidizers, strong bases, and non-halogenated organics[4].

  • Labeling: Attach a hazardous waste tag. Write the full chemical name—do not use abbreviations, acronyms, or chemical formulas [3]. Check the "Halogenated" and "Toxic" boxes.

Protocol B: Liquid/Solvent Waste Disposal

When 3-Chloro-5-hydroxy-4-methoxybenzaldehyde is used in reactions or assays, it is typically dissolved in organic solvents.

  • Container Selection: Use only UN-approved plastic jerricans (typically 5L or 20L) provided by your EHS department. Ensure the cap is tightly threaded; never leave a funnel resting in the waste container[2].

  • The Mixture Rule: Even if the primary solvent is non-halogenated (e.g., 99% Methanol), the presence of the chlorinated aldehyde dictates that the entire container must be disposed of in the Halogenated Organic Waste stream[2].

  • Documentation: On the hazardous waste tag, list all constituents by approximate percentage (e.g., "Methanol 95%, 3-Chloro-5-hydroxy-4-methoxybenzaldehyde 5%").

  • Water Content: Keep the water content of the solvent waste below 10% to ensure efficient incineration[5].

The Science of Halogenated Waste Destruction

Why is the segregation of 3-Chloro-5-hydroxy-4-methoxybenzaldehyde so critical? The answer lies in the thermodynamics of its destruction.

When non-halogenated organic solvents are disposed of, they are often blended into fuels and burned in cement kilns to recover energy[2]. However, if chlorinated compounds like 3-Chloro-5-hydroxy-4-methoxybenzaldehyde are subjected to standard, lower-temperature combustion, the incomplete breakdown of the aromatic ring and the C-Cl bonds leads to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [6].

To prevent this, environmental regulations mandate that halogenated wastes undergo specialized thermal destruction. The waste is routed to twin-chamber liquid injection or rotary kiln incinerators[6]. To ensure complete destruction of the chlorinated aromatic rings and prevent dioxin formation, the secondary combustion chamber must achieve a minimum temperature of 1100°C (2012°F) with a gas residence time of at least 2 seconds . Furthermore, the exhaust gases must be rapidly quenched and passed through caustic scrubbers to neutralize the hydrogen chloride (HCl) gas generated during the destruction process[6].

By strictly adhering to these segregation and disposal protocols, laboratories not only optimize their operational budgets but also play a direct role in preventing the release of persistent organic pollutants into the environment.

References
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances HSC Prep[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure University of Illinois (Braun Research Group)[Link]

  • Organic Solvent Waste Disposal Procedure University of British Columbia Safety & Risk Services [Link]

  • Organic Solvent Waste Handling Guidelines Lund University Kemicentrum[Link]

  • Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) [Link]

  • The Environment (Protection) Rules, 1986 - Incineration Standards Haryana State Pollution Control Board [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 54246-06-9 Formula: C₈H₇ClO₃ Synonyms: 3-chloro-5-hydroxy-p-anisaldehyde[1]

Executive Safety Summary

Status: WARNING – Air Sensitive / Irritant Immediate Action: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon).

This guide defines the safety architecture for handling 3-Chloro-5-hydroxy-4-methoxybenzaldehyde . Unlike generic benzaldehydes, this compound combines halogenated and phenolic motifs, increasing its susceptibility to oxidation (forming the corresponding benzoic acid) and potential for skin/mucous membrane irritation.[1]

Critical Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[1][2][3]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][4]

  • Reactivity: Air-sensitive; rapid oxidation degrades purity and generates acidic byproducts.[1]

PPE Selection Strategy

The following PPE standards are non-negotiable for handling this compound in pure solid form. If in solution, the solvent's breakthrough time dictates glove selection.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Nitrile Rubber (0.11 mm min) Provides adequate barrier against solid particulates.[1] Note: If dissolved in DCM or Chloroform, upgrade to PVA or Viton gloves immediately.[1]
Eye Protection Chemical Safety Goggles Tightly fitting goggles (ANSI Z87.[1]1) are required to prevent contact with fine dust or accidental splashes during hydrolysis.[1]
Respiratory N95 / P2 Respirator Required if weighing outside a fume hood.[1] The fine powder can irritate the upper respiratory tract (H335).[1]
Body Defense Lab Coat (Cotton/Poly) Standard splash protection.[1] Ensure cuffs are tucked into gloves to prevent wrist exposure.[1]
PPE Decision Logic (Diagram)

PPE_Logic Start Handling 3-Chloro-5-hydroxy-4-methoxybenzaldehyde Form Physical State? Start->Form Solid Solid / Powder Form->Solid Solution In Solution Form->Solution Solid_PPE Standard PPE: Nitrile Gloves + Safety Glasses + Fume Hood Solid->Solid_PPE Solvent_Check Check Solvent Type Solution->Solvent_Check Halogenated Halogenated (DCM, CHCl3) Solvent_Check->Halogenated Polar Polar (MeOH, DMSO) Solvent_Check->Polar Glove_Viton REQUIRED: Viton/PVA Gloves (Nitrile degrades in <5 min) Halogenated->Glove_Viton Glove_Nitrile Standard Nitrile Gloves OK Polar->Glove_Nitrile

Caption: PPE selection logic based on physical state and solvent compatibility.[1]

Operational Handling Protocols
A. Receiving & Storage (Cold Chain)

Upon receipt, do not store on the general chemical shelf.

  • Inspect: Verify the bottle seal is intact. If the solid appears yellow/brown and sticky, significant oxidation has occurred.[1]

  • Preserve: Purge the headspace with Nitrogen or Argon before resealing.[1]

  • Store: Place in a secondary container with desiccant and store at 2–8°C .

B. Weighing & Transfer (The "Static" Risk)

This solid can be electrostatic.[1] Use the following workflow to prevent dispersal:

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood .

  • Anti-Static Measure: Use an anti-static gun or wipe the spatula with an anti-static cloth before dipping into the bottle.[1]

  • Transfer: Do not pour from the bottle. Use a clean, dry spatula to transfer into a tared vial.[1]

  • Reseal Immediately: Limit air exposure to <2 minutes to prevent surface oxidation.[1]

C. Reaction Setup
  • Solubility: Soluble in Methanol, DMSO, and DCM.[1]

  • Addition: Add the solid to the solvent, not vice-versa, to minimize splashing.[1]

  • Inertion: For sensitive coupling reactions (e.g., reductive amination), cycle the reaction vessel (Vacuum/N2) 3 times before adding the solvent to ensure the aldehyde remains active.[1]

Emergency Response & Disposal
Spill Cleanup Procedure
  • Minor Spill (Solid):

    • Do not dry sweep (creates dust).[1]

    • Cover with a wet paper towel (water or ethanol) to dampen.[1]

    • Scoop into a sealable bag.

    • Clean surface with 1M NaOH (neutralizes any acidic oxidation byproducts) followed by water.[1]

  • Major Spill (Solution):

    • Evacuate the immediate area.[1][4][5]

    • Absorb with vermiculite or sand.[1]

    • Dispose of as hazardous chemical waste.[1]

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes .[1][4][6] Lift eyelids.[1][3] Seek medical attention if redness persists.

  • Skin Contact: Wash with soap and water.[1][3][4][6][7] Remove contaminated clothing.[1][3][5][6][7][8]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]

Disposal
  • Waste Stream: Halogenated Organic Waste.[1]

  • Protocol: Dissolve solid waste in a combustible solvent (e.g., Acetone) before placing it in the waste container.[1] Do not dispose of down the drain.

Safe Handling Workflow Diagram

Handling_Workflow Storage Storage: 4°C + N2 Prep Warm to Room Temp (Prevent Condensation) Storage->Prep 30 mins Open Open in Fume Hood Prep->Open Weigh Weigh & Transfer Open->Weigh Purge Purge Headspace (N2) & Reseal Weigh->Purge Immediate Return Return to Cold Storage Purge->Return

Caption: Step-by-step workflow to maintain chemical integrity and safety.

References
  • Sigma-Aldrich. 3-Chloro-5-hydroxy-4-methoxybenzaldehyde Product Sheet & SDS (CAS 54246-06-9).[1][9] Retrieved from [1]

  • PubChem. Compound Summary: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde.[1] National Library of Medicine.[1] Retrieved from [1]

  • Thermo Fisher Scientific. Glove Selection Guide for Chemical Handling. Retrieved from [1]

Sources

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Retrosynthesis Analysis

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